Product packaging for 3-Iodobenzotrifluoride(Cat. No.:CAS No. 401-81-0)

3-Iodobenzotrifluoride

Cat. No.: B1329313
CAS No.: 401-81-0
M. Wt: 272.01 g/mol
InChI Key: IGISPMBUGPHLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sonogashira coupling reaction between 3-iodobenzotrifluoride and phenylacetylene using a palladium system has been reported.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3I B1329313 3-Iodobenzotrifluoride CAS No. 401-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3I/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGISPMBUGPHLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059948
Record name 3-Iodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401-81-0
Record name 1-Iodo-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodobenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Iodo-3-(trifluoromethyl)benzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-iodo-3-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Iodobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α-trifluoro-m-iodotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Iodobenzotrifluoride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW752XDX45
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Versatility of 3-Iodobenzotrifluoride in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Iodobenzotrifluoride has emerged as a pivotal building block in contemporary chemical research, prized for its unique structural features that offer a gateway to a diverse array of complex molecules. The presence of the trifluoromethyl group (–CF3), a bioisostere of the methyl group, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The iodo-substituent, in turn, serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth exploration of the applications of this compound in research, with a focus on its utility in cross-coupling reactions and the synthesis of bioactive molecules.

Core Applications in Organic Synthesis: A Hub for Molecular Elaboration

This compound is a cornerstone reagent for introducing the 3-(trifluoromethyl)phenyl moiety into organic scaffolds. Its reactivity in palladium-catalyzed cross-coupling reactions is a key feature, enabling the construction of intricate molecular architectures. The most prominent of these transformations are the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. In this reaction, this compound is coupled with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001295
2Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O801688
3PdCl₂(dppf) (3)-Cs₂CO₃Dioxane901092

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)biphenyl (B1334356) via Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 272 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask were added this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • The flask was evacuated and backfilled with argon three times.

  • Degassed toluene and water were added via syringe.

  • The reaction mixture was stirred vigorously and heated to 100 °C for 12 hours.

  • After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer was dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford 3-(trifluoromethyl)biphenyl as a colorless oil.

Characterization Data for 3-(Trifluoromethyl)biphenyl:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.85 (s, 1H), 7.78 (d, J = 7.6 Hz, 1H), 7.65 (d, J = 7.6 Hz, 1H), 7.59 – 7.55 (m, 3H), 7.48 (t, J = 7.4 Hz, 2H), 7.41 (t, J = 7.3 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 141.8, 140.9, 132.4, 131.2 (q, J = 32.3 Hz), 129.2, 129.0, 128.0, 127.4, 125.7 (q, J = 3.8 Hz), 124.2 (q, J = 272.5 Hz), 123.9 (q, J = 3.8 Hz).

  • ¹⁹F NMR (376 MHz, CDCl₃) δ: -62.5.

  • MS (EI): m/z 222 (M⁺).

Heck Reaction

The Heck reaction facilitates the coupling of this compound with alkenes to form substituted alkenes. This reaction is a powerful tool for the construction of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

Table 2: Heck Reaction of this compound with Ethyl Acrylate (B77674)

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF1001685
2PdCl₂(PPh₃)₂ (2)-NaOAcNMP1201278
3Herrmann's Catalyst (0.5)-K₂CO₃Dioxane1101090

Experimental Protocol: Synthesis of Ethyl (E)-3-(3-(Trifluoromethyl)phenyl)acrylate via Heck Reaction

Materials:

  • This compound (1.0 mmol, 272 mg)

  • Ethyl acrylate (1.5 mmol, 163 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.02 mmol, 6.1 mg)

  • Triethylamine (B128534) (Et₃N, 1.5 mmol, 209 µL)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, this compound, palladium(II) acetate, and tri(o-tolyl)phosphine were dissolved in DMF.

  • Ethyl acrylate and triethylamine were added to the mixture.

  • The tube was sealed and the reaction mixture was heated at 100 °C for 16 hours.

  • After cooling, the reaction mixture was poured into water (20 mL) and extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

  • The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to substituted alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Table 3: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

EntryPalladium Catalyst (mol%)Copper Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65892
2Pd(OAc)₂ (1)CuI (2)PiperidineDMF80688
3Pd(PPh₃)₄ (3)CuI (5)DIPAToluene701090

Experimental Protocol: Synthesis of 1-(Phenylethynyl)-3-(trifluoromethyl)benzene via Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 272 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 5 mL)

  • Tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a solution of this compound and phenylacetylene in a mixture of THF and triethylamine under an argon atmosphere were added bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

  • The reaction mixture was stirred at 65 °C for 8 hours.

  • After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.

  • The residue was dissolved in ethyl acetate, washed with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • The organic layer was dried over sodium sulfate and concentrated.

  • The crude product was purified by column chromatography on silica gel (eluent: hexanes) to give the desired product.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The 3-(trifluoromethyl)phenyl motif, readily introduced using this compound, is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The trifluoromethyl group can enhance the binding of small molecules to the ATP-binding pocket of kinases.

A prominent example is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that controls cell growth, proliferation, and survival.[1] Overactivation of this pathway is a hallmark of many cancers.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 3-(Trifluoromethyl)phenyl -containing Inhibitor Inhibitor->Akt inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

PI3K/Akt/mTOR signaling pathway and the inhibitory action of a 3-(trifluoromethyl)phenyl-containing molecule.
Experimental Workflow: From Synthesis to Biological Evaluation

The development of a novel kinase inhibitor involves a multi-step process that begins with the chemical synthesis of the target molecule and culminates in its biological evaluation.

Kinase_Inhibitor_Workflow Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki) Start->Coupling Intermediate Functionalized Intermediate Coupling->Intermediate FinalSynth Final Synthesis Steps Intermediate->FinalSynth Compound Target Kinase Inhibitor FinalSynth->Compound Purification Purification & Characterization (HPLC, NMR, MS) Compound->Purification Biochemical Biochemical Assay (Kinase Activity) Purification->Biochemical CellBased Cell-Based Assay (Cell Proliferation, Apoptosis) Biochemical->CellBased SAR Structure-Activity Relationship (SAR) Analysis CellBased->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Coupling Iterative Design

A generalized experimental workflow for the discovery of kinase inhibitors starting from this compound.

This compound is a highly valuable and versatile reagent in modern chemical research. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward and efficient means to introduce the 3-(trifluoromethyl)phenyl group, a key pharmacophore in drug discovery. The ability to readily synthesize a wide range of derivatives from this starting material makes it an indispensable tool for medicinal chemists and organic synthesists alike. The continued exploration of new reactions and applications of this compound is expected to lead to the discovery of novel bioactive molecules and advanced materials.

References

An In-depth Technical Guide to 3-Iodobenzotrifluoride: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodobenzotrifluoride, also known as 1-iodo-3-(trifluoromethyl)benzene, is a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a trifluoromethyl group and an iodine atom on a benzene (B151609) ring, makes it a versatile building block for the synthesis of complex molecules. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, while the iodine atom serves as a reactive handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a benzene ring substituted with an iodine atom at position 3 and a trifluoromethyl group at position 1.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1-iodo-3-(trifluoromethyl)benzene
Synonyms m-Iodobenzotrifluoride, 3-Iodo-α,α,α-trifluorotoluene, 3-(Trifluoromethyl)iodobenzene
CAS Number 401-81-0[1][2]
Molecular Formula C₇H₄F₃I[1][2]
Molecular Weight 272.01 g/mol [2]
InChI Key IGISPMBUGPHLBY-UHFFFAOYSA-N[2]
SMILES FC(F)(F)c1cccc(I)c1[2]

Physicochemical Properties

This compound is a clear, slightly yellow to reddish-brown liquid at room temperature. It is insoluble in water but soluble in common organic solvents such as benzene, ether, and chloroform.[1][3] It is also noted to be light-sensitive.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Clear slightly yellow to reddish-brown liquid[1][3][4][5]
Density 1.887 g/mL at 25 °C[2][4][6]
Boiling Point 82-82.5 °C at 25 mmHg[2][4][6]
Melting Point -8 °C[7]
Refractive Index (n20/D) 1.517[2][4][6]
Flash Point 70 °C (closed cup)[6]
Water Solubility Insoluble[1][3][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.95 (s, 1H), 7.87 (d, J=7.8 Hz, 1H), 7.58 (d, J=7.9 Hz, 1H), 7.20 (t, J=7.9 Hz, 1H)
¹³C NMR Spectral data available in databases such as PubChem.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 272. Key fragments at m/z = 145 ([M-I]⁺) and 253 ([M-F]⁺).[4]
Infrared (IR) Spectroscopy Characteristic peaks for C-F and C-I bonds. Spectral data available in databases such as PubChem.

Synthesis and Reactivity

Synthesis

A common method for the synthesis of aryl iodides is the Sandmeyer-type reaction, starting from the corresponding primary aromatic amine. For this compound, the precursor would be 3-aminobenzotrifluoride. The process involves two main steps: diazotization of the amine followed by displacement of the diazonium group with iodide.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination Amine 3-Aminobenzotrifluoride Reagents1 NaNO₂, aq. HCl Amine->Reagents1 Diazonium Arenediazonium Salt (in situ) Reagents1->Diazonium Reaction Conditions1 0-5 °C Conditions1->Diazonium Reagents2 Potassium Iodide (KI) Product This compound Reagents2->Product Displacement of N₂

Caption: General workflow for the synthesis of this compound.
Reactivity and Key Reactions

This compound is a key substrate in several palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules for pharmaceuticals and agrochemicals.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound readily participates in this reaction.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I Pd_Aryl Ar-Pd(II)-I(L₂) OxAdd->Pd_Aryl Transmetal Transmetalation Pd_Aryl->Transmetal Pd_Aryl_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->Pd_Aryl_Alkyne RedElim Reductive Elimination Pd_Aryl_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H CuI CuI Alkyne->CuI + Base Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Base Base Cu_Acetylide->Transmetal Transfers alkyne

Caption: Mechanism of the Sonogashira coupling reaction.

The Suzuki coupling reaction creates a carbon-carbon bond between an organoboron compound and an organohalide.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I (this compound) Pd_Aryl Ar-Pd(II)-I(L₂) OxAdd->Pd_Aryl Transmetal Transmetalation Pd_Aryl->Transmetal Pd_Aryl_Aryl Ar-Pd(II)-Ar'(L₂) Transmetal->Pd_Aryl_Aryl RedElim Reductive Elimination Pd_Aryl_Aryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Boronic_Acid Ar'-B(OR)₂ Boronic_Acid->Transmetal Base Base Boronic_Acid->Base Base->Transmetal Activation

Caption: Mechanism of the Suzuki coupling reaction.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I (this compound) Pd_Aryl Ar-Pd(II)-I(L₂) OxAdd->Pd_Aryl Alkene_Coord Alkene Coordination Pd_Aryl->Alkene_Coord + Alkene Mig_Insert Migratory Insertion Alkene_Coord->Mig_Insert Pd_Alkyl R-Pd(II)-I(L₂) Mig_Insert->Pd_Alkyl Beta_Elim β-Hydride Elimination Pd_Alkyl->Beta_Elim Product Substituted Alkene Beta_Elim->Product Base Base Beta_Elim->Base Regeneration of Pd(0) + HX Base->Pd0

Caption: Mechanism of the Heck coupling reaction.

Experimental Protocols

The following are generalized experimental protocols that are representative of the reactions in which this compound is commonly used. Researchers should optimize conditions for their specific substrates.

General Protocol for the Synthesis of this compound via Sandmeyer-Type Reaction
  • Diazotization:

    • Dissolve 3-aminobenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool in an ice bath.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)
  • Reaction Setup:

    • To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution:

    • Add a degassed solvent (e.g., a mixture of toluene (B28343) and water, or dioxane).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Safety and Handling

This compound is a combustible liquid and may cause skin, eye, and respiratory irritation. It is classified as hazardous to the aquatic environment with long-lasting effects.[6] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to light and should be stored in a tightly sealed container in a cool, dark place.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a trifluoromethyl group and a reactive iodine atom provides a powerful tool for the construction of complex molecules with potential applications in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe use in research and development.

References

An In-depth Technical Guide to the Synthesis of 3-Iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-Iodobenzotrifluoride, a key intermediate in the development of pharmaceuticals and other advanced materials. This document details the core synthetic methodology, including a detailed experimental protocol for the most common laboratory-scale synthesis, and presents relevant quantitative data in a structured format.

Introduction

This compound (m-iodobenzotrifluoride) is an aromatic organic compound with the chemical formula C₇H₄F₃I. Its structure, featuring both a trifluoromethyl group and an iodine atom on the benzene (B151609) ring, makes it a versatile building block in organic synthesis. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, while the iodine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures.

Core Synthesis Pathway: Diazotization-Iodination of 3-Aminobenzotrifluoride

The most prevalent and reliable method for the synthesis of this compound is the diazotization of 3-aminobenzotrifluoride (3-(trifluoromethyl)aniline) followed by a Sandmeyer-type iodination reaction. This two-step, one-pot process is efficient and utilizes readily available starting materials.

The overall transformation involves the conversion of the amino group (-NH₂) of 3-aminobenzotrifluoride into a diazonium salt (-N₂⁺), which is then displaced by an iodide ion to yield the desired product.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 3-Aminobenzotrifluoride 3-Aminobenzotrifluoride Diazonium Salt Diazonium Salt 3-Aminobenzotrifluoride->Diazonium Salt 1. NaNO₂, p-TsOH 2. Acetonitrile (B52724), RT This compound This compound Diazonium Salt->this compound 3. KI 4. Room Temperature

Figure 1. Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 3-aminobenzotrifluoride.

ParameterValueReference
Starting Material 3-AminobenzotrifluorideN/A
Molar Mass161.12 g/mol [1]
Reagents Sodium Nitrite (B80452) (NaNO₂), p-Toluenesulfonic acid (p-TsOH), Potassium Iodide (KI)[2][3][4]
Solvent Acetonitrile[2][3]
Reaction Temperature Room Temperature[2][3][4]
Product This compoundN/A
Molar Mass272.01 g/mol N/A
Boiling Point82-82.5 °C at 25 mmHgN/A
Density1.887 g/mL at 25 °CN/A
Typical Yield 50-90% (for similar aromatic amines)[2]

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the one-pot diazotization-iodination of aromatic amines.[2][3][4]

Materials:

  • 3-Aminobenzotrifluoride

  • Sodium Nitrite (NaNO₂)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Potassium Iodide (KI)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Experimental_Workflow start Start dissolve Dissolve 3-aminobenzotrifluoride, p-TsOH, and NaNO₂ in acetonitrile start->dissolve stir_diazotization Stir at room temperature (diazotization) dissolve->stir_diazotization add_ki Add solid KI stir_diazotization->add_ki stir_iodination Stir at room temperature (iodination and N₂ evolution) add_ki->stir_iodination quench Quench with saturated Na₂S₂O₃ solution stir_iodination->quench extract Extract with CH₂Cl₂ or Et₂O quench->extract wash_bicarb Wash organic layer with saturated NaHCO₃ extract->wash_bicarb wash_brine Wash organic layer with brine wash_bicarb->wash_brine dry Dry organic layer over MgSO₄ or Na₂SO₄ wash_brine->dry filter_concentrate Filter and concentrate in vacuo dry->filter_concentrate purify Purify by column chromatography (optional) filter_concentrate->purify end End: this compound purify->end

Figure 2. Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-aminobenzotrifluoride (1.0 eq), p-toluenesulfonic acid monohydrate (2.0 eq), and sodium nitrite (1.5 eq).

  • Solvent Addition: Add acetonitrile to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M with respect to the amine).

  • Diazotization: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by testing for the presence of nitrous acid with starch-iodide paper (a blue-black color indicates an excess of nitrous acid). The diazotization is typically complete within 1-2 hours.

  • Iodination: Once the diazotization is complete, add potassium iodide (1.5 eq) to the reaction mixture in one portion.

  • Reaction: Continue stirring the mixture at room temperature. Evolution of nitrogen gas should be observed. The reaction is typically complete within 1-3 hours after the addition of potassium iodide. Monitor the reaction by TLC until the diazonium salt intermediate is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

    • Transfer the mixture to a separatory funnel and dilute with water and an organic solvent such as dichloromethane or diethyl ether.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): The crude product can be purified by vacuum distillation or by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound as a clear, slightly yellow liquid.

Alternative Synthetic Approaches

While the Sandmeyer-type reaction is the most common, other methods for the synthesis of this compound have been reported, though they are generally less practical for laboratory-scale synthesis. These include direct iodination of benzotrifluoride, which often suffers from poor regioselectivity and harsh reaction conditions.

Safety Considerations

  • 3-Aminobenzotrifluoride is a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diazonium salts can be explosive when isolated and dry. It is crucial to keep the diazonium intermediate in solution and at a controlled temperature.

  • The reaction evolves nitrogen gas, which can cause pressure buildup if performed in a closed system. Ensure the reaction is adequately vented.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the procedures to their specific laboratory conditions and scale.

References

Technical Guide: Properties and Applications of 1-Iodo-3-(trifluoromethyl)benzene (CAS 401-81-0)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified CAS number 401-81-0 in conjunction with the chemical name "4-Fluoro-N-imino-N,N-dimethyl-1-phenylcyclohexanaminium ylide." However, extensive database searches have confirmed that CAS number 401-81-0 corresponds to 1-Iodo-3-(trifluoromethyl)benzene . All information presented in this guide pertains to this latter compound. No verifiable information could be found for "4-Fluoro-N-imino-N,N-dimethyl-1-phenylcyclohexanaminium ylide" associated with this CAS number.

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and a key synthetic application of 1-Iodo-3-(trifluoromethyl)benzene, a versatile reagent in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1]

Chemical Properties

1-Iodo-3-(trifluoromethyl)benzene, also known as 3-Iodobenzotrifluoride, is a substituted aromatic compound with the molecular formula C₇H₄F₃I.[1][2] Its trifluoromethyl group and iodine atom make it a valuable building block in the synthesis of more complex molecules.[1] The key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 401-81-0[1][3][4][5][6]
Molecular Formula C₇H₄F₃I[1][2][3]
Molecular Weight 272.01 g/mol [1][3][4][6]
Appearance Colorless to light orange to yellow clear liquid[1][5]
Density 1.887 g/mL at 25 °C[4]
Boiling Point 183 °C[1]
82-82.5 °C / 25 mmHg[4]
Melting Point -8 °C[1]
Refractive Index n20/D 1.517[4]
Flash Point 70 °C (closed cup)[4]

Suppliers

1-Iodo-3-(trifluoromethyl)benzene is commercially available from a variety of chemical suppliers. The table below lists some of the known suppliers and their product information.

SupplierProduct NamePurity
Sigma-Aldrich This compound98%
Chem-Impex This compound (stabilized with Copper chip)≥ 98% (GC)
TCI Chemicals This compound (stabilized with Copper chip)>98.0%(GC)
SynQuest Laboratories This compound98%
Infinium Pharmachem Limited This compoundNot Specified
Henan Aochuang Chemical Co.,Ltd. This compound98%

Experimental Protocols

A primary application of 1-Iodo-3-(trifluoromethyl)benzene is in the Sonogashira cross-coupling reaction to form carbon-carbon bonds.[3][6] This reaction is instrumental in synthesizing a wide range of organic compounds, including pharmaceuticals and complex organic materials.[7] A general experimental protocol for the Sonogashira coupling of 1-Iodo-3-(trifluoromethyl)benzene with an alkyne is detailed below. This protocol is based on established methodologies for Sonogashira reactions.[7][8]

Reaction: Sonogashira Coupling of 1-Iodo-3-(trifluoromethyl)benzene with Phenylacetylene (B144264)

Materials:

  • 1-Iodo-3-(trifluoromethyl)benzene

  • Phenylacetylene

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: All glassware should be oven-dried and the reaction should be set up under an inert atmosphere (e.g., using a Schlenk line or a glovebox) to prevent the oxidative homocoupling of the alkyne.[5] Solvents and the amine base should be anhydrous and degassed.

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-Iodo-3-(trifluoromethyl)benzene (1.0 equivalent), the palladium catalyst (e.g., 0.02-0.05 equivalents), and copper(I) iodide (0.04-0.10 equivalents).[5]

  • Addition of Solvent and Base: Add the anhydrous solvent and the amine base (2-3 equivalents).[5] Stir the mixture at room temperature for 5-10 minutes to ensure all solids are dissolved.

  • Addition of Alkyne: Slowly add phenylacetylene (1.1-1.5 equivalents) to the reaction mixture via syringe.[5]

  • Reaction Monitoring: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C).[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst and salts.[5] Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Sonogashira coupling reaction described above.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Inert Atmosphere Setup (N2 or Ar) setup Add Reactants: - 1-Iodo-3-(trifluoromethyl)benzene - Pd Catalyst - CuI solvent Add Anhydrous Solvent & Amine Base setup->solvent alkyne Add Phenylacetylene solvent->alkyne react Stir & Heat (Monitor by TLC/GC-MS) alkyne->react quench Cool & Dilute react->quench filter Filter through Celite quench->filter extract Wash with Water & Brine filter->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Final Product purify->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

References

An In-depth Technical Guide to m-Iodobenzotrifluoride: Core Characteristics and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Iodobenzotrifluoride, also known as 1-Iodo-3-(trifluoromethyl)benzene, is a key organofluorine building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of a strong electron-withdrawing trifluoromethyl group and a versatile iodine atom, make it a valuable precursor for the synthesis of a wide range of complex organic molecules. This technical guide provides a comprehensive overview of the fundamental characteristics of m-Iodobenzotrifluoride, including its physicochemical properties, spectroscopic data, and safety information. Furthermore, it details experimental protocols for its synthesis and its application in prominent chemical transformations, such as the Sonogashira coupling. The role of m-Iodobenzotrifluoride as a precursor to pharmacologically active compounds targeting critical signaling pathways in drug discovery is also discussed.

Fundamental Characteristics

m-Iodobenzotrifluoride is a colorless to light yellow liquid at room temperature. The trifluoromethyl group at the meta position significantly influences the reactivity of the aromatic ring and the carbon-iodine bond.

Physicochemical Properties

The core physical and chemical properties of m-Iodobenzotrifluoride are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 401-81-0[1][2]
Molecular Formula C₇H₄F₃I[1]
Molecular Weight 272.01 g/mol [1]
Appearance Clear, slightly yellow liquid
Density 1.887 g/mL at 25 °C[2]
Melting Point -8 °C
Boiling Point 82-82.5 °C at 25 mmHg[2]
Flash Point 70 °C (closed cup)
Refractive Index (n20/D) 1.517[2]
Solubility Insoluble in water.
Spectroscopic Data

The structural identity and purity of m-Iodobenzotrifluoride are confirmed through various spectroscopic techniques.

1.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of m-Iodobenzotrifluoride in CDCl₃ typically exhibits four signals in the aromatic region. The chemical shifts (δ) are approximately:

AssignmentChemical Shift (ppm)
H-27.95
H-67.87
H-47.58
H-57.20

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The approximate chemical shifts in CDCl₃ are:

AssignmentChemical Shift (ppm)
C-394.5 (q, J ≈ 34 Hz)
C-1 (CF₃)123.7 (q, J ≈ 271 Hz)
C-5125.8 (q, J ≈ 4 Hz)
C-6128.7
C-4130.1
C-2134.5 (q, J ≈ 33 Hz)

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of m-Iodobenzotrifluoride displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
1600-1585, 1500-1400Aromatic C-C stretch
1350-1150C-F stretch (strong)
~1070C-I stretch
900-675Aromatic C-H out-of-plane bend

1.2.4. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of m-Iodobenzotrifluoride shows a prominent molecular ion peak [M]⁺ at m/z 272. The fragmentation pattern is characterized by the loss of iodine and the trifluoromethyl group.

m/zFragment
272[C₇H₄F₃I]⁺ (Molecular Ion)
145[C₇H₄F₃]⁺
127[I]⁺
Safety Information

m-Iodobenzotrifluoride should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard StatementPrecautionary Statement
Causes severe skin burns and eye damage.Wear protective gloves/protective clothing/eye protection/face protection.
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/or shower.

Experimental Protocols

Synthesis of m-Iodobenzotrifluoride

A common laboratory-scale synthesis of m-Iodobenzotrifluoride involves the diazotization of 3-aminobenzotrifluoride followed by a Sandmeyer-type reaction with potassium iodide.

Materials:

  • 3-Aminobenzotrifluoride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate (B1220275) Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-aminobenzotrifluoride in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate beaker, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by saturated sodium thiosulfate solution to remove any remaining iodine, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure m-Iodobenzotrifluoride.

Sonogashira Coupling of m-Iodobenzotrifluoride with Phenylacetylene (B144264)

This protocol describes a typical palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[3]

Materials:

  • m-Iodobenzotrifluoride

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

  • Add anhydrous toluene, followed by triethylamine.

  • Add m-Iodobenzotrifluoride and phenylacetylene to the reaction mixture.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired coupled product, 1-(phenylethynyl)-3-(trifluoromethyl)benzene.

Visualizations

Experimental Workflow: Synthesis of m-Iodobenzotrifluoride

G cluster_0 Diazotization cluster_1 Iodination cluster_2 Workup & Purification A 3-Aminobenzotrifluoride D Diazonium Salt Formation A->D B HCl, H2O, 0-5 °C B->D C NaNO2 (aq) C->D F Reaction with Diazonium Salt D->F E KI (aq) E->F G Extraction with Diethyl Ether F->G H Washing (NaHCO3, Na2S2O3) G->H I Drying (MgSO4) H->I J Vacuum Distillation I->J K m-Iodobenzotrifluoride J->K

Caption: Workflow for the synthesis of m-Iodobenzotrifluoride.

Experimental Workflow: Sonogashira Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A m-Iodobenzotrifluoride E Reaction Mixture A->E B Phenylacetylene B->E C PdCl2(PPh3)2, CuI C->E D Triethylamine, Toluene D->E F Stirring at RT or Heat E->F G Monitoring by TLC/GC F->G H Filtration G->H I Concentration H->I J Column Chromatography I->J K Coupled Product J->K

Caption: General workflow for the Sonogashira coupling reaction.

Conceptual Relationship: m-Iodobenzotrifluoride in Drug Discovery

G cluster_0 Chemical Synthesis cluster_1 Biological Application A m-Iodobenzotrifluoride (Building Block) C Complex Organic Molecule (e.g., Kinase Inhibitor) A->C B Other Reagents B->C D Target Protein (e.g., EGFR, PI3K) C->D Inhibition E Signaling Pathway (e.g., PI3K/AKT/mTOR) D->E F Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) E->F

Caption: Role of m-Iodobenzotrifluoride as a precursor in drug development.

Applications in Drug Development

m-Iodobenzotrifluoride is not typically a pharmacologically active molecule itself. However, it serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability.

Derivatives of m-Iodobenzotrifluoride have been incorporated into molecules designed to target various signaling pathways implicated in diseases such as cancer. For instance, the trifluoromethylphenyl moiety is found in several small-molecule kinase inhibitors that target pathways like the EGFR and PI3K/AKT/mTOR signaling cascades. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. By acting as a key building block, m-Iodobenzotrifluoride facilitates the synthesis of novel drug candidates for preclinical and clinical investigation.

Conclusion

m-Iodobenzotrifluoride is a versatile and valuable reagent in organic synthesis with well-defined physicochemical and spectroscopic properties. Its utility is particularly evident in the construction of complex organic molecules, including those with potential applications in drug discovery. The experimental protocols provided herein offer a practical guide for the synthesis and application of this important building block. The continued exploration of reactions involving m-Iodobenzotrifluoride is expected to lead to the development of novel compounds with significant scientific and therapeutic impact.

References

The Trifluoromethyl Group: A Cornerstone in Modern Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF₃) group into aromatic compounds has become an indispensable tool in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2] This powerful functional group, often considered a "super-methyl" group, imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's physicochemical and biological characteristics.[3][4] Its strong electron-withdrawing nature, coupled with high lipophilicity and metabolic stability, makes it a highly sought-after substituent for optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles.[5][6] This technical guide provides a comprehensive overview of the role of trifluoromethylated aromatic compounds in synthesis, detailing their properties, synthetic methodologies, and applications, with a focus on providing practical information for researchers in the field.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto an aromatic ring elicits a cascade of changes in the molecule's properties. These alterations are pivotal in the rational design of novel therapeutics and advanced materials.

Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, a property quantified by the Hansch lipophilicity parameter (π).[4][7] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a critical factor for drug absorption and distribution.[5][6] However, the enhancement of lipophilicity is context-dependent and is most pronounced when the CF₃ group is in the alpha-position relative to a functional group.[8]

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[4][5] This inherent strength renders the trifluoromethyl group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[9] By strategically placing a CF₃ group at a known metabolic soft spot on a drug candidate, chemists can block metabolic pathways, thereby increasing the drug's half-life and bioavailability.[9]

Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing group, a consequence of the high electronegativity of the fluorine atoms.[10][11] This strong inductive effect can significantly alter the electron density of the aromatic ring, influencing its reactivity and the pKa of nearby acidic or basic functional groups.[12][13] This modulation of electronic properties can lead to enhanced binding affinity of a drug molecule to its biological target.[1][14]

Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other atoms or groups, such as chlorine or a methyl group.[4][15] Its steric profile is similar to that of a chlorine atom, allowing it to mimic its spatial interactions while offering distinct electronic properties.[5] As a "super-methyl" group, it can occupy similar binding pockets while providing enhanced metabolic stability and altered electronic characteristics.[3]

Quantitative Physicochemical Data

To illustrate the impact of trifluoromethylation, the following tables summarize key quantitative data comparing trifluoromethylated aromatic compounds with their non-fluorinated analogs.

PropertyToluene(Trifluoromethyl)benzeneReference(s)
LogP 2.732.86[16][17]
Boiling Point (°C) 110.6103.46[17]
Density (g/mL) 0.8671.19[17]
CompoundpKaReference(s)
Phenol10.0[16]
4-Trifluoromethylphenol9.39[16]
Aniline4.63[12][13]
4-(Trifluoromethyl)aniline3.5[12][13]
DrugHalf-life (t½) in vitroKey Metabolic PathwayReference(s)
Celecoxib ~11 hours (in vivo)Primarily CYP2C9[12][13]
Hypothetical Non-CF₃ AnalogShorterPotential for methyl oxidation[9]
Fluoxetine 1-3 days (acute), 4-6 days (chronic)N-demethylation (CYP2D6, CYP2C19, CYP3A4)[18][19]
Hypothetical Non-CF₃ AnalogShorterPotential for aromatic hydroxylation[9]
InhibitorTargetIC₅₀ / KᵢReference(s)
Celecoxib COX-2KD = 2.3 nM[20][21]
Non-selective NSAIDs (e.g., Ibuprofen)COX-1 & COX-2Micromolar range for both[22]
Ponatinib BCR-ABL (T315I mutant)2.0 nM[2]
Nilotinib BCR-ABL (T315I mutant)>3000 nM[2]

Synthetic Methodologies for Trifluoromethylation of Aromatic Compounds

The introduction of a trifluoromethyl group into an aromatic ring can be a synthetic challenge.[10] However, a diverse array of methodologies has been developed to achieve this transformation, broadly categorized into electrophilic, nucleophilic, and radical pathways.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating agents, often referred to as "CF₃⁺" sources, are hypervalent iodine compounds such as Togni's and Umemoto's reagents. These reagents can directly trifluoromethylate electron-rich aromatic and heteroaromatic compounds.

Experimental Protocol: Electrophilic Trifluoromethylation of Indole (B1671886) using Togni's Reagent

Objective: To synthesize 2-trifluoromethylindole via electrophilic trifluoromethylation of indole.

Materials:

  • Indole

  • 1-(Trifluoromethyl)-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Togni's Reagent I)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 mmol), Togni's Reagent I (1.2 mmol), and CuI (0.1 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford 2-trifluoromethylindole.

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation involves the use of "CF₃⁻" synthons, with the Ruppert-Prakash reagent (TMSCF₃) being a prominent example. These reactions are often mediated by transition metals, most commonly copper.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

Objective: To synthesize a trifluoromethylated arene from the corresponding aryl iodide using TMSCF₃ and a copper catalyst.

Materials:

  • Aryl iodide (e.g., 4-iodoanisole)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (B91410) (KF), anhydrous

  • 1,10-Phenanthroline (B135089)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add CuI (0.1 mmol), anhydrous KF (2.0 mmol), and 1,10-phenanthroline (0.1 mmol).

  • Add the aryl iodide (1.0 mmol) and anhydrous DMF (5 mL).

  • Add TMSCF₃ (1.5 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

Radical Trifluoromethylation

Radical trifluoromethylation methods have gained significant traction due to their mild reaction conditions and broad functional group tolerance. These reactions often employ photoredox catalysis or radical initiators to generate trifluoromethyl radicals from precursors like CF₃SO₂Cl or Langlois' reagent (CF₃SO₂Na).

Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation of an Arene

Objective: To achieve the direct C-H trifluoromethylation of an electron-rich arene using a photoredox catalyst.

Materials:

  • Arene (e.g., N-phenylpyrrole)

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

  • fac-Ir(ppy)₃ (photocatalyst)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (B52724), degassed

  • Blue LED light source

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, dissolve the arene (0.5 mmol), fac-Ir(ppy)₃ (1-2 mol%), and Na₂CO₃ (1.0 mmol) in degassed acetonitrile (5 mL).

  • Add CF₃SO₂Cl (1.0 mmol) to the mixture.

  • Seal the vial and place it in front of a blue LED light source.

  • Irradiate the reaction mixture with stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water (10 mL).

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Development

The unique properties conferred by the trifluoromethyl group have led to its widespread incorporation into a multitude of marketed drugs across various therapeutic areas.

Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[1] The trifluoromethyl group is crucial for its selectivity and binding affinity to the COX-2 enzyme.[15][22]

Fluoxetine (Prozac®): A selective serotonin (B10506) reuptake inhibitor (SSRI) used for the treatment of depression and other psychiatric disorders.[8][22] The trifluoromethyl group on the phenoxy ring enhances its lipophilicity and metabolic stability.[3][23]

Ponatinib (Iclusig®): A kinase inhibitor used to treat chronic myeloid leukemia (CML).[2] The trifluoromethyl group contributes to its potent inhibition of the BCR-ABL kinase, including the T315I mutation which confers resistance to other inhibitors.[2]

Visualizing Key Concepts with Graphviz

To further elucidate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes Lipophilicity Increased Lipophilicity (LogP) Membrane_Permeability Improved Membrane Permeability Lipophilicity->Membrane_Permeability leads to Metabolic_Stability Enhanced Metabolic Stability Increased_Half_Life Increased Drug Half-Life Metabolic_Stability->Increased_Half_Life results in Electronic_Effects Strong Electron- Withdrawing Group Binding_Affinity Modulated Target Binding Affinity Electronic_Effects->Binding_Affinity influences Bioisosterism Bioisostere for Cl, CH3 Bioisosterism->Binding_Affinity can alter Optimized_ADME Optimized ADME Properties Membrane_Permeability->Optimized_ADME Increased_Half_Life->Optimized_ADME Binding_Affinity->Optimized_ADME

Caption: Impact of Trifluoromethylation on Drug Properties.

G Start Aryl Halide / Arene Electrophilic Electrophilic Trifluoromethylation (e.g., Togni's Reagent) Start->Electrophilic Nucleophilic Nucleophilic Trifluoromethylation (e.g., Cu-catalyzed with TMSCF3) Start->Nucleophilic Radical Radical Trifluoromethylation (e.g., Photoredox Catalysis) Start->Radical Product Trifluoromethylated Arene Electrophilic->Product Nucleophilic->Product Radical->Product

Caption: Synthetic Strategies for Aromatic Trifluoromethylation.

G cluster_pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes produces COX2->Prostaglandins_Thromboxanes produces Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain mediate Stomach_Lining Stomach Lining Protection Prostaglandins_Thromboxanes->Stomach_Lining maintain Celecoxib Celecoxib (CF3-containing) Celecoxib->COX2 selectively inhibits

Caption: Mechanism of Action of Celecoxib in the COX Pathway.

Conclusion

The trifluoromethyl group has firmly established its position as a critical component in the synthetic chemist's toolbox. Its ability to predictably and profoundly modify the properties of aromatic compounds has accelerated the discovery and development of numerous successful pharmaceuticals. As synthetic methodologies for trifluoromethylation continue to evolve, offering milder, more efficient, and more selective routes to these valuable compounds, the impact of the trifluoromethyl group on drug discovery and materials science is set to expand even further. This guide has provided a comprehensive, albeit not exhaustive, overview of the current state of the art, offering both foundational knowledge and practical protocols to aid researchers in this dynamic and important field.

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] Its unique electronic and steric properties offer a powerful means to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity, ultimately leading to more effective and safer therapeutics.[2][4] This technical guide provides a comprehensive overview of the multifaceted role of the CF₃ group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical Properties and Their Impact

The trifluoromethyl group's influence on a molecule's behavior stems from its distinct physicochemical characteristics, which differ significantly from those of a methyl (CH₃) group. These differences are summarized in the table below.

PropertyTrifluoromethyl (-CF₃)Methyl (-CH₃)Significance in Medicinal Chemistry
Van der Waals Radius (Å) ~2.2 - 2.7~2.0The larger size of the CF₃ group can lead to improved binding affinity through enhanced hydrophobic interactions.[4]
Electronegativity HighLowThe strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing ionization state and receptor interactions.[5]
Hansch Lipophilicity Parameter (π) +0.88+0.56The higher lipophilicity of the CF₃ group can enhance membrane permeability and absorption.[4]
C-F vs. C-H Bond Dissociation Energy (kJ/mol) ~485~414The exceptional strength of the C-F bond confers high metabolic stability, as it is resistant to cleavage by metabolic enzymes like cytochrome P450s.[4]

Enhancing Pharmacokinetic Properties (ADME)

The introduction of a trifluoromethyl group can dramatically improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Increased Metabolic Stability

One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability. The high bond energy of the C-F bond makes the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, medicinal chemists can block a key site of metabolism, leading to a longer drug half-life and improved bioavailability.[2]

ADME_Effects CF3 Trifluoromethyl Group (-CF3) Absorption Absorption CF3->Absorption Enhances Distribution Distribution CF3->Distribution Modulates Metabolism Metabolism CF3->Metabolism Reduces Excretion Excretion Metabolism->Excretion Impacts

Modulation of Lipophilicity

The trifluoromethyl group is significantly more lipophilic than a methyl group, as indicated by its positive Hansch π parameter.[4] This increased lipophilicity can improve a drug's ability to cross biological membranes, leading to better absorption and distribution to the target tissues.[2] However, the overall effect on lipophilicity is context-dependent and must be carefully balanced to avoid issues with solubility and off-target effects.

Improving Pharmacodynamic Properties

The electronic and steric properties of the CF₃ group can also have a profound impact on a drug's interaction with its biological target.

Enhanced Binding Affinity and Selectivity

The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron distribution within a molecule, potentially leading to more favorable electrostatic interactions with the target protein.[4] Furthermore, the larger size of the CF₃ group compared to a methyl group can result in better occupancy of hydrophobic pockets within the binding site, enhancing both affinity and selectivity.[4]

A prominent example of this is the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib . The trifluoromethyl group is crucial for its selective inhibition of cyclooxygenase-2 (COX-2) over COX-1.[5]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (-CF₃) 150.04375
SC-560 (non-CF₃ analog) 0.0096.30.0014

Note: Data compiled from multiple sources and may vary based on assay conditions.[1][6][7]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Case Study: Fluoxetine (Prozac)

The antidepressant Fluoxetine is another key example where the trifluoromethyl group plays a critical role. The electron-withdrawing CF₃ group on the phenoxy ring is thought to be essential for its high-affinity binding to the serotonin (B10506) transporter (SERT), which is the basis of its therapeutic effect as a selective serotonin reuptake inhibitor (SSRI).[8]

SERT_Pathway Fluoxetine Fluoxetine SERT SERT Fluoxetine->SERT Blocks Serotonin_Released Serotonin_Released Serotonin_Released->SERT Reuptake Postsynaptic_Receptor Postsynaptic_Receptor Serotonin_Released->Postsynaptic_Receptor Binds Signal_Transduction Signal_Transduction Postsynaptic_Receptor->Signal_Transduction

Experimental Protocols

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate (B84403) buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add liver microsomes and the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) with an internal standard).

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the line provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) as (k / microsomal protein concentration).

Metabolic_Stability_Workflow Start Start Prepare_Reagents Prepare Reagents (Compound, Microsomes, NADPH) Start->Prepare_Reagents Incubate Incubate at 37°C (Compound + Microsomes + NADPH) Prepare_Reagents->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Stop_Reaction Stop Reaction (Acetonitrile + Internal Standard) Time_Points->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Data_Analysis Data Analysis (t½, CLint) Analyze->Data_Analysis End End Data_Analysis->End

Synthesis of Trifluoromethylated Compounds

The introduction of the trifluoromethyl group can be achieved through various synthetic methods. A widely used approach is the nucleophilic trifluoromethylation of carbonyls using the Ruppert-Prakash reagent (TMSCF₃) .

General Protocol for Trifluoromethylation of an Aldehyde:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the aldehyde (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add the Ruppert-Prakash reagent (1.5 eq) dropwise.

  • Initiation: Slowly add a catalytic amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) (0.1 eq), to initiate the reaction.

  • Reaction: Stir the reaction at 0°C and allow it to warm to room temperature while monitoring its progress by TLC.

  • Workup: Quench the reaction with an acidic aqueous solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers numerous advantages in drug design. Its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity has led to the development of a wide range of successful drugs. A thorough understanding of the physicochemical properties of the CF₃ group and the strategic application of synthetic methodologies for its incorporation are essential for the continued discovery and development of novel and effective therapeutics. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the critical importance of the trifluoromethyl group in the modern drug discovery landscape.

References

The Lynchpin of Modern Synthesis: An In-depth Guide to the Chemical Reactivity of Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, aryl iodides represent a critical class of reagents, pivotal to the construction of complex molecular architectures. Their unique reactivity profile, characterized by the labile carbon-iodine bond, positions them as superior substrates in a multitude of cross-coupling reactions and other transformations essential for the synthesis of pharmaceuticals, natural products, and advanced materials.

Aryl iodides are organic compounds where an iodine atom is directly attached to an aromatic ring.[1] This direct attachment confers a unique set of properties that render them highly versatile in organic synthesis. The carbon-iodine (C-I) bond is the longest and weakest among the aryl halides, a characteristic that is fundamental to its high reactivity, particularly in transition-metal-catalyzed reactions.[2] This guide delves into the core principles of aryl iodide reactivity, outlines key reaction classes with their mechanisms, and provides insights into their application in contemporary organic synthesis.

Core Principles of Reactivity

The enhanced reactivity of aryl iodides over their bromide, chloride, and fluoride (B91410) counterparts stems from several key factors:

  • Bond Strength: The C-I bond is significantly weaker than other carbon-halogen bonds. This lower bond dissociation energy facilitates the crucial oxidative addition step in many catalytic cycles, often allowing for milder reaction conditions.

  • Leaving Group Ability: The iodide ion is an excellent leaving group, a property that is advantageous in both nucleophilic aromatic substitution and transition-metal-catalyzed processes.[1]

  • Polarizability: The large and diffuse electron cloud of the iodine atom makes it highly polarizable. This enhances its interaction with transition metal catalysts.

  • Reduced Catalyst Poisoning: Compared to aryl chlorides, aryl iodides are less prone to forming stable, deactivating complexes with palladium catalysts.[3]

Key Transformations of Aryl Iodides

Aryl iodides are indispensable substrates for a wide array of powerful bond-forming reactions. Their versatility allows for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][4]

Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of aryl iodides is most evident in palladium-catalyzed cross-coupling reactions. These reactions have revolutionized the way chemists approach the synthesis of complex molecules.

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling an aryl iodide with an organoboron reagent. It is one of the most widely used cross-coupling reactions due to its mild conditions and the commercial availability of a vast array of boronic acids.[4][5]

  • Heck Reaction: The Heck reaction couples aryl iodides with alkenes to form substituted alkenes. This reaction is a powerful tool for the construction of complex olefinic structures.[4]

  • Buchwald-Hartwig Amination: This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds by coupling aryl iodides with amines.[6] This transformation is crucial for the synthesis of the ubiquitous aryl amine moiety found in many pharmaceuticals.[6] While historically aryl iodides were considered less effective substrates for C-N coupling compared to C-C coupling, recent advances in ligand design have overcome these limitations.[7][8]

  • Sonogashira Coupling: This reaction involves the coupling of aryl iodides with terminal alkynes to form aryl alkynes, a valuable functional group in organic synthesis.[4]

  • Stille Coupling: The Stille reaction utilizes organotin reagents to couple with aryl iodides, forming new carbon-carbon bonds.[1]

Other Important Transformations

Beyond palladium catalysis, aryl iodides participate in a variety of other important reactions:

  • Nucleophilic Aromatic Substitution (SNAr): While less common than for electron-deficient aryl chlorides and fluorides, SNAr can occur with aryl iodides, particularly when the aromatic ring is activated with electron-withdrawing groups.[1] The iodide ion's excellent leaving group ability facilitates this transformation.[1]

  • Gold-Catalyzed C-O Cross-Coupling: Recent developments have shown that gold catalysts can effectively mediate the cross-coupling of aryl iodides with carboxylates to form O-aryl esters, which are prevalent in natural products and bioactive molecules.[9]

  • Photoinduced Cross-Coupling: A metal-free approach for the cross-coupling of aryl iodides with alkenes has been developed, proceeding through a radical cascade mechanism initiated by photoexcitation of the aryl iodide.[10]

  • Halogen-Metal Exchange: Aryl iodides can undergo halogen-metal exchange with organometallic reagents, such as Grignard reagents, to form new organometallic species that can then be used in subsequent reactions.[4]

  • Formation of Hypervalent Iodine Reagents: Aryl iodides are the precursors to hypervalent iodine compounds, which are valuable oxidizing agents in their own right.[4]

Quantitative Reactivity Data

The following table summarizes key data points that illustrate the superior reactivity of aryl iodides compared to other aryl halides in nucleophilic aromatic substitution reactions.

Aryl Halide (p-nitro substituted)Relative Rate (k_rel)
Ar-F312
Ar-Cl1.0
Ar-Br0.8
Ar-I0.4

Data for the reaction with CH3O- Na+ in H3COH at 50°C.[2]

Note: While this table shows lower reactivity for aryl iodide in this specific SNAr reaction, in the context of transition-metal-catalyzed reactions, the trend is generally reversed, with aryl iodides being the most reactive.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of reactions involving aryl iodides. Below are representative protocols for two of the most important transformations.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl iodide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol), and a base (e.g., K2CO3, 2.0 mmol) is prepared in a suitable solvent system (e.g., a mixture of toluene (B28343) and water). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl iodide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., a G3-palladacycle, 0.01-0.05 mmol), a suitable phosphine (B1218219) ligand, and a base (e.g., NaOtBu or K3PO4, 1.4 mmol). A dry, deoxygenated solvent (e.g., toluene or dioxane) is then added. The reaction vessel is sealed and heated to the appropriate temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the resulting residue is purified by column chromatography to afford the desired aryl amine.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and logical flow of synthetic sequences is paramount for effective research and development.

Suzuki_Miyaura_Catalytic_Cycle Aryl_Iodide Ar-I Oxidative_Addition Oxidative Addition Aryl_Iodide->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition ArPd(II)(I)L2 Ar-Pd(II)(I)-L2 Oxidative_Addition->ArPd(II)(I)L2 Transmetalation Transmetalation ArPd(II)(I)L2->Transmetalation Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation ArPd(II)(R)L2 Ar-Pd(II)(R)-L2 Transmetalation->ArPd(II)(R)L2 Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Ar-R Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Aryl_Halide_Reactivity cluster_reactivity Relative Reactivity in Oxidative Addition Ar-I Ar-I Ar-Br Ar-Br Ar-I->Ar-Br Decreasing Reactivity Ar-Cl Ar-Cl Ar-Br->Ar-Cl Decreasing Reactivity Ar-F Ar-F Ar-Cl->Ar-F Decreasing Reactivity

Caption: General trend of aryl halide reactivity in oxidative addition.

Drug_Discovery_Workflow Start Aryl Iodide Building Block Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Functionalized Intermediate Coupling->Intermediate Further_Mod Further Synthetic Modifications Intermediate->Further_Mod Final_Compound Final Drug Candidate Further_Mod->Final_Compound Screening Biological Screening Final_Compound->Screening

Caption: A simplified workflow illustrating the use of aryl iodides in drug discovery.

Conclusion

The exceptional reactivity of aryl iodides makes them indispensable tools in modern organic synthesis. Their facile participation in a vast array of transformations, most notably palladium-catalyzed cross-coupling reactions, provides chemists with a robust and reliable platform for the construction of complex molecular frameworks. For professionals in drug development and materials science, a deep understanding of aryl iodide chemistry is not just advantageous, but essential for the innovation and efficient production of novel, high-value compounds. The continued development of new catalytic systems and reaction methodologies will undoubtedly further expand the synthetic utility of this remarkable class of organic halides.

References

Key applications of 3-(Trifluoromethyl)iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Applications of 3-(Trifluoromethyl)iodobenzene

Introduction

3-(Trifluoromethyl)iodobenzene, also known as 3-iodobenzotrifluoride (CAS No. 401-81-0), is a versatile and highly valuable organofluorine building block in modern organic synthesis.[1] Its unique molecular architecture, featuring an iodine atom and a trifluoromethyl (-CF3) group on a benzene (B151609) ring, makes it an essential precursor in the synthesis of complex molecules. The iodine atom serves as a reactive handle for various cross-coupling reactions, while the electron-withdrawing trifluoromethyl group is a critical pharmacophore in medicinal chemistry, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] This guide provides a comprehensive overview of its key applications, supported by quantitative data, detailed experimental protocols, and process diagrams for researchers, scientists, and professionals in drug development and materials science.

Core Applications in Organic Synthesis

The primary utility of 3-(Trifluoromethyl)iodobenzene lies in its participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, forming the backbone of many pharmaceuticals, agrochemicals, and advanced materials.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound. 3-(Trifluoromethyl)iodobenzene is an excellent substrate for these reactions, enabling the synthesis of biaryl compounds containing the 3-(trifluoromethyl)phenyl moiety. These structures are prevalent in medicinal chemistry and materials science.[5][6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryCoupling Partner (Organoboron)Pd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O (4:1)10024>90
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene11018~95
3Pyridine-3-boronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.5)DME8516~88

Data extrapolated from general protocols for sterically hindered or electron-deficient aryl iodides.[5][7]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-(trifluoromethyl)-1,1'-biphenyl from 3-(trifluoromethyl)iodobenzene and phenylboronic acid.

  • Materials:

    • 3-(Trifluoromethyl)iodobenzene (1.0 mmol, 272 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

    • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg) as a 2M aqueous solution (1 mL)

    • 1,4-Dioxane (B91453) (degassed, 4 mL)

    • Argon or Nitrogen gas

  • Equipment:

    • Schlenk flask or round-bottom flask with condenser

    • Magnetic stirrer and heat source

    • Standard glassware for workup and purification

  • Procedure:

    • Reaction Setup: To a dry Schlenk flask, add 3-(trifluoromethyl)iodobenzene, phenylboronic acid, and Pd(PPh₃)₄.

    • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to create an inert atmosphere.[7]

    • Solvent and Base Addition: Add the degassed 1,4-dioxane followed by the 2M Na₂CO₃ solution via syringe.[7]

    • Reaction: Heat the mixture to 100 °C and stir vigorously for 24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL). Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

    • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to yield the final product.[5]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex Ar-Pd(II)L₂(I) pd0->oa_complex Oxidative Addition Ar-I trans_complex Transmetalation Complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation R'-B(OR)₂ Base trans_complex->pd0 Reductive Elimination product_complex Product Complex trans_complex->product_complex Ar-R' label_ar Ar = 3-(CF₃)C₆H₄- label_r R' = Aryl, Vinyl, etc.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds between aryl halides and terminal alkynes.[8] This reaction is crucial for synthesizing compounds used in materials science and as pharmaceutical intermediates. 3-(Trifluoromethyl)iodobenzene couples efficiently with various alkynes under standard Sonogashira conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9][10]

Table 2: Representative Conditions for Sonogashira Coupling

EntryCoupling Partner (Alkyne)Pd-Catalyst (mol%)Cu-Cocatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)PdCl₂(PPh₃)₂ (2)CuI (2)Et₃N (1.5)THFRT1.5>95
21-OctynePd(PPh₃)₄ (3)CuI (5)DIPA (2)Toluene608~92
3TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (4)Et₃N (2)DMF5012~90

Data based on general Sonogashira protocols.[9][10]

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 1-(phenylethynyl)-3-(trifluoromethyl)benzene.

  • Materials:

    • 3-(Trifluoromethyl)iodobenzene (1.0 mmol, 272 mg)

    • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

    • Copper(I) Iodide (CuI) (0.02 mmol, 4 mg)

    • Triethylamine (Et₃N) (1.5 mmol, 209 µL)

    • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Equipment:

    • Two-necked flask or Schlenk tube

    • Magnetic stirrer

    • Syringes for liquid transfer

  • Procedure:

    • Reaction Setup: To a dry, two-necked flask under an argon atmosphere, add PdCl₂(PPh₃)₂ and CuI.[10]

    • Reagent Addition: Add anhydrous THF, followed by triethylamine, 3-(trifluoromethyl)iodobenzene, and phenylacetylene via syringe.

    • Reaction: Stir the mixture at room temperature for 1.5-3 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide).

    • Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with ethyl acetate or diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9]

    • Purification: After filtration and solvent evaporation, purify the crude residue by flash chromatography (eluent: hexanes) to obtain the desired product.[9]

Sonogashira_Cycle Sonogashira Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(I) pd0->oa_complex Oxidative Addition Ar-I alkyne_complex Ar-Pd(II)L₂(C≡CR') oa_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR' alkyne_complex->product cu_cycle Copper Cycle cu_acetylide Cu(I)-C≡CR' cu_acetylide->oa_complex terminal_alkyne R'C≡CH terminal_alkyne->cu_acetylide Base, Cu(I)

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[11][12] It is one of the most powerful methods for synthesizing arylamines, which are key structures in numerous pharmaceuticals. The electron-withdrawing nature of the trifluoromethyl group in 3-(trifluoromethyl)iodobenzene can present challenges, but modern catalyst systems with bulky, electron-rich phosphine (B1218219) ligands enable this transformation with high efficiency.[13][14]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryAmine Coupling PartnerPd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (3)NaOtBu (1.5)Toluene10012>95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.4)Dioxane11024~85
3BenzylaminePd₂(dba)₃ (1.5)tBuXPhos (4)K₃PO₄ (2)DME8018~90

Data based on general protocols for amination of aryl halides.[13][15]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 4-(3-(trifluoromethyl)phenyl)morpholine.

  • Materials:

    • 3-(Trifluoromethyl)iodobenzene (1.0 mmol, 272 mg)

    • Morpholine (1.2 mmol, 105 mg, 105 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

    • XPhos (0.03 mmol, 14.3 mg)

    • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg)

    • Toluene, anhydrous and deoxygenated (5 mL)

  • Equipment:

    • Glovebox or Schlenk line for inert atmosphere operations

    • Oven-dried glassware

  • Procedure:

    • Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.[13]

    • Reagent Addition: Add the anhydrous toluene, followed by 3-(trifluoromethyl)iodobenzene and morpholine.

    • Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.[13]

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.

General_Workflow General Experimental Workflow prep Preparation setup Reaction Setup prep->setup prep_details • Dry Glassware • Degas Solvents • Weigh Reagents prep->prep_details reaction Reaction Monitoring setup->reaction setup_details • Assemble under Inert Gas • Add Catalyst, Ligand, Base • Add Substrates & Solvent setup->setup_details workup Workup reaction->workup reaction_details • Heat to Temperature • Stir Vigorously • Monitor by TLC/GC-MS reaction->reaction_details purify Purification workup->purify workup_details • Quench Reaction • Liquid-Liquid Extraction • Dry Organic Layer workup->workup_details analysis Analysis & Characterization purify->analysis purify_details • Concentrate Crude Product • Column Chromatography purify->purify_details analysis_details • NMR • Mass Spectrometry • Purity Assessment analysis->analysis_details

Caption: A generalized workflow for cross-coupling reactions.

Applications in Medicinal Chemistry and Materials Science

The trifluoromethyl group is a bioisostere for groups like chlorine and methyl but offers distinct electronic properties and higher metabolic stability.[2] Incorporating the 3-(trifluoromethyl)phenyl motif via the reactions described above is a key strategy in drug design.[3][16] It can improve a drug's pharmacokinetic profile by blocking metabolic pathways and increasing its ability to cross cell membranes.

In materials science, the strong C-F bonds and the electronic nature of the -CF3 group contribute to enhanced thermal stability, chemical resistance, and specific electronic properties in polymers and organic electronic devices.[17][18] 3-(Trifluoromethyl)iodobenzene is therefore a precursor for creating fluorinated polyimides, liquid crystals, and materials for applications like organic light-emitting diodes (OLEDs).[18][19]

Applications Key Application Areas start 3-(Trifluoromethyl)iodobenzene suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald other Other Reactions (e.g., Heck, Carbonylation) start->other biaryls CF₃-Biaryls suzuki->biaryls alkynes CF₃-Arylalkynes sonogashira->alkynes amines CF₃-Arylamines buchwald->amines pharma Pharmaceuticals other->pharma agro Agrochemicals other->agro materials Advanced Materials (OLEDs, Polymers) other->materials biaryls->pharma biaryls->agro biaryls->materials alkynes->pharma alkynes->agro alkynes->materials amines->pharma amines->agro amines->materials

Caption: Logical relationships from reagent to final applications.

Conclusion

3-(Trifluoromethyl)iodobenzene is an indispensable reagent in synthetic chemistry. Its utility is primarily demonstrated through its versatility in palladium-catalyzed cross-coupling reactions, which provide efficient routes to a wide array of trifluoromethyl-substituted molecules. The protocols and data presented herein underscore its importance as a foundational building block for developing new pharmaceuticals, agrochemicals, and high-performance materials, making it a molecule of continuous interest for academic and industrial research.

References

An In-depth Technical Guide to Trifluoromethylated Building Blocks for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates.[1][2] This guide provides a comprehensive technical overview of trifluoromethylated building blocks, including their synthesis, physicochemical properties, and applications in drug discovery, with a focus on practical experimental details and data-driven insights.

The Impact of Trifluoromethylation on Drug Design

The introduction of a CF3 group into a molecule can profoundly alter its properties in several ways that are highly advantageous for drug development:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2][3] This increased stability can lead to a longer in vivo half-life, reducing the required dosing frequency.[2]

  • Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can improve a drug's ability to cross cellular membranes and increase its volume of distribution.[4][5] This property is often crucial for oral bioavailability and penetration of the blood-brain barrier.[4]

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can significantly alter the pKa of nearby functional groups, influencing the ionization state of a molecule at physiological pH.[6] This can impact receptor binding affinity and solubility.

  • Improved Binding Affinity: The unique steric and electronic nature of the CF3 group can lead to enhanced binding interactions with biological targets through favorable electrostatic and hydrophobic interactions.[4][7]

Physicochemical Properties of Trifluoromethylated Building Blocks

The decision to incorporate a trifluoromethyl group is often driven by the need to fine-tune the physicochemical properties of a lead compound. The following table summarizes key properties of representative trifluoromethylated building blocks compared to their non-fluorinated analogs.

CompoundpKalogP
Aniline4.630.90
4-(Trifluoromethyl)aniline3.532.59
Phenol9.951.46
4-(Trifluoromethyl)phenol8.702.58
TolueneNot Applicable2.73
(Trifluoromethyl)benzeneNot Applicable2.86

Synthesis of Trifluoromethylated Building Blocks: Key Methodologies and Experimental Protocols

A variety of reagents and methods have been developed for the introduction of the trifluoromethyl group. This section details the experimental protocols for some of the most common and effective approaches.

Nucleophilic Trifluoromethylation using the Ruppert-Prakash Reagent (TMSCF3)

The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) is a widely used and versatile reagent for the nucleophilic trifluoromethylation of carbonyl compounds and imines. The reaction is typically initiated by a catalytic amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Experimental Protocol: Trifluoromethylation of Benzaldehyde (B42025)

  • Materials:

    • Benzaldehyde (1.0 mmol, 106 mg, 0.10 mL)

    • Ruppert-Prakash reagent (TMSCF3) (1.5 mmol, 213 mg, 0.24 mL)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.05 mmol, 50 µL)

    • Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzaldehyde and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add the Ruppert-Prakash reagent via syringe.

    • Add the TBAF solution dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the addition of 1 M HCl (5 mL).

    • Stir the mixture for 30 minutes to ensure complete hydrolysis of the intermediate silyl (B83357) ether.

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated alcohol.

Electrophilic Trifluoromethylation using Togni's Reagent

Togni's reagents are hypervalent iodine compounds that serve as electrophilic sources of the CF3 group. They are particularly useful for the trifluoromethylation of a wide range of nucleophiles, including β-ketoesters, thiols, and electron-rich aromatic and heteroaromatic compounds.

Experimental Protocol: Trifluoromethylation of Indole

  • Materials:

    • Indole (1.0 mmol, 117 mg)

    • Togni's Reagent II (1-trifluoromethyl-3,3-dimethyl-1,2-benziodoxole) (1.2 mmol, 379 mg)

    • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

    • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add indole, Togni's Reagent II, and CuI.

    • Add anhydrous DMF via syringe.

    • Stir the reaction mixture at 60 °C for 12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with water (20 mL).

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the trifluoromethylated indole.

Photoredox-Catalyzed Trifluoromethylation of Arenes

Visible-light photoredox catalysis has emerged as a mild and powerful method for the direct trifluoromethylation of arenes and heteroarenes, often using trifluoromethanesulfonyl chloride (CF3SO2Cl) as the CF3 source.

Experimental Protocol: Trifluoromethylation of Anisole

  • Materials:

    • Anisole (0.5 mmol, 54 mg, 55 µL)

    • Trifluoromethanesulfonyl chloride (CF3SO2Cl) (1.0 mmol, 168 mg, 0.11 mL)

    • fac-Ir(ppy)3 (photocatalyst) (0.005 mmol, 3.3 mg)

    • Potassium carbonate (K2CO3) (1.0 mmol, 138 mg)

    • Anhydrous acetonitrile (B52724) (MeCN) (5 mL)

  • Procedure:

    • In a reaction vial equipped with a magnetic stir bar, combine anisole, fac-Ir(ppy)3, and K2CO3.

    • Degas the vial by bubbling argon through the solid mixture for 10 minutes.

    • Add anhydrous acetonitrile and CF3SO2Cl via syringe.

    • Seal the vial and place it approximately 5 cm from a blue LED lamp (40 W).

    • Irradiate the reaction mixture with stirring at room temperature for 24 hours.

    • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (B109758) (3 x 10 mL).

    • Combine the organic layers, dry over sodium sulfate, and concentrate.

    • Purify the crude product by flash chromatography to obtain the trifluoromethylated anisole.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Trifluoromethylated building blocks are frequently employed in the development of kinase inhibitors, a major class of therapeutic agents, particularly in oncology. The CF3 group can enhance binding to the ATP-binding pocket and improve the overall drug-like properties of the inhibitor.

Inhibition of the p38 MAP Kinase Pathway

The p38 MAP kinase signaling pathway plays a crucial role in inflammatory responses. Overactivation of this pathway is implicated in various inflammatory diseases. Trifluoromethylphenyl-containing compounds have been developed as potent inhibitors of p38 MAP kinase.

p38_pathway Inflammatory Stimuli Inflammatory Stimuli p38 MAP Kinase p38 MAP Kinase Inflammatory Stimuli->p38 MAP Kinase activates Transcription Factors (e.g., AP-1, NF-κB) Transcription Factors (e.g., AP-1, NF-κB) p38 MAP Kinase->Transcription Factors (e.g., AP-1, NF-κB) phosphorylates Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Transcription Factors (e.g., AP-1, NF-κB)->Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) induces expression Trifluoromethylphenyl Inhibitor Trifluoromethylphenyl Inhibitor Trifluoromethylphenyl Inhibitor->p38 MAP Kinase inhibits

Caption: Inhibition of the p38 MAP kinase signaling pathway by a trifluoromethylphenyl-containing inhibitor.

Experimental Workflow for Kinase Inhibitor Evaluation

The development of novel trifluoromethylated kinase inhibitors involves a systematic workflow to assess their efficacy and selectivity.

kinase_inhibitor_workflow cluster_synthesis Synthesis and Purification cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays Synthesis Synthesis Purification Purification Synthesis->Purification Primary Kinase Assay (IC50) Primary Kinase Assay (IC50) Purification->Primary Kinase Assay (IC50) Kinase Selectivity Profiling Kinase Selectivity Profiling Primary Kinase Assay (IC50)->Kinase Selectivity Profiling Cellular Potency (EC50) Cellular Potency (EC50) Kinase Selectivity Profiling->Cellular Potency (EC50) Target Engagement Target Engagement Cellular Potency (EC50)->Target Engagement Lead Optimization Lead Optimization Target Engagement->Lead Optimization

Caption: A typical experimental workflow for the evaluation of trifluoromethylated kinase inhibitors.

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the IC50 value of a trifluoromethylated inhibitor against a target kinase using a luminescence-based assay that measures ADP production.

  • Materials:

    • Target Kinase

    • Kinase-specific substrate

    • Trifluoromethylated inhibitor (serially diluted in DMSO)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

    • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • White, opaque 384-well assay plates

  • Procedure:

    • Compound Plating: Dispense the serially diluted trifluoromethylated inhibitor into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Kinase Reaction:

      • Prepare a kinase/substrate solution in assay buffer.

      • Add the kinase/substrate solution to each well.

      • Prepare an ATP solution in assay buffer.

      • Initiate the kinase reaction by adding the ATP solution to each well.

      • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • ADP Detection:

      • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

      • Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Trifluoromethylated building blocks are indispensable tools in modern drug discovery, offering a reliable strategy to enhance the pharmacological properties of therapeutic candidates. A thorough understanding of their synthesis, physicochemical characteristics, and biological effects is crucial for medicinal chemists and drug development professionals. The experimental protocols and workflows detailed in this guide provide a practical foundation for the effective utilization of these valuable molecular motifs in the pursuit of novel and improved medicines.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 3-Iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 3-iodobenzotrifluoride with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce 3-arylbenzotrifluoride derivatives. These products are valuable intermediates in the development of pharmaceuticals and functional materials due to the unique properties conferred by the trifluoromethyl group.

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or boronate ester) with an organic halide or triflate. For the synthesis of 3-arylbenzotrifluorides, this compound serves as the electrophilic partner. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl iodide, making the optimization of reaction conditions crucial for achieving high yields and purity.

Key Reaction Parameters and Optimization

Successful Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key components:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical. While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂ with a phosphine (B1218219) ligand often provide superior results, especially for challenging substrates. The reactivity order for aryl halides is generally I > Br > Cl >> F.[1] Bulky and electron-rich phosphine ligands, such as those from the Buchwald or Fu groups (e.g., XPhos, SPhos), can be particularly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases are commonly employed, with carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being frequent choices.[2] The strength and solubility of the base can significantly impact the reaction rate and yield. Cesium carbonate is often more effective for less reactive substrates.[3]

  • Solvent System: The solvent must solubilize the reactants and catalyst. A mixture of an organic solvent and water is frequently used. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (B95107) (THF).[2] The presence of water is often crucial for the activity of inorganic bases.[2]

  • Reaction Temperature: The reaction temperature is a key parameter to control. While many Suzuki couplings proceed at elevated temperatures (e.g., 80-110 °C), microwave irradiation can be employed to accelerate the reaction.[4]

  • Inert Atmosphere: As the palladium(0) catalyst is sensitive to oxygen, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[2]

Quantitative Data Summary

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It is important to note that optimal conditions may vary depending on the specific boronic acid used.

Arylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)8012~95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)10016~92
4-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF908~90
3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Toluene/H₂O (5:1)1106~88
4-Vinylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)1,4-Dioxane/H₂O (3:1)8518~85

Note: The data in this table are compiled from general literature knowledge of Suzuki couplings with similar substrates and should be considered as representative examples. Optimization for specific substrates is recommended.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (nitrogen or argon) with a manifold

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and water.

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-arylbenzotrifluoride.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdXLn Ar-Pd(II)-X L_n OxAdd->ArPdXLn Transmetal Transmetalation ArPdXLn->Transmetal ArPdArLn Ar-Pd(II)-Ar' L_n Transmetal->ArPdArLn RedElim Reductive Elimination ArPdArLn->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product Ar-Ar' RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetal Base Base Base->Transmetal

Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

The following diagram outlines the general experimental workflow for the Suzuki-Miyaura coupling of this compound.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Reaction Work-up: Quench, Extract, Dry monitor->workup Reaction Complete purify Purify Product by Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A flowchart detailing the experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. 3-Iodobenzotrifluoride is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These application notes provide detailed protocols and comparative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions using this compound as a key substrate.

I. Suzuki-Miyaura Coupling: Synthesis of 3-(Trifluoromethyl)biaryls

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds.

Data Presentation
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.5)o-(Dicyclohexylphosphino)biphenyl (1.0)K₃PO₄Toluene (B28343)1001690
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.0)SPhos (2.0)K₂CO₃1,4-Dioxane/H₂O801285
33-Thienylboronic acidPd(PPh₃)₄ (2.0)-Na₂CO₃Toluene/EtOH/H₂O90888
44-Vinylphenylboronic acidG-COOH-Pd-10 (heterogeneous)-NaHCO₃H₂O1103~67
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)biphenyl

Materials:

  • This compound (1.0 mmol, 272 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂; 0.005 mmol, 1.1 mg)

  • o-(Dicyclohexylphosphino)biphenyl (0.01 mmol, 3.5 mg)

  • Potassium phosphate (B84403) (K₃PO₄; 2.0 mmol, 424 mg)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, o-(dicyclohexylphosphino)biphenyl, and potassium phosphate.

  • Add toluene (5 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 3-(trifluoromethyl)biphenyl.

Suzuki_Miyaura_Coupling ArX Ar-X (this compound) ArPdXL2 Ar-Pd(II)-X(L₂) RBOH2 R-B(OH)₂ (Arylboronic Acid) ArPdRBOH2L2 [Ar-Pd(II)-R(B(OH)₂)L₂]⁻ Pd0 Pd(0)L₂ Pd0->ArPdXL2 Oxidative Addition ArPdXL2->ArPdRBOH2L2 Transmetalation ArPdRL2 Ar-Pd(II)-R(L₂) ArPdRBOH2L2->ArPdRL2 ArPdRL2->Pd0 Reductive Elimination ArR Ar-R (Product) Base Base (e.g., K₃PO₄)

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

II. Buchwald-Hartwig Amination: Synthesis of N-Aryl-3-(trifluoromethyl)anilines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful method for the synthesis of arylamines.

Data Presentation
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBuToluene1001888
2PyrrolidinePd(OAc)₂ (2.0)BINAP (3.0)Cs₂CO₃1,4-Dioxane1102485
3AnilinePd-G3-XPhos (1.0)-K₃PO₄t-BuOH901292
4Benzylamine(SIPr)Pd(methallyl)Cl (3.0)-LHMDSTHF2224~86
Experimental Protocol: Synthesis of 4-(3-(Trifluoromethyl)phenyl)morpholine

Materials:

  • This compound (1.0 mmol, 272 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol, 13.7 mg)

  • XPhos (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu; 1.4 mmol, 135 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add toluene (2 mL), followed by this compound and morpholine.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield 4-(3-(trifluoromethyl)phenyl)morpholine.

Buchwald_Hartwig_Amination ArX Ar-X (this compound) ArPdXL2 Ar-Pd(II)-X(L₂) R2NH R₂NH (Amine) ArPdNHR2L2 [Ar-Pd(II)-NHR₂L₂]⁺X⁻ Pd0 Pd(0)L₂ Pd0->ArPdXL2 Oxidative Addition ArPdXL2->ArPdNHR2L2 Amine Coordination ArPdNR2L Ar-Pd(II)-NR₂(L) ArPdNHR2L2->ArPdNR2L Deprotonation ArPdNR2L->Pd0 Reductive Elimination ArNR2 Ar-NR₂ (Product) Base Base (e.g., NaOtBu)

Catalytic cycle of the Buchwald-Hartwig amination.

III. Sonogashira Coupling: Synthesis of 3-(Trifluoromethyl)phenylacetylenes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, and is a key method for the synthesis of substituted alkynes.

Data Presentation
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (2.0)CuI (1.0)Et₃NTHF25 (rt)688
21-HexynePd(OAc)₂ (1.0)CuI (2.0)PiperidineDMF50485
3TrimethylsilylacetylenePd(PPh₃)₄ (3.0)CuI (1.5)i-Pr₂NEtToluene70892
44-EthynyltoluenePd/C (5.0)CuI (2.0)K₂CO₃H₂O7012~75
Experimental Protocol: Synthesis of 1-(Phenylethynyl)-3-(trifluoromethyl)benzene

Materials:

  • This compound (1.0 mmol, 272 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂; 0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI; 0.01 mmol, 1.9 mg)

  • Triethylamine (Et₃N; 5 mL)

  • Tetrahydrofuran (THF; 10 mL)

Procedure:

  • To a stirred solution of this compound and phenylacetylene in THF and triethylamine, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite and wash with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain 1-(phenylethynyl)-3-(trifluoromethyl)benzene.[1]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X(L₂) Pd0->ArPdXL2 Oxidative Addition ArPdCCR_L2 Ar-Pd(II)-C≡CR(L₂) ArPdXL2->ArPdCCR_L2 Transmetalation ArPdCCR_L2->Pd0 Reductive Elimination ArCCR Ar-C≡CR (Product) CuX Cu(I)X CuCCR Cu(I)-C≡C-R CuX->CuCCR HCC_R H-C≡C-R (Alkyne) HCC_R->CuCCR CuCCR->ArPdXL2 Base Base BaseH Base-H⁺ Base->BaseH ArX_in->Pd0

Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow Diagram

Experimental_Workflow start Start: Assemble Reaction Components reagents Weigh and add this compound, Coupling Partner, Catalyst, Ligand, and Base to a dry reaction vessel. start->reagents solvent Add anhydrous, degassed solvent under inert atmosphere. reagents->solvent reaction Heat and stir the reaction mixture for the specified time. solvent->reaction monitoring Monitor reaction progress using TLC or GC-MS. reaction->monitoring workup Perform aqueous workup: Dilute, extract with organic solvent, wash, and dry. monitoring->workup purification Concentrate the organic phase and purify the crude product by column chromatography. workup->purification characterization Characterize the final product (NMR, MS, etc.). purification->characterization

General experimental workflow for cross-coupling reactions.

References

Application Notes: Sonogashira Coupling of 3-Iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of a wide range of functional groups.[3] 3-Iodobenzotrifluoride is a valuable building block in medicinal chemistry and materials science, and its functionalization via the Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential applications in various fields. The trifluoromethyl group can significantly influence the electronic properties and metabolic stability of target molecules.

Reaction Principle and Mechanism

The Sonogashira reaction is typically catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst, in the presence of an amine base.[2][4] The reaction mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which yields the desired coupled product and regenerates the Pd(0) catalyst.

  • Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide. This species is crucial for the transmetalation step in the palladium cycle.

Copper-free Sonogashira protocols have also been developed to circumvent issues related to the use of copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[2][5]

Data Presentation: Reaction Conditions for Sonogashira Coupling of this compound

The following table summarizes reported and representative conditions for the Sonogashira coupling of this compound and similar aryl halides with various terminal alkynes.

Aryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylacetylenePd(PPh₃)₄ / PdCl₂(PPh₃)₂CuIEt₃NTHFRT - 501-12High[4][6]
3-Fluoro-4-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃NTHF or DMFRT - 653-12>90[7]
4-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (1)CuI (1)Et₃NTriethylamine10010High[8]
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (2.1)Et₃NTHFRT1.597[9]
2-Bromo-5-iodobenzotrifluorideVarious AlkynesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: "High" yield is indicated where a specific percentage was not provided in the source material but the reaction was reported to be successful.

Experimental Protocols

Materials and Reagents:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 - 1.2 eq)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Anhydrous amine base (e.g., Triethylamine, Et₃N) (2-3 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Inert gas (Nitrogen or Argon)

  • Solvents for workup and purification (e.g., diethyl ether, ethyl acetate (B1210297), hexane, saturated aqueous ammonium (B1175870) chloride, brine)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Silica (B1680970) gel for column chromatography

General Procedure for Sonogashira Coupling:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (2 mol%).

  • The flask is sealed with a septum and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq) followed by the anhydrous solvent (e.g., THF).

  • To the stirred solution, add the anhydrous amine base (e.g., triethylamine, 2.5 eq) via syringe.

  • Finally, add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature or heated to a specified temperature (e.g., 50 °C) and monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as diethyl ether or ethyl acetate.

  • The mixture is then filtered through a pad of celite to remove the catalyst residues.

  • The filtrate is washed with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired coupled product.

Visualization of Experimental Workflow

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling A Reaction Setup (Flask, Stir Bar, Inert Atmosphere) B Add Pd Catalyst and CuI A->B 1 C Add this compound and Anhydrous Solvent (THF) B->C 2 D Add Amine Base (Triethylamine) C->D 3 E Add Terminal Alkyne (e.g., Phenylacetylene) D->E 4 F Reaction (Stir at RT or Heat) E->F 5 G Monitor by TLC F->G G->F Reaction ongoing H Work-up (Quench, Extract, Wash) G->H Reaction complete I Purification (Column Chromatography) H->I 6 J Characterization (NMR, MS) I->J 7

Caption: A generalized workflow for the Sonogashira coupling experiment.

References

Application Notes and Protocols for the Heck Coupling of 3-Iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[1][2] This reaction has become a cornerstone in organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures. This document provides detailed experimental protocols and application notes for the Heck coupling reaction utilizing 3-iodobenzotrifluoride as the aryl halide substrate. The trifluoromethyl group is a key pharmacophore, and its introduction via this methodology allows for the synthesis of a diverse range of substituted alkenes for potential drug discovery applications.

Reaction Principle and Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are as follows[3][4]:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (this compound) to form a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex and subsequently undergoes migratory insertion into the palladium-aryl bond.

  • β-Hydride Elimination: A β-hydrogen atom is eliminated from the alkyl-palladium intermediate, forming the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active Pd(0) catalyst for the next cycle.

Experimental Protocols

This section provides a general protocol for the Heck coupling of this compound with a generic alkene. The specific alkene, catalyst, ligand, base, and solvent may be varied to optimize the reaction for a particular target molecule.

Materials and Reagents:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Triethylamine (B128534) (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous N,N-dimethylformamide (5 mL) to the flask and stir the mixture at room temperature for 15 minutes to pre-form the catalyst.

  • To this mixture, add this compound (1.0 mmol, 1.0 equiv), the desired alkene (1.2 mmol, 1.2 equiv), and triethylamine (1.5 mmol, 1.5 equiv).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted alkene.

Data Presentation

The following table summarizes typical reaction conditions for the Heck coupling of aryl iodides, which can be adapted for this compound.

ParameterCondition 1Condition 2Condition 3
Aryl Halide This compoundThis compoundThis compound
Alkene Styrenen-Butyl AcrylateEthylene
Catalyst Pd(OAc)₂ (2 mol%)PdCl₂(PPh₃)₂ (1 mol%)Pd(PPh₃)₄ (3 mol%)
Ligand PPh₃ (4 mol%)--
Base Et₃N (1.5 equiv)K₂CO₃ (2.0 equiv)NaOAc (2.0 equiv)
Solvent DMFAcetonitrileToluene
Temperature 100 °C80 °C120 °C
Time 18 h24 h12 h

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Heck coupling experiment described above.

Heck_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 1. Add Pd(OAc)2 and PPh3 to Schlenk Flask solvent 2. Add Anhydrous DMF and Stir reagents->solvent reactants 3. Add this compound, Alkene, and Et3N solvent->reactants heat 4. Heat to 80-100 °C and Stir for 12-24h reactants->heat monitor 5. Monitor by TLC/GC-MS heat->monitor quench 6. Cool and Quench with Water monitor->quench extract 7. Extract with Diethyl Ether quench->extract wash 8. Wash with NaHCO3 and Brine extract->wash dry 9. Dry and Concentrate wash->dry chromatography 10. Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: General experimental workflow for the Heck coupling reaction.

Catalytic Cycle Diagram

This diagram illustrates the catalytic cycle of the Heck reaction.

Heck_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-I(L2) Pd0->PdII_Aryl Oxidative Addition (Ar-I) Alkene_Complex [Ar-Pd(II)-I(L2)(Alkene)] PdII_Aryl->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-I(L2) Alkene_Complex->Insertion_Product Migratory Insertion Hydride_Complex H-Pd(II)-I(L2) Insertion_Product->Hydride_Complex β-Hydride Elimination Product Product Insertion_Product->Product Product (Ar-CH=CH-R) Hydride_Complex->Pd0 Reductive Elimination (+ Base) HX HX Hydride_Complex->HX HX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes: The Utility of 3-Iodobenzotrifluoride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Iodobenzotrifluoride (CAS No. 401-81-0) is a highly versatile aromatic building block crucial in the synthesis of complex pharmaceutical intermediates.[1] Its structure, featuring a trifluoromethyl (CF3) group and an iodine atom on a benzene (B151609) ring, provides a unique combination of properties beneficial for drug discovery and development. The electron-withdrawing CF3 group often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates, while the reactive carbon-iodine bond serves as a key handle for various metal-catalyzed cross-coupling reactions.[2] These reactions allow for the facile construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to building the complex molecular architectures of modern therapeutics.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations relevant to the pharmaceutical industry.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 401-81-0[4]
Molecular Formula C₇H₄F₃I
Molecular Weight 272.01 g/mol
Appearance Clear to light yellow liquid[5][6]
Boiling Point 82-83 °C at 25 mmHg[5]
Density ~1.887 g/mL at 25 °C[5]

Key Applications in Pharmaceutical Synthesis: Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to form C(sp²)-C(sp²) bonds between an aryl halide and an organoboron compound.[7][8] This method is widely used to synthesize biaryl structures, which are common motifs in pharmaceuticals.[7]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products cluster_catalyst Conditions A This compound (Ar-I) B Aryl Boronic Acid (R-B(OH)₂) C Biaryl Product (Ar-R) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) A->Catalyst B->Catalyst Catalyst->C Base Base (e.g., K₂CO₃)

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) followed by a suitable solvent system (e.g., a mixture of toluene (B28343) and water or 1,4-dioxane (B91453) and water).

  • Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl compound.

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10] This reaction is catalyzed by a combination of palladium and copper complexes and is invaluable for synthesizing arylalkynes, which are precursors to many heterocyclic drugs.[9][11]

Quantitative Data: Sonogashira Coupling of this compound

Alkyne PartnerCatalyst SystemBase/SolventTemp.YieldReference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFRTGood[5][12]
Terminal AlkynePd(0) / Cu(I)Amine BaseRT-50°CHigh[10]

Protocol: General Procedure for Sonogashira Coupling

  • Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents) in a suitable solvent such as THF or DMF.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Base Addition: Add an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), which also acts as a solvent in some cases.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction with aqueous ammonium (B1175870) chloride (NH₄Cl) and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography to obtain the pure arylalkyne product.[4]

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[13][14] It is a powerful tool for C-C bond formation and is used to synthesize stilbenes and cinnamates, which are important pharmaceutical scaffolds.[14][15]

Heck_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd Ar-I Coord Alkene Coordination OxAdd->Coord Alkene Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Elim->Pd0 Reductive Elimination Product Substituted Alkene Elim->Product ArI Ar-I (this compound) Alkene Alkene Base Base Base->Pd0 HX H-Base⁺X⁻

Caption: Simplified catalytic cycle of the Heck reaction.

Protocol: General Procedure for Heck Reaction

  • Preparation: Combine this compound (1.0 eq.), the alkene (1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%) in a sealed tube or pressure vessel.

  • Reagent Addition: Add a suitable base (e.g., Et₃N or K₂CO₃, 2.0 eq.) and a polar aprotic solvent such as DMF or acetonitrile.

  • Reaction: Heat the sealed reaction mixture to 80-120 °C for 12-24 hours.

  • Workup: After cooling, filter the reaction mixture to remove inorganic salts. Dilute the filtrate with water and extract with an appropriate organic solvent.

  • Purification: Wash, dry, and concentrate the organic phase. Purify the crude product via column chromatography to isolate the substituted alkene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[16][17] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals, by allowing the coupling of aryl halides with a wide range of amines under relatively mild conditions.

Quantitative Data: Buchwald-Hartwig Amination Conditions

Amine TypeCatalyst/LigandBaseSolventTemp.Reference
Primary AminePd₂(dba)₃ / BINAPNaOt-BuToluene80-110 °C[3][16]
Secondary AminePd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane100 °C[18]
Ammonia equivalentPd(OAc)₂ / RuPhosLiHMDSToluene100 °C[17]

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under an inert atmosphere, charge a dry flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.).

  • Reagent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane), followed by the amine (1.2 eq.) and this compound (1.0 eq.).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction, quench with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude N-aryl amine product by silica gel chromatography or crystallization.

Case Study: Synthesis of Kinase Inhibitor Scaffolds

Many modern anti-cancer drugs are kinase inhibitors that target specific signaling pathways dysregulated in cancer cells, such as the RAS-RAF-MEK-ERK pathway.[19] this compound and its derivatives are key starting materials for synthesizing complex heterocyclic scaffolds found in potent kinase inhibitors like Trametinib and Regorafenib (B1684635).[20][21]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Output Cell Proliferation, Survival TF->Output Regorafenib Regorafenib (RAF Inhibitor) Regorafenib->RAF Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK

Caption: The RAS-RAF-MEK-ERK signaling pathway and targets of key inhibitors.
Synthetic Workflow for a Regorafenib-like Intermediate

The synthesis of Regorafenib involves coupling a complex amine with a 4-chloro-3-(trifluoromethyl)phenyl moiety.[22][23] this compound can serve as a versatile starting point for creating such intermediates through a sequence of cross-coupling and functional group interconversion steps.

Regorafenib_Intermediate_Synthesis Start This compound Step1 Buchwald-Hartwig Amination Start->Step1 Intermediate1 N-Aryl Intermediate Step1->Intermediate1 Step2 Functional Group Transformation Intermediate1->Step2 Intermediate2 Activated Intermediate (e.g., Isocyanate) Step2->Intermediate2 Step3 Coupling with Pyridine Amine Intermediate2->Step3 Final Regorafenib-like Core Structure Step3->Final

Caption: Synthetic workflow for a Regorafenib-like intermediate.

This compound is an indispensable reagent in modern pharmaceutical chemistry. Its dual functionality allows for strategic incorporation of the trifluoromethyl group while providing a reactive site for constructing essential C-C and C-N bonds via robust and versatile cross-coupling methodologies. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to effectively utilize this building block in the synthesis of novel therapeutic agents.

References

Application Notes and Protocols: 3-Iodobenzotrifluoride as a Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodobenzotrifluoride is a versatile aromatic building block widely employed in the synthesis of active pharmaceutical ingredients (APIs). Its utility stems from the presence of two key functional groups: an iodine atom, which readily participates in a variety of palladium-catalyzed cross-coupling reactions, and a trifluoromethyl group. The trifluoromethyl moiety is a highly sought-after feature in medicinal chemistry as it can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This document provides detailed application notes and experimental protocols for the use of this compound and structurally similar precursors in the synthesis of several commercially successful kinase inhibitors.

Key Applications in API Synthesis

This compound and its analogs are crucial precursors for a range of APIs, particularly in the field of oncology. The carbon-iodine bond serves as a versatile handle for introducing molecular complexity through established synthetic methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the construction of the complex molecular architectures characteristic of many targeted therapies.

This document will focus on the synthesis of three prominent tyrosine kinase inhibitors:

  • Nilotinib: A BCR-ABL inhibitor used in the treatment of chronic myeloid leukemia (CML).[2]

  • Ponatinib (B1185): A multi-targeted tyrosine kinase inhibitor also used for CML, including cases with the T315I mutation.

  • Regorafenib: A multi-kinase inhibitor for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.[1]

Experimental Protocols and Data

The following sections provide detailed synthetic protocols for key intermediates and the final APIs. The data presented has been compiled from various sources, including patents and peer-reviewed literature, to provide a comprehensive guide.

Synthesis of a Key Nilotinib Intermediate

A crucial intermediate in the synthesis of Nilotinib is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. This intermediate is prepared from a trifluoromethyl-substituted aniline, a close structural analog of this compound. The following protocol outlines a common synthetic route.

Experimental Workflow:

cluster_0 Synthesis of Nilotinib Intermediate 3-Bromo-5-(trifluoromethyl)aniline (B1272211) 3-Bromo-5-(trifluoromethyl)aniline Ullmann_Coupling Ullmann Coupling 3-Bromo-5-(trifluoromethyl)aniline->Ullmann_Coupling 4-Methylimidazole (B133652) 4-Methylimidazole 4-Methylimidazole->Ullmann_Coupling Intermediate 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline Ullmann_Coupling->Intermediate

Synthesis of a key Nilotinib intermediate.

Quantitative Data for Nilotinib Intermediate Synthesis:

StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1 3-Bromo-5-(trifluoromethyl)aniline, 4-MethylimidazoleCuI, K₂CO₃, 1,2-diamineDMF120-14012-2480-90>98
2 3-(4-Methyl-1H-imidazol-1-yl)-5-nitro-phenylfluoroformIron trichloride, Hydrazine hydrateEthanol50-604-591.3Not Specified

Detailed Experimental Protocol (Ullmann Coupling):

  • To a reaction vessel, add 3-bromo-5-(trifluoromethyl)aniline (1.0 eq), 4-methylimidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Add a 1,2-diamine ligand (e.g., N,N'-dimethylethylenediamine) (0.2 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.

Synthesis of Ponatinib

The synthesis of Ponatinib involves a key Sonogashira coupling step to introduce the ethynyl (B1212043) linkage, followed by an amide coupling. A crucial starting material for one of the key intermediates is 3-iodo-4-methylbenzoic acid.

Experimental Workflow:

cluster_1 Synthesis of Ponatinib 3-Iodo-4-methylbenzoic_acid 3-Iodo-4-methylbenzoic_acid Amide_Coupling_1 Amide Coupling 3-Iodo-4-methylbenzoic_acid->Amide_Coupling_1 Aniline_Intermediate 4-((4-Methylpiperazin-1-yl)methyl) -3-(trifluoromethyl)aniline Aniline_Intermediate->Amide_Coupling_1 Iodo_Amide N-(4-Formyl-3-(trifluoromethyl)phenyl) -3-iodo-4-methylbenzamide Amide_Coupling_1->Iodo_Amide Sonogashira_Coupling Sonogashira Coupling Iodo_Amide->Sonogashira_Coupling Ethynyl_Intermediate 3-Ethynylimidazo[1,2-b]pyridazine (B1394175) Ethynyl_Intermediate->Sonogashira_Coupling Ponatinib_Base Ponatinib Sonogashira_Coupling->Ponatinib_Base

Key steps in the synthesis of Ponatinib.

Quantitative Data for Ponatinib Synthesis:

StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1 N-(4-formyl-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide, 3-ethynylimidazo[1,2-b]pyridazinePd(PPh₃)₄, CuI, DIPEADMFRoom TempOvernightNot SpecifiedNot Specified
2 Reductive amination of the product from step 1 with N-methylpiperazineNaBH(OAc)₃Dichloromethane (B109758)Room Temp2-4Not Specified>99.5

Detailed Experimental Protocol (Sonogashira Coupling):

  • In a reaction vessel under an inert atmosphere, dissolve N-(4-formyl-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide (1.0 eq) and 3-ethynylimidazo[1,2-b]pyridazine (1.1 eq) in anhydrous DMF.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Synthesis of Regorafenib

The synthesis of Regorafenib typically involves the coupling of two key intermediates: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The latter is synthesized from 4-chloro-3-(trifluoromethyl)aniline, a close analog of this compound.

Experimental Workflow:

cluster_2 Synthesis of Regorafenib Aniline_Precursor 4-Chloro-3-(trifluoromethyl)aniline Phosgenation Phosgenation Aniline_Precursor->Phosgenation Isocyanate_Intermediate 4-Chloro-3-(trifluoromethyl)phenyl isocyanate Phosgenation->Isocyanate_Intermediate Coupling Coupling Isocyanate_Intermediate->Coupling Amine_Intermediate 4-(4-Amino-3-fluorophenoxy) -N-methylpicolinamide Amine_Intermediate->Coupling Regorafenib Regorafenib Coupling->Regorafenib

Final coupling step in the synthesis of Regorafenib.

Quantitative Data for Regorafenib Synthesis:

StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate-Dichloromethane0 to RT1690.6>99.5

Detailed Experimental Protocol (Final Coupling):

  • To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in dichloromethane, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in dichloromethane dropwise at 0 °C under an argon atmosphere.[1]

  • Allow the mixture to warm to room temperature and stir for 16 hours.[1]

  • A precipitate will form. Filter the precipitate and wash with dichloromethane.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield Regorafenib.[1]

Signaling Pathways of Target APIs

The APIs synthesized from this compound precursors are potent inhibitors of specific signaling pathways that are often dysregulated in cancer.

Nilotinib and Ponatinib: BCR-ABL Signaling Pathway

Nilotinib and Ponatinib are potent inhibitors of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia. They bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.[2][4]

cluster_3 BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Phosphorylation Phosphorylation BCR_ABL->Phosphorylation ATP ATP ATP->BCR_ABL Substrate Downstream Substrates Substrate->Phosphorylation Proliferation Cell Proliferation & Survival Phosphorylation->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Phosphorylation->Apoptosis_Inhibition Nilotinib_Ponatinib Nilotinib / Ponatinib Nilotinib_Ponatinib->BCR_ABL Inhibits

Inhibition of BCR-ABL signaling by Nilotinib and Ponatinib.
Regorafenib: Multi-Kinase Inhibition

Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth, angiogenesis, and the tumor microenvironment. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and the Raf-MEK-ERK signaling cascade.[1]

cluster_4 Regorafenib Mechanism of Action Regorafenib Regorafenib VEGFR VEGFR Regorafenib->VEGFR Inhibits PDGFR PDGFR Regorafenib->PDGFR Inhibits Raf Raf Regorafenib->Raf Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Tumor_Growth Tumor Growth PDGFR->Tumor_Growth Cell_Proliferation Cell Proliferation Raf->Cell_Proliferation

Multi-kinase inhibition by Regorafenib.

Conclusion

This compound and its structural analogs are indispensable building blocks in the synthesis of a variety of modern APIs. The trifluoromethyl group imparts favorable pharmacokinetic properties, while the iodo-substituent provides a handle for versatile and efficient cross-coupling reactions. The detailed protocols and signaling pathway diagrams presented here offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics. The ability to leverage these precursors in robust and scalable synthetic routes is critical for advancing new drug candidates from the laboratory to the clinic.

References

Methodologies for Cross-Coupling Reactions with 1-Iodo-3-(trifluoromethyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various cross-coupling methodologies involving 1-iodo-3-(trifluoromethyl)benzene. This versatile building block is frequently utilized in the synthesis of pharmaceuticals and agrochemicals due to the unique electronic properties conferred by the trifluoromethyl group. The following sections detail established methods for the formation of carbon-carbon and carbon-nitrogen bonds, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Introduction

1-Iodo-3-(trifluoromethyl)benzene serves as an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is readily susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the properties of the resulting coupled products. These methodologies are pivotal for the construction of complex molecular architectures from readily available starting materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.

Generalized Reaction Scheme

Suzuki_Miyaura substrate 1-Iodo-3-(trifluoromethyl)benzene product 3-Aryl-1-(trifluoromethyl)benzene substrate->product boronic_acid Arylboronic Acid boronic_acid->product catalyst Pd Catalyst, Ligand, Base catalyst->product

Caption: Generalized Suzuki-Miyaura coupling of 1-iodo-3-(trifluoromethyl)benzene.

Tabulated Reaction Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)/H₂O (10:1)1001295
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃ (2)Dioxane1101692
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)DME/H₂O (4:1)902488
Detailed Experimental Protocol: Synthesis of 3-Phenyl-1-(trifluoromethyl)benzene

Materials:

  • 1-Iodo-3-(trifluoromethyl)benzene (1.0 equiv, 272 mg, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv, 4.5 mg, 0.02 mmol)

  • SPhos (0.04 equiv, 16.4 mg, 0.04 mmol)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv, 424 mg, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 1-iodo-3-(trifluoromethyl)benzene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes) to afford 3-phenyl-1-(trifluoromethyl)benzene as a colorless oil.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction facilitates the formation of a new carbon-carbon bond between an aryl halide and an alkene, typically leading to the formation of a substituted alkene. This reaction is instrumental in the synthesis of stilbenes and cinnamic acid derivatives.

Generalized Reaction Scheme

Heck_Mizoroki substrate 1-Iodo-3-(trifluoromethyl)benzene product Substituted Alkene substrate->product alkene Alkene alkene->product catalyst Pd Catalyst, Base catalyst->product

Caption: Generalized Heck-Mizoroki reaction with 1-iodo-3-(trifluoromethyl)benzene.

Tabulated Reaction Conditions and Yields
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF1001885
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.5)NMP1202490
3CyclohexenePd₂(dba)₃ (1.5)PCy₃ (6)Cs₂CO₃ (2)Dioxane1101678
Detailed Experimental Protocol: Synthesis of (E)-1-(3-(Trifluoromethyl)phenyl)-2-phenylethene

Materials:

  • 1-Iodo-3-(trifluoromethyl)benzene (1.0 equiv, 272 mg, 1.0 mmol)

  • Styrene (1.2 equiv, 125 mg, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 4.5 mg, 0.02 mmol)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 equiv, 12.2 mg, 0.04 mmol)

  • Triethylamine (Et₃N, 2.0 equiv, 202 mg, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, combine 1-iodo-3-(trifluoromethyl)benzene, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add DMF, styrene, and triethylamine.

  • Seal the tube and heat the mixture at 100 °C for 18 hours.

  • After cooling, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the product.

Sonogashira-Hagihara Coupling

The Sonogashira-Hagihara coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is widely used for the synthesis of arylalkynes and conjugated enynes.[1][2]

Generalized Reaction Scheme

Sonogashira_Hagihara substrate 1-Iodo-3-(trifluoromethyl)benzene product Arylalkyne substrate->product alkyne Terminal Alkyne alkyne->product catalyst Pd Catalyst, Cu(I) co-catalyst, Base catalyst->product Buchwald_Hartwig substrate 1-Iodo-3-(trifluoromethyl)benzene product N-Aryl Amine substrate->product amine Amine (R₂NH) amine->product catalyst Pd Catalyst, Ligand, Base catalyst->product Experimental_Workflow A Reactant & Catalyst Loading B Inert Atmosphere Purge A->B C Solvent & Reagent Addition B->C D Reaction at Elevated Temperature C->D E Work-up & Extraction D->E F Purification (Chromatography) E->F G Product Characterization F->G Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-I Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Oxidative\nAddition->Ar-Pd(II)-I(Ln) Transmetalation Transmetalation Ar-Pd(II)-I(Ln)->Transmetalation R-M Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R

References

Synthesis of 3-Aryl-1H-Indazoles via Suzuki Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-aryl-1H-indazoles is a cornerstone in medicinal chemistry, providing a versatile scaffold for the development of novel therapeutic agents. The indazole moiety is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including potent kinase inhibition.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the efficient formation of the C-C bond between the indazole core and various aryl or heteroaryl groups at the C-3 position. This methodology is crucial for generating libraries of diverse compounds for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors targeting signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1]

General Reaction Scheme

The Suzuki coupling reaction for the synthesis of 3-aryl-1H-indazoles typically involves the palladium-catalyzed reaction of a 3-halo-1H-indazole (commonly 3-iodo- or 3-bromo-1H-indazole) with an arylboronic acid or its ester in the presence of a base.

Reaction:

The choice of catalyst, ligand, base, and solvent system is critical and can significantly influence the reaction's efficiency and yield.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Iodo-1H-indazole

This protocol is adapted from a method described by Bocchi and Palli.[2]

Materials:

  • 1H-Indazole

  • Iodine (I₂)

  • Potassium Hydroxide (B78521) (KOH)

  • Dimethylformamide (DMF)

  • Saturated aqueous solution of Sodium Bisulfite (NaHSO₃)

  • Water

Procedure:

  • In a reaction vessel, dissolve 1H-indazole (1.0 equiv.) in DMF.

  • Add iodine (2.0 equiv.) and potassium hydroxide (3.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite. A precipitate will form.[1][3]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with water.

  • Dry the solid under vacuum to yield 3-iodo-1H-indazole.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a general protocol and may require optimization for specific substrates.

Materials:

  • 3-Iodo-1H-indazole derivative (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv.)

  • Solvent system (e.g., 4:1 mixture of dioxane and water, or dimethoxyethane)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate (B1210297) or Dichloromethane

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).[1]

  • Add the chosen solvent system.[1]

  • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]

  • Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).[1]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-aryl-1H-indazole.[1]

Data Presentation

The following tables summarize various reaction conditions for the Suzuki coupling of 3-halo-1H-indazoles with different organoboron reagents.

Table 1: Screening of Palladium Catalysts for the Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid [4]

EntryPd CatalystReaction Time (h)Yield (%)
1Pd(dppf)Cl₂285
2Pd(PCy₃)₂240
3Pd(PPh₃)₄2465
4Pd(PPh₃)₂Cl₂2450

Reaction conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80 °C.[4]

Table 2: Optimization of Suzuki-Miyaura Reaction Conditions for the Synthesis of 3-Aryl-1H-indazol-5-amine Derivatives [5]

EntryCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂OMicrowaveGood to Excellent
2Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (Microwave)Not specified

Reaction: 3-bromo-indazol-5-amine with arylboronic acids.[5]

Table 3: Suzuki Coupling of Bromo-indazole Carboxamide with Phenylboronic Acid [6][7]

EntryCatalystBaseSolventTemperature (°C)Time (h)
1PdCl₂(dppf)·DCMK₂CO₃1,4-Dioxane/Water10012

Reaction: N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide with phenylboronic acid.[6]

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-halo-1H-indazole, boronic acid, and base B Add solvent system A->B C Degas with inert gas B->C D Add Palladium catalyst C->D E Heat and stir (80-120 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to RT and dilute with water F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by column chromatography I->J K K J->K Characterization (NMR, HRMS)

Caption: A typical experimental workflow for the Suzuki coupling reaction.

PI3K/Akt/mTOR Signaling Pathway and Inhibition

G cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Activation Inhibitor 3-Aryl-1H-Indazole (Kinase Inhibitor) Inhibitor->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-aryl-1H-indazole derivatives.

References

Application of 3-Iodobenzotrifluoride in the Development of the Mesoionic Insecticide Triflumezopyrim

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Iodobenzotrifluoride is a versatile chemical intermediate, playing a crucial role in the synthesis of complex agrochemicals. Its utility stems from the presence of two key functional groups: an iodine atom, which readily participates in cross-coupling reactions, and a trifluoromethyl group, which can enhance the biological efficacy and metabolic stability of the final product. This application note details the use of this compound in the synthesis of triflumezopyrim (B3026458), a novel mesoionic insecticide, and provides protocols for its synthesis and biological evaluation. Triflumezopyrim offers a unique mode of action, providing an effective solution for controlling hopper species in rice, including those resistant to other insecticides.[1][2]

Application in Agrochemical Synthesis: Triflumezopyrim

Triflumezopyrim is a first-in-class mesoionic insecticide that targets the nicotinic acetylcholine (B1216132) receptor (nAChR) in a manner distinct from other insecticides.[1][3][4] It acts as an inhibitor of the orthosteric binding site of the nAChR, leading to a rapid and prolonged inhibition of the receptor.[1][3] This mode of action results in the lethargic poisoning of target insects. The synthesis of triflumezopyrim utilizes this compound (also known as 1-iodo-3-(trifluoromethyl)benzene) as a key starting material for introducing the 3-(trifluoromethyl)phenyl moiety, which is critical for its insecticidal activity.

Quantitative Data: Efficacy of Triflumezopyrim

The insecticidal efficacy of triflumezopyrim has been demonstrated against various sucking insect pests, particularly rice planthoppers. The following tables summarize key quantitative data from toxicological studies.

Table 1: Receptor Binding and Inhibition Data for Triflumezopyrim [5]

ParameterSpeciesValue
Kᵢ (³H-imidacloprid displacement)Myzus persicae43 nM
IC₅₀ (nAChR current inhibition)Periplaneta americana neurons0.6 nM

Table 2: Lethal Concentration (LC₅₀) Values of Triflumezopyrim for Target Insect Species

SpeciesLife StageAssay MethodLC₅₀Reference
Nilaparvata lugens (Brown Planthopper)3rd Instar NymphsRice Seedling Dip0.150 mg/L[6]
Laodelphax striatellus (Small Brown Planthopper)3rd Instar NymphsRice Seedling Dip0.55 mg/L (Susceptible Strain)[7]
Laodelphax striatellus (Small Brown Planthopper)3rd Instar NymphsRice Seedling Dip14.46 mg/L (Resistant Strain, F₂₁)[7]
Sogatella furcifera (White-backed Planthopper)3rd Instar NymphsRice Seedling Dip0.042 mg/L[6]

Table 3: Field Efficacy of Triflumezopyrim against Rice Pests [8]

PestApplication Rate (g a.i./ha)Efficacy
Yellow Stem Borer70Effective Control
Brown Plant Hopper70Effective Control, population below ETL up to 15 days

Experimental Protocols

Protocol 1: Synthesis of Triflumezopyrim

This protocol describes a potential synthetic route to triflumezopyrim, highlighting the key step involving a derivative of this compound. A recently developed process emphasizes efficiency and reduced environmental impact.[9]

Objective: To synthesize the insecticide triflumezopyrim.

Materials:

  • 3-(trifluoromethyl)aniline (B124266) (derived from this compound via amination)

  • Pyrimidin-5-ylmethanamine

  • Diethyl oxalate (B1200264)

  • Sodium ethoxide

  • Toluene

  • Formic acid

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Imidization: In a reaction vessel, combine 3-(trifluoromethyl)aniline and diethyl oxalate in toluene. Add sodium ethoxide and heat the mixture to reflux to form the corresponding imidate intermediate.

  • Reductive Amination: To the intermediate from the previous step, add pyrimidin-5-ylmethanamine and a catalytic amount of Pd/C. Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature until the reduction is complete.

  • Cyclization: Add formic acid to the reaction mixture and heat to reflux to induce cyclization, forming the triflumezopyrim core structure.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure triflumezopyrim.

Protocol 2: Biological Assay - Rice Seedling Dip Method for LC₅₀ Determination

This protocol is a standard method for evaluating the toxicity of insecticides against rice planthoppers.[10]

Objective: To determine the median lethal concentration (LC₅₀) of triflumezopyrim against rice planthoppers.

Materials:

  • Triflumezopyrim technical grade

  • Acetone

  • Triton X-100

  • Deionized water

  • Rice seedlings (approximately 10 cm in length)

  • Plastic cups or vials

  • Third-instar nymphs of the target planthopper species

  • Incubator or growth chamber with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of triflumezopyrim in acetone. Create a series of dilutions of the stock solution with deionized water containing 0.1% Triton X-100 to achieve the desired test concentrations. A control solution of 0.1% Triton X-100 in deionized water should also be prepared.

  • Treatment of Rice Seedlings: Bundle several rice seedlings and dip them into each test solution for 30 seconds. After dipping, the seedlings are air-dried.

  • Infestation: Place the treated rice seedlings into plastic cups containing a small amount of water to keep them fresh. Introduce a known number (e.g., 20-30) of third-instar planthopper nymphs into each cup.

  • Incubation: Keep the cups in a growth chamber maintained at 25 ± 1°C, 70-80% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment: Assess nymph mortality after 48 or 72 hours. Nymphs that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC₅₀ value from the mortality data at different concentrations.

Visualizations

Signaling Pathway Diagram

Trifumezopyrim_Mode_of_Action cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to orthosteric site TFP Triflumezopyrim TFP->nAChR Binds and Inhibits (Competitive Antagonist) Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Prevents Opening Desensitized_nAChR Desensitized nAChR nAChR->Desensitized_nAChR Promotes Rapid Desensitization

Caption: Mode of action of triflumezopyrim on the insect nicotinic acetylcholine receptor.

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Triflumezopyrim Synthesis cluster_bioassay Biological Assay Start This compound Intermediate1 3-(Trifluoromethyl)aniline Start->Intermediate1 Amination Intermediate2 Imidate Intermediate Intermediate1->Intermediate2 Imidization with Diethyl Oxalate Intermediate3 Reduced Amine Intermediate2->Intermediate3 Reductive Amination with Pyrimidin-5-ylmethanamine Final_Product Triflumezopyrim Intermediate3->Final_Product Cyclization with Formic Acid Assay_Start Prepare Triflumezopyrim Test Solutions Final_Product->Assay_Start Synthesized Product for Testing Treatment Treat Rice Seedlings (Dip Method) Assay_Start->Treatment Infestation Infest with Planthopper Nymphs Treatment->Infestation Incubation Incubate under Controlled Conditions Infestation->Incubation Assessment Assess Mortality Incubation->Assessment Analysis Calculate LC50 (Probit Analysis) Assessment->Analysis

Caption: Overall workflow from synthesis of triflumezopyrim to its biological evaluation.

References

Application Notes and Protocols: Solvent-Free Sonogashira Coupling of 3-Iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials. In recent years, the development of solvent-free reaction conditions has garnered significant attention due to the principles of green chemistry, which emphasize waste reduction and the use of more environmentally benign synthetic methods.

This application note details protocols for the solvent-free Sonogashira coupling of 3-iodobenzotrifluoride, an electron-deficient aryl iodide, with various terminal alkynes. The trifluoromethyl group at the meta-position renders the aryl iodide more reactive towards oxidative addition to the palladium catalyst, often facilitating the coupling reaction. Two primary solvent-free methodologies are presented: mechanochemical coupling via high-speed ball milling and microwave-assisted synthesis. These techniques offer advantages such as reduced reaction times, enhanced yields, and simplified work-up procedures compared to traditional solution-phase reactions.

Data Presentation

The following tables summarize representative quantitative data for solvent-free Sonogashira coupling reactions of aryl halides, including electron-deficient substrates analogous to this compound. This data provides a baseline for expected yields and reaction conditions.

Table 1: Mechanochemical Solvent-Free Sonogashira Coupling of Aryl Halides

EntryAryl HalideAlkyneCatalyst SystemBaseTime (min)Yield (%)Reference
1IodobenzenePhenylacetylene (B144264)Pd(OAc)₂ / PPh₃K₂CO₃6095[1]
24-IodoanisolePhenylacetylenePd(OAc)₂ / PPh₃K₂CO₃6092[1]
34-IodobenzonitrilePhenylacetylenePd(OAc)₂ / PPh₃K₂CO₃6098[1]
44-BromobenzonitrilePhenylacetylenePd(OAc)₂ / PPh₃K₂CO₃9085[2]
51-IodonaphthalenePhenylacetylenePd(OAc)₂ / PPh₃K₂CO₃6096[1]

Table 2: Microwave-Assisted Solvent-Free Sonogashira Coupling of Aryl Halides

EntryAryl HalideAlkyneCatalyst SystemBaseTime (min)Temp (°C)Yield (%)Reference
14-BromoanisolePhenylacetylene[PdCl₂(PPh₃)₂]Et₃N305098[3][4]
24-IodoanisolePhenylacetylene[PdCl₂(PPh₃)₂]Et₃N305095[3][4]
3IodobenzeneTrimethylsilylacetylenePd(PPh₃)₄ / CuIPiperidine514095[5]
44-BromotoluenePhenylacetylene[PdCl₂(PPh₃)₂]Et₃N305092[3][4]
54-ChlorobenzonitrilePhenylacetylenePdCl₂(dppf)Cs₂CO₃6015088

Experimental Protocols

Protocol 1: Mechanochemical Solvent-Free Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from established procedures for the ball-milling-assisted Sonogashira coupling of aryl iodides.[2][6]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Stainless steel milling jar and balls

Procedure:

  • To a stainless steel milling jar, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add the stainless steel milling balls to the jar.

  • Add phenylacetylene to the mixture.

  • Seal the milling jar and place it in a high-speed ball mill.

  • Mill the reaction mixture at room temperature for 60-90 minutes.

  • After the reaction is complete, as monitored by TLC or GC-MS, remove the milling jar from the mill.

  • Dissolve the solid mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove the inorganic base and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1-(phenylethynyl)-3-(trifluoromethyl)benzene.

Protocol 2: Microwave-Assisted Solvent-Free Sonogashira Coupling of this compound with Phenylacetylene

This protocol is based on general procedures for microwave-assisted, solvent-free Sonogashira reactions.[3][4][7]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride ([PdCl₂(PPh₃)₂], 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Triethylamine (B128534) (Et₃N, 2.0 equiv)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add triethylamine and phenylacetylene to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 80-100°C for 15-30 minutes.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(phenylethynyl)-3-(trifluoromethyl)benzene.

Visualizations

Sonogashira_Catalytic_Cycle cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)-L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)-L₂ ArPd(II)XL2->ArPd(II)(C≡CR)L2 Transmetalation ArC≡CR Ar-C≡C-R (Product) ArPd(II)(C≡CR)L2->ArC≡CR ArC≡CR->Pd(0)L2 Reductive Elimination CuX CuX CuC≡CR Cu-C≡C-R CuX->CuC≡CR R-C≡C-H, Base CuC≡CR->ArPd(II)XL2 Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Alkyne, Catalyst, Base start->reagents reaction Solvent-Free Reaction (Ball Milling or Microwave) reagents->reaction workup Work-up: Dilution, Filtration reaction->workup purification Purification: Column Chromatography workup->purification product Final Product purification->product

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling with 3-Iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 3-iodobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Is this compound a challenging substrate for Suzuki coupling?

A1: Due to the electron-withdrawing nature of the trifluoromethyl group, this compound is an electron-deficient aryl halide. This electronic property generally facilitates the oxidative addition step, which is often the rate-determining step in the Suzuki coupling catalytic cycle.[1] However, successful coupling still requires careful optimization of the catalyst, ligand, base, and solvent to achieve high yields and avoid side reactions.

Q2: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?

A2: The most critical parameters to optimize are the choice of palladium catalyst and phosphine (B1218219) ligand, the type and amount of base, and the solvent system. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often beneficial. The base is crucial for activating the boronic acid, and its strength and solubility can significantly impact the reaction rate. The solvent must be capable of dissolving all reaction components and is often a mixture of an organic solvent and water.

Q3: What are common side reactions to watch out for?

A3: Common side reactions in Suzuki couplings include homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation of the boronic acid.[1] Homocoupling is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.[1] Dehalogenation can occur if the catalytic cycle is interrupted, and protodeboronation can be an issue with certain boronic acids, particularly under harsh basic conditions.

Q4: Can I use unprotected N-H containing heterocyclic boronic acids in this reaction?

A4: While it is often possible to use unprotected N-H containing heterocyclic boronic acids, their success can be substrate and condition-dependent. The acidic N-H proton can potentially interfere with the basic conditions of the reaction. In some cases, N-protection of the heterocycle may be necessary to improve yields and avoid side reactions.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low to No Conversion of Starting Material

If you observe little to no consumption of your this compound, consider the following potential causes and solutions.

  • Inactive Catalyst: The palladium catalyst may be degraded or poisoned.

    • Solution: Use a freshly opened bottle of catalyst or a pre-catalyst that is known to be active. Ensure all glassware is scrupulously clean and that the reaction is performed under a strict inert atmosphere (argon or nitrogen).[2]

  • Inappropriate Ligand: The phosphine ligand may not be suitable for this specific transformation.

    • Solution: For electron-deficient aryl iodides, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands are often effective.[3] Consider screening a panel of ligands to identify the optimal one for your system.

  • Insufficiently Strong or Insoluble Base: The base may not be effective at activating the boronic acid.

    • Solution: Switch to a stronger and more soluble base. Cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often more effective than sodium or potassium carbonate.[2][3] The presence of water can also be crucial for the efficacy of inorganic bases.[2]

  • Poor Solvent Choice: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or slow reaction kinetics.

    • Solution: Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and DMF, often with a small amount of water.[2] If solubility is an issue, consider screening different solvent systems.

Troubleshooting Workflow for Low Conversion

start Low or No Conversion catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere start->catalyst ligand Screen Ligands - Try bulky, electron-rich ligands (e.g., SPhos, XPhos) catalyst->ligand base Optimize Base - Use stronger, soluble base (Cs2CO3, K3PO4) - Ensure aqueous component ligand->base solvent Screen Solvents - Common choices: Dioxane/H2O, Toluene/H2O base->solvent end Improved Conversion solvent->end

Caption: A logical workflow for troubleshooting low or no conversion in the Suzuki coupling of this compound.

Issue 2: Formation of Significant Byproducts

If the desired product is formed but is accompanied by significant impurities, consider the following.

  • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen.

    • Solution: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling a stream of inert gas through the solvent for an extended period or by using several freeze-pump-thaw cycles.[1]

  • Dehalogenation of this compound: The starting material is converted to benzotrifluoride.

    • Solution: This can sometimes be caused by an inappropriate choice of base or solvent. Consider screening different bases and ensuring your solvent is anhydrous if a non-aqueous system is being used. The choice of ligand can also influence the rate of dehalogenation versus productive coupling.

  • Protodeboronation of Boronic Acid: The boronic acid is converted to the corresponding arene.

    • Solution: This is more common with certain boronic acids under strongly basic conditions or at elevated temperatures. Consider using a milder base or lowering the reaction temperature. Using a boronate ester (e.g., a pinacol (B44631) ester) instead of a boronic acid can sometimes mitigate this issue.

Troubleshooting Byproduct Formation

start Significant Byproduct Formation homocoupling Homocoupling of Boronic Acid - Thoroughly degas solvent and reaction mixture start->homocoupling dehalogenation Dehalogenation of Aryl Iodide - Screen different bases - Ensure anhydrous conditions if needed start->dehalogenation protodeboronation Protodeboronation - Use milder base or lower temperature - Consider using a boronate ester start->protodeboronation end Reduced Byproducts, Higher Purity homocoupling->end dehalogenation->end protodeboronation->end

Caption: A guide to identifying and mitigating common side reactions in the Suzuki coupling of this compound.

Data Presentation

The following tables summarize representative quantitative data for the optimization of Suzuki coupling reactions with aryl iodides, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Effect of Different Bases on the Suzuki Coupling of Iodobenzene and Phenylboronic Acid

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOHEthanol/Water (1:1)601>98
2KOHEthanol/Water (1:1)601>98
3K₃PO₄Ethanol/Water (1:1)601>98
4Na₂CO₃Ethanol/Water (1:1)601>98
5K₂CO₃Ethanol/Water (1:1)601>98
6KHCO₃Ethanol/Water (1:1)60181

Reaction conditions: Iodobenzene (1 mmol), phenylboronic acid (1.2 mmol), Base (2 mmol), Pd-catalyst (0.3 mol%) in 4 mL of solvent. Data adapted from a study on the optimization of Suzuki coupling reactions.[4]

Table 2: Effect of Different Solvents on the Suzuki Coupling of Iodobenzene and Phenylboronic Acid

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1H₂ONaOH60192
2MethanolNaOH60195
3EthanolNaOH601>98
4AcetonitrileNaOH60185
5THFNaOH60178

Reaction conditions: Iodobenzene (1 mmol), phenylboronic acid (1.2 mmol), NaOH (2 mmol), Pd-catalyst (0.3 mol%) in 4 mL of solvent. Data adapted from a study on the optimization of Suzuki coupling reactions.[4]

Experimental Protocols

The following is a general experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.

General Procedure for Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene/water 4:1)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental Workflow Diagram

start Start: Assemble Reagents setup Reaction Setup - Add this compound, boronic acid, base - Purge with inert gas start->setup catalysis Add Catalyst and Solvent - Add Pd catalyst - Add degassed solvent setup->catalysis reaction Reaction - Heat to desired temperature - Monitor by TLC/LC-MS catalysis->reaction workup Workup - Cool to room temperature - Extract with organic solvent - Wash with water and brine reaction->workup purification Purification - Dry organic layer - Concentrate - Column chromatography workup->purification end Final Product purification->end

Caption: A step-by-step workflow for performing the Suzuki coupling reaction with this compound.

References

Technical Support Center: Sonogashira Reactions with Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve yields in Sonogashira reactions, with a specific focus on aryl iodides.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with an aryl iodide failing or giving a low yield?

A1: Low yields in Sonogashira couplings can be attributed to several factors. Key areas to investigate include the quality and activity of your catalyst system (both palladium and copper), the purity of your reagents and solvents, and the reaction conditions. It is crucial to ensure an inert atmosphere, as oxygen can lead to catalyst decomposition and unwanted side reactions like Glaser-Hay homocoupling.[1][2]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?

A2: Glaser-Hay homocoupling is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[1] To suppress this, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing solvents.[3][4] You can also try reducing the amount of copper(I) iodide or opting for a copper-free Sonogashira protocol.[1][3][4] Slow addition of the alkyne to the reaction mixture can also be beneficial.[1]

Q3: My reaction mixture turns black. What does this indicate and how can I prevent it?

A3: The formation of a black precipitate, known as "palladium black," signifies the decomposition and agglomeration of your palladium catalyst, rendering it inactive.[1] This is often caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1][3] To prevent this, ensure a strictly inert atmosphere, use high-purity reagents and anhydrous solvents, and carefully optimize the reaction temperature.[1][3]

Q4: What is the general reactivity order for aryl halides in Sonogashira couplings?

A4: The reactivity of aryl halides in Sonogashira reactions generally follows the order: I > OTf ≥ Br >> Cl.[5][6] Aryl iodides are the most reactive substrates, often allowing for milder reaction conditions and higher yields compared to aryl bromides and chlorides.[5][6]

Q5: Is a copper co-catalyst always necessary for Sonogashira reactions?

A5: While the classic Sonogashira reaction utilizes a copper(I) co-catalyst to increase the reaction rate, it is not always essential.[5] Copper-free Sonogashira protocols have been developed to avoid issues like Glaser homocoupling.[3][4] These conditions may require more active palladium catalyst systems or different reaction conditions to achieve high yields.

Troubleshooting Guides

Problem 1: Low to No Conversion of Aryl Iodide

If you observe a low conversion of your aryl iodide starting material, work through the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

LowConversion start Low/No Conversion catalyst Check Catalyst System (Pd and Cu) start->catalyst reagents Verify Reagent & Solvent Quality start->reagents conditions Optimize Reaction Conditions start->conditions inert Ensure Inert Atmosphere start->inert catalyst_issue Inactive/Degraded Catalyst catalyst->catalyst_issue reagents_issue Impure Reagents or Wet/Oxygenated Solvents reagents->reagents_issue conditions_issue Suboptimal Temperature, Base, or Ligand conditions->conditions_issue inert_issue Oxygen Present inert->inert_issue solution_catalyst Action: Use fresh catalyst, store properly. catalyst_issue->solution_catalyst solution_reagents Action: Purify reagents, use anhydrous/degassed solvents. reagents_issue->solution_reagents solution_conditions Action: Screen temperature, bases, and ligands. conditions_issue->solution_conditions solution_inert Action: Improve degassing procedure (e.g., freeze-pump-thaw). inert_issue->solution_inert success Improved Yield solution_catalyst->success solution_reagents->success solution_conditions->success solution_inert->success

Caption: Troubleshooting workflow for low conversion in Sonogashira reactions.

Problem 2: Excessive Alkyne Homocoupling (Glaser Byproduct)

If your primary byproduct is the homocoupled alkyne, consider the following adjustments.

Troubleshooting Workflow for High Homocoupling

HighHomocoupling start High Homocoupling (Glaser Product) atmosphere Check for Oxygen start->atmosphere copper Evaluate Copper Co-catalyst start->copper alkyne_add Consider Alkyne Addition Method start->alkyne_add atmosphere_issue Inadequate Degassing atmosphere->atmosphere_issue copper_issue High Copper Concentration copper->copper_issue alkyne_add_issue High Initial Alkyne Concentration alkyne_add->alkyne_add_issue solution_atmosphere Action: Rigorously degas all solvents and reagents. atmosphere_issue->solution_atmosphere solution_copper Action: Reduce CuI loading or switch to a copper-free protocol. copper_issue->solution_copper solution_alkyne_add Action: Add the alkyne slowly to the reaction mixture. alkyne_add_issue->solution_alkyne_add success Reduced Homocoupling solution_atmosphere->success solution_copper->success solution_alkyne_add->success

Caption: Troubleshooting workflow for excessive alkyne homocoupling.

Data on Reaction Parameter Optimization

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Sonogashira couplings with aryl iodides.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Aryl IodideAlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
IodobenzenePhenylacetylenePdCl2(PPh3)2 (1)-Et3NDMF8085
4-IodoanisolePhenylacetylenePd(OAc)2 (0.01)PPh3 (0.02)K2CO3DMF12098
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)2 (0.01)-DabcoDMF100>99[7]
IodobenzenePhenylacetylenePdCl2 (5 ppm)L2* (10 ppm)K2CO3EtOH9083[8]

*L2 = 1-(4-methoxyphenyl)-3-phenyl-2-yn-1-one

Table 2: Effect of Base and Solvent on Yield

Aryl IodideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
4-IodotoluenePhenylacetylenePdCl2(PPh3)2 (1)2Et3NTHFRT95
4-IodotoluenePhenylacetylenePdCl2(PPh3)2 (1)2PiperidineDMFRT92
IodobenzenePhenylacetylenePd-PEPPSI (1)10Et3NH2O10090[9]
4-IodoanisolePhenylacetylenePdCl2(PPh3)2 (1)2DIPAToluene8088

Experimental Protocols

Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a general procedure and may require optimization for specific substrates.[6][10]

Materials:

  • Aryl iodide (1.0 equiv)

  • Terminal alkyne (1.1–1.5 equiv)

  • Palladium catalyst (e.g., PdCl2(PPh3)2, 1-5 mol%)

  • Copper(I) iodide (CuI, 0.5-5 mol%)

  • Anhydrous amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, toluene)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH4Cl solution and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Copper-Free Sonogashira Coupling

This protocol is adapted for situations where Glaser homocoupling is a significant issue.

Materials:

  • Aryl iodide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)2, 2 mol%)

  • Ligand (e.g., PPh3, 4 mol%)

  • Base (e.g., Cs2CO3, 2 equiv)

  • Anhydrous, degassed solvent (e.g., DMF)

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl iodide, palladium catalyst, ligand, and base under an inert atmosphere.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne via syringe.

  • Seal the tube and stir the mixture at the optimized temperature (e.g., 80-120 °C) until the reaction is complete (monitor by TLC or GC/LC-MS).

  • After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the product by column chromatography.

Reaction Mechanisms

Classic Sonogashira Catalytic Cycle (with Copper)

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-I pd0->pd_complex Oxidative Addition (Ar-I) product_complex Ar-C≡C-R | Pd(II)L₂ pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product Ar-C≡C-R product_complex->product cu_acetylide Cu-C≡C-R cu_acetylide->pd_complex To Pd Cycle alkyne H-C≡C-R alkyne->cu_acetylide Deprotonation (Base, CuI)

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Copper-Free Sonogashira Catalytic Cycle

In the absence of a copper co-catalyst, the mechanism is believed to proceed through a palladium-only cycle.

Copper_Free_Sonogashira pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd_complex Ar-Pd(II)(L)₂-I oxidative_addition->pd_complex alkyne_coordination Alkyne Coordination & Deprotonation (Base) pd_complex->alkyne_coordination pd_alkynyl_complex Ar-Pd(II)(L)₂-C≡C-R alkyne_coordination->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 product Product (Ar-C≡C-R) reductive_elimination->product

Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.

References

Technical Support Center: 3-Iodobenzotrifluoride Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions with 3-iodobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common cross-coupling reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: this compound is an excellent substrate for a variety of palladium and copper-catalyzed cross-coupling reactions due to the reactive carbon-iodine bond and the influence of the electron-withdrawing trifluoromethyl group. The most frequently employed reactions include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines by coupling with primary or secondary amines.[1]

  • Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.[2]

  • Ullmann Condensation: For the formation of carbon-oxygen or carbon-nitrogen bonds with alcohols, phenols, or amines, typically using a copper catalyst.[3][4]

Q2: Why is my Suzuki-Miyaura coupling reaction with this compound showing low yield?

A2: Low yields in Suzuki-Miyaura couplings with electron-deficient aryl iodides like this compound can stem from several factors. Common issues include suboptimal choice of catalyst, ligand, base, or solvent. It is also crucial to ensure all reagents are pure and the reaction is performed under an inert atmosphere to prevent catalyst deactivation. For instance, using a weaker base might be insufficient to promote the transmetalation step effectively.

Q3: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this, ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Additionally, optimizing the reaction temperature and the choice of palladium catalyst and ligand can favor the desired cross-coupling over homocoupling.

Q4: In my Buchwald-Hartwig amination, I am seeing dehalogenation of the this compound. What causes this and how can it be prevented?

A4: Dehalogenation, the replacement of the iodine atom with a hydrogen, is a known side reaction in palladium-catalyzed couplings. It can be caused by β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination. To mitigate this, consider using bulkier phosphine (B1218219) ligands that can promote reductive elimination. Adjusting the base and reaction temperature can also help to suppress this side reaction.

Q5: My Sonogashira coupling is not going to completion. What are the first troubleshooting steps?

A5: For an incomplete Sonogashira reaction, first verify the integrity of your catalyst and co-catalyst (palladium and copper sources). Ensure your solvent and amine base are anhydrous and have been properly degassed. If the reaction is still sluggish, consider increasing the temperature or screening different amine bases, as their basicity and coordinating ability can significantly impact the reaction rate. The presence of oxygen can also lead to the undesirable homocoupling of the alkyne (Glaser coupling), so maintaining a strict inert atmosphere is critical.

Troubleshooting Guides

Suzuki-Miyaura Coupling Troubleshooting
Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a fresh, high-quality palladium precatalyst and ligand. Consider pre-forming the active Pd(0) species.
Insufficiently strong or soluble baseSwitch to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃. Ensure adequate solvent for the base to be effective.
Inappropriate solventScreen solvents like 1,4-dioxane (B91453), DMF, or toluene (B28343), often with a small amount of water to aid in base dissolution and activity.
Significant Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Ar or N₂).
Suboptimal catalyst/ligandScreen different palladium catalysts and phosphine ligands.
Dehalogenation of this compound β-hydride elimination from Pd-intermediateUse bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote reductive elimination.
High reaction temperatureOptimize the temperature; sometimes a lower temperature can disfavor the dehalogenation pathway.
Buchwald-Hartwig Amination Troubleshooting
Problem Potential Cause Recommended Solution
Low Yield Poor catalyst/ligand combinationScreen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which are often effective for electron-deficient aryl halides.
Inappropriate baseFor base-sensitive functional groups, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures. For robust substrates, a strong base like NaOtBu is often effective.
Solvent issuesToluene and 1,4-dioxane are common choices. Ensure the solvent is anhydrous and degassed.
Dehalogenation Side Product Competing β-hydride eliminationEmploy sterically hindered phosphine ligands to favor reductive elimination. Adjusting the base and temperature may also be beneficial.
Incomplete Reaction with Primary Amines Catalyst inhibition or side reactionsUse ligands specifically designed for primary amines, such as BrettPhos.

Data Presentation: Representative Reaction Conditions

The following tables summarize general starting conditions for various coupling reactions with substrates structurally similar to this compound. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Na₂PdCl₄ (20)sSPhos (40)K₂CO₃ (600)H₂O/ACN (4:1)372894
2Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10012>90
3PdCl₂(dppf) (3)-K₃PO₄ (3)DMF9016>90

Data is generalized from literature for aryl iodides and may require optimization for this compound.

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines

EntryAmine TypePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PrimaryG3-XPhos (2)-NaOtBu (1.2)Toluene1002485-95
2SecondaryG3-RuPhos (2)-K₂CO₃ (1.5)1,4-Dioxane1101880-90
3AnilinePd₂(dba)₃ (1)XPhos (2.4)K₃PO₄ (1.5)t-BuOH10012>90

Conditions are representative for electron-deficient aryl halides and should be optimized for specific substrates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%), phosphine ligand (if not using a precatalyst with an integrated ligand, 1.2-2.4 mol%), and base (1.2-1.5 equiv.) to an oven-dried Schlenk tube with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Workflow start Start reagents Combine this compound, Boronic Acid, and Base start->reagents purge Purge with Inert Gas reagents->purge add_solvent Add Degassed Solvent purge->add_solvent add_catalyst Add Pd Catalyst & Ligand add_solvent->add_catalyst heat Heat to Reaction Temp. add_catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify end End purify->end

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Low_Yield start Low or No Yield check_catalyst Check Catalyst Activity (Freshness, Quality) start->check_catalyst screen_ligands Screen Ligands (Bulky, Electron-Rich) check_catalyst->screen_ligands screen_bases Screen Bases (Strength, Solubility) screen_ligands->screen_bases screen_solvents Screen Solvents (Polarity, Degassing) screen_bases->screen_solvents optimize_temp Optimize Temperature screen_solvents->optimize_temp reassess Reassess & Re-run optimize_temp->reassess

Caption: A logical troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: Ligand Selection for Palladium-Catalyzed Coupling of 3-Iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed coupling of 3-iodobenzotrifluoride. The electron-withdrawing nature of the trifluoromethyl group on the aryl iodide can present unique challenges, making informed ligand selection paramount for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is ligand selection particularly important when working with this compound?

A1: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing. This property affects the electron density of the aryl iodide, influencing the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1] Ligand choice is critical to modulate the electronic properties and steric environment of the palladium center, thereby enhancing catalytic activity and promoting efficient coupling. Bulky, electron-rich phosphine (B1218219) ligands are often required to accelerate these challenging steps.[2]

Q2: What are the main classes of ligands to consider for coupling this substrate?

A2: The two primary classes of ligands for palladium-catalyzed cross-coupling reactions are phosphines and N-heterocyclic carbenes (NHCs).

  • Phosphine Ligands: This is the most diverse class, ranging from simple triarylphosphines like PPh₃ to highly specialized, bulky, and electron-rich dialkylbiaryl phosphines (e.g., Buchwald ligands like SPhos and XPhos) and ferrocenylphosphines (e.g., dppf).[2][3] For an electron-deficient substrate like this compound, bulky and electron-donating phosphines are generally preferred.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form very stable complexes with palladium. They can be highly effective, particularly in Suzuki-Miyaura couplings.[4]

Q3: Should I use a palladium pre-catalyst or generate the active Pd(0) species in situ?

A3: While traditional methods often involve generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂ and a separate ligand, this can sometimes be inefficient. Modern pre-catalysts, such as the Buchwald G3 palladacycles for phosphine ligands or PEPPSI™ catalysts for NHC ligands, are often more reliable. These pre-catalysts are designed to generate the active LPd(0) species cleanly and efficiently, which is crucial when working with more complex or challenging substrates.

Q4: What are good starting points for reaction conditions (base, solvent, temperature)?

A4: Optimal conditions are highly dependent on the specific coupling reaction. However, here are some general starting points:

  • Suzuki-Miyaura Coupling: A common choice is a carbonate or phosphate (B84403) base (e.g., K₂CO₃, K₃PO₄) in a solvent mixture like dioxane/water or toluene (B28343)/water at temperatures ranging from 80-110 °C.[4]

  • Heck Coupling: Typically performed with an amine base (e.g., Et₃N) in a polar aprotic solvent like DMF or acetonitrile (B52724) at temperatures around 100 °C.[5]

  • Sonogashira Coupling: Often requires a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., Et₃N, piperidine) in a solvent like THF or DMF. Reactions can often be run at milder temperatures.[6]

  • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common, with solvents such as toluene or dioxane.[7]

Troubleshooting Guide

Q5: My reaction shows low or no conversion. What are the most common causes?

A5: Low conversion is a frequent issue and can often be resolved by systematically checking the following:

  • Catalyst System: Ensure your palladium source and ligand are of high quality and have not degraded. Consider using a fresh batch or a more robust pre-catalyst.[4] The choice of ligand is critical; a ligand that is too small or not electron-rich enough may not be effective for this substrate.

  • Inert Atmosphere: The exclusion of oxygen is critical for most palladium-catalyzed reactions, as oxygen can deactivate the Pd(0) catalyst.[4] Ensure your degassing techniques (e.g., freeze-pump-thaw cycles or bubbling with an inert gas) are thorough.

  • Reagent Purity: Impurities in your substrates, base, or solvent can poison the catalyst. Ensure all reagents are pure and dry.

  • Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[4]

Q6: I am observing significant homocoupling of my boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions). How can I minimize this?

A6: Homocoupling is a common side reaction, particularly when the desired cross-coupling is slow. To mitigate this:

  • Thoroughly Degas: Oxygen can promote the homocoupling of alkynes (Glaser coupling) and boronic acids.[4] Rigorous exclusion of air is essential.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) pre-catalyst.[4]

  • Copper-Free Sonogashira: For Sonogashira couplings, the copper co-catalyst is often responsible for alkyne homocoupling. Consider a copper-free protocol, which may require a specific ligand/base system to be effective.[6]

  • Optimize Reaction Parameters: Adjusting the temperature, catalyst loading, and rate of addition of reagents can help favor the cross-coupling pathway.

Q7: My reaction with this compound is much slower than a similar reaction with iodobenzene. What can I do?

A7: The electron-withdrawing -CF₃ group makes the aryl-iodide bond stronger and can slow down the oxidative addition step. To accelerate the reaction, you should select a ligand that increases the electron density on the palladium center. Switch from simple ligands like PPh₃ to more electron-rich and bulky ligands such as P(t-Bu)₃ or specialized biaryl phosphine ligands (e.g., XPhos, SPhos).[2][3] These ligands promote both oxidative addition and the subsequent reductive elimination step.

Q8: I am seeing a significant amount of benzotrifluoride (B45747) as a byproduct (hydrodehalogenation). What is the cause and how can I prevent it?

A8: Hydrodehalogenation is the replacement of the iodine atom with a hydrogen atom. This side reaction can be promoted by sources of hydrogen in the reaction mixture, such as water or even the solvent in some cases.[8] For fluorinated substrates, this can be a significant competing pathway.[8]

  • Control Moisture: Ensure you are using anhydrous solvents and dry reagents.

  • Ligand Choice: The choice of phosphine ligand can influence the extent of hydrodehalogenation.[8] It may be necessary to screen different ligands to find one that favors the desired coupling over this side reaction.

  • Base Selection: The base can also play a role. A weaker, non-nucleophilic base might be less prone to promoting this side reaction.

Data Presentation: Ligand Selection Guide

The following tables summarize typical yields for various palladium-catalyzed coupling reactions with this compound using different ligands. These values are illustrative and serve as a starting point for ligand screening and optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

LigandPalladium SourceBaseSolventTemp (°C)Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O10045
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Toluene10078
dppfPdCl₂(dppf)K₃PO₄Dioxane/H₂O10085
SPhosSPhos G3K₃PO₄Dioxane/H₂O8095
XPhosXPhos G3K₃PO₄Toluene8097

Table 2: Heck Coupling of this compound with Styrene

LigandPalladium SourceBaseSolventTemp (°C)Yield (%)
NonePd(OAc)₂Et₃NDMF10055
PPh₃Pd(OAc)₂Et₃NDMF10070
P(o-tolyl)₃Pd(OAc)₂K₂CO₃DMAc12082
Cy₂P(t-Bu)Pd₂(dba)₃K₂CO₃Dioxane10091

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

LigandPalladium SourceCo-catalystBaseSolventTemp (°C)Yield (%)
PPh₃PdCl₂(PPh₃)₂CuIEt₃NTHF6075
XantphosPd(OAc)₂CuIPiperidineDioxane8088
P(t-Bu)₃Pd₂(dba)₃NoneCs₂CO₃Toluene8092
SPhosSPhos G3NoneK₃PO₄Dioxane7096

Table 4: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)

LigandPalladium SourceBaseSolventTemp (°C)Yield (%)
BINAPPd₂(dba)₃NaOt-BuToluene10065
RuPhosRuPhos G3LHMDSDioxane8092
BrettPhosBrettPhos G3NaOt-BuToluene8096
XPhosXPhos G3K₃PO₄t-AmylOH11098

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in Suzuki-Miyaura Coupling

This protocol outlines a general method for screening various phosphine ligands for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium source (e.g., Pd₂(dba)₃)

  • A panel of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Reaction vials with stir bars

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Preparation: In a glovebox, arrange a series of reaction vials. To each vial, add the arylboronic acid (e.g., 0.12 mmol, 1.2 equiv) and the base (e.g., 0.2 mmol, 2.0 equiv).

  • Catalyst Preparation: In separate small vials, prepare stock solutions of the palladium source and each ligand in the reaction solvent.

  • Reaction Setup: To each reaction vial, add this compound (0.1 mmol, 1.0 equiv). Then, add the appropriate amount of the palladium source stock solution (e.g., 1 mol % Pd) and the corresponding ligand stock solution (e.g., 2 mol % ligand).

  • Reaction Execution: Add the degassed solvent (e.g., 1.0 mL) to each vial. Seal the vials tightly.[4]

  • Heating and Monitoring: Place the vials in a heating block set to the desired temperature (e.g., 100 °C) and stir. Monitor the progress of each reaction by taking small aliquots over time and analyzing by LC-MS or GC-MS.

  • Workup and Analysis: After the reaction is complete (or after a set time, e.g., 12 hours), cool the vials to room temperature. Quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic extracts to determine the relative yield/conversion for each ligand.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of this compound with a secondary amine like morpholine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos G3, 0.02 mmol, 2 mol %)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask and inert atmosphere line

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst and the base.

  • Reagent Addition: Add the this compound and toluene to the flask. Begin stirring.

  • Nucleophile Addition: Add the morpholine via syringe.

  • Reaction Execution: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Workup & Analysis reagents Weigh Reagents: - Aryl Halide - Coupling Partner - Base catalyst Prepare Catalyst System: - Pd Source - Ligand reagents->catalyst setup Combine in Dry Schlenk Flask catalyst->setup solvent Add Degassed Solvent setup->solvent Seal & Degas heat Heat & Stir (e.g., 80-110°C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Quench & Extract monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Tree start Low or No Conversion q1 Is the reaction under inert atmosphere? start->q1 a1_no Action: Improve degassing (e.g., freeze-pump-thaw) and ensure positive inert gas pressure. q1->a1_no No q2 Are reagents pure and catalyst active? q1->q2 Yes a1_yes Yes a2_no Action: Use fresh, high-purity reagents. Use a new batch of catalyst or a pre-catalyst. q2->a2_no No q3 Is the ligand appropriate for an e⁻ deficient substrate? q2->q3 Yes a2_yes Yes a3_no Action: Screen bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos, SPhos). q3->a3_no No q4 Are temperature and base optimized? q3->q4 Yes a3_yes Yes a4_no Action: Screen different bases and incrementally increase temperature. q4->a4_no No a4_yes Consult further literature for specific substrate class. q4->a4_yes Yes

References

Choosing the right base for Suzuki-Miyaura coupling of trifluoromethyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of trifluoromethyl (CF₃) compounds, with a specific focus on the critical choice of the base.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?

The base is a crucial component of the Suzuki-Miyaura catalytic cycle. Its main function is to activate the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate "ate" complex.[1][2] This activation is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.[1][3] The choice of base can therefore significantly influence the reaction rate, yield, and overall efficiency.[1]

Q2: How does the presence of a trifluoromethyl (CF₃) group on the aryl halide or boronic acid affect the choice of base?

The trifluoromethyl group is a strong electron-withdrawing group. Its presence can influence the reaction in several ways:

  • Increased Reactivity of Aryl Halides: A CF₃ group on the aryl halide can make the oxidative addition step faster.

  • Decreased Reactivity of Arylboronic Acids: A CF₃ group on the arylboronic acid makes it more acidic (lower pKa) but can also render it more susceptible to decomposition pathways.[3]

  • Increased Risk of Protodeboronation: Fluorinated aryl boronic acids can be unstable in the presence of certain bases, leading to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[4][5] This is particularly problematic under aqueous conditions.[4]

Therefore, a careful selection of a base with appropriate strength and properties is necessary to promote the desired coupling while minimizing side reactions.

Q3: Which types of bases are commonly used for Suzuki-Miyaura couplings involving CF₃-substituted compounds?

A range of inorganic and organic bases are used, with inorganic bases being more common.[2] The optimal choice is highly substrate-dependent.[1]

  • Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and often effective. Potassium carbonate (K₂CO₃) is a common starting point for optimization.[6]

  • Phosphates (e.g., K₃PO₄): Potassium phosphate (B84403) is a moderately strong base that is often effective, particularly for challenging couplings or when milder conditions are required.[1]

  • Hydroxides (e.g., NaOH, KOH): These are strong bases but can sometimes promote side reactions, including decomposition of the boronic acid.[1]

  • Fluorides (e.g., KF, CsF): Fluoride bases can be particularly effective, though their performance can be dependent on using free boronic acids rather than their ester derivatives.[7]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Possible Cause Troubleshooting Step
Incorrect Base Selection The chosen base may be too weak to facilitate transmetalation or too strong, causing substrate decomposition. Screen a panel of bases with varying strengths, such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][4]
Catalyst Inactivity The Pd(0) catalyst may have been oxidized. Ensure the reaction is performed under a properly maintained inert atmosphere (argon or nitrogen).[4] If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.[7]
Protodeboronation of Boronic Acid The boronic acid may be decomposing. This is a common issue with electron-deficient boronic acids.[4] Consider switching to a more stable boronic ester (e.g., pinacol (B44631) ester) or a potassium trifluoroborate salt.[4][8] Using anhydrous conditions may also help.
Poor Ligand Choice The ligand's electronic and steric properties are critical. For electron-deficient substrates, electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) often improve results over simpler ligands like PPh₃.[4][9]

Problem 2: Significant formation of a homocoupled product from the boronic acid.

Possible Cause Troubleshooting Step
Oxygen Contamination The presence of oxygen can promote the homocoupling of boronic acids. Thoroughly degas the solvent and ensure the reaction is run under a strict inert atmosphere.[4]
Use of Pd(II) Precatalyst The reduction of a Pd(II) source to the active Pd(0) can sometimes be initiated by the homocoupling of two equivalents of the boronic acid.[7] Using a direct Pd(0) source, such as Pd₂(dba)₃, can mitigate this.[7]

Problem 3: Protodeboronation is the major side product.

Possible Cause Troubleshooting Step
Base and/or Solvent Choice Aqueous basic conditions can accelerate protodeboronation.[4] Try switching to anhydrous solvents (e.g., dioxane, toluene) or using a weaker base like K₃PO₄.
Boronic Acid Instability As mentioned, CF₃-substituted boronic acids can be prone to this side reaction.[5] The use of potassium trifluoroborate salts is highly recommended as they are more stable and release the boronic acid slowly under the reaction conditions.[8][10]

Data Presentation: Base Screening in a Representative Suzuki-Miyaura Coupling

The following table summarizes the effect of different bases on the yield of a Suzuki-Miyaura coupling. While this specific example does not involve a CF₃-substituted substrate, it illustrates the critical impact of base selection. Researchers should perform a similar screen for their specific trifluoromethylated substrates.

Base Yield (%) Reference
Na₂CO₃98[11]
K₂CO₃95[11]
K₃PO₄92[11]
NaOH85[11]
KOH88[11]
NaOAc75[11]
TEA (Triethylamine)60[11]
Conditions: The data represents a specific reaction screening and yields are highly dependent on the substrates, catalyst, ligand, and solvent used.[1]

Experimental Protocol

Example: Suzuki-Miyaura Coupling of 4-Bromo-1-nitro-2-(trifluoromethyl)benzene with 4-methoxyphenylboronic acid

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 4-Bromo-1-nitro-2-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv)

  • 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

  • Toluene (B28343) (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-nitro-2-(trifluoromethyl)benzene, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[4]

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an inert atmosphere.[4]

  • Add the degassed toluene and water via syringe.[4]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Visualization

Base Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate base for the Suzuki-Miyaura coupling of trifluoromethyl compounds.

Base_Selection_Workflow start Start: Define Substrates (Aryl-CF3 Halide + Boronic Acid/Ester) initial_screen Initial Screening: Base: K2CO3 or K3PO4 Solvent: Dioxane/H2O or Toluene/H2O start->initial_screen check_yield Reaction Outcome? initial_screen->check_yield high_yield High Yield: Reaction Optimized check_yield->high_yield Good low_yield Low Yield or No Reaction check_yield->low_yield Poor side_reactions Side Reactions Observed (e.g., Protodeboronation) check_yield->side_reactions Complex troubleshoot_yield Troubleshoot Low Yield: 1. Screen Stronger Bases (Cs2CO3, KOH) 2. Screen Different Ligands (e.g., Buchwald type) 3. Increase Temperature low_yield->troubleshoot_yield troubleshoot_side_reactions Troubleshoot Side Reactions: 1. Use Anhydrous Solvent 2. Switch to Boronic Ester or KF-borate 3. Use Weaker Base (K3PO4) side_reactions->troubleshoot_side_reactions troubleshoot_yield->initial_screen Re-evaluate troubleshoot_side_reactions->initial_screen Re-evaluate

Caption: Decision workflow for base selection in CF₃-related Suzuki couplings.

References

Troubleshooting low yields in cross-coupling of fluorinated aromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of fluorinated aromatic compounds, with a primary focus on overcoming low reaction yields.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with a fluorinated aryl halide is giving very low yields. What are the first parameters I should investigate?

A1: When troubleshooting low yields in the Suzuki-Miyaura coupling of fluorinated aromatics, the initial focus should be on the fundamental components of the reaction: the base, solvent, and catalyst system. These factors are critical for the activation of the boronic acid and the efficiency of the catalytic cycle.[1]

Recommended Troubleshooting Workflow:

Caption: A stepwise approach to troubleshooting low yields in Suzuki-Miyaura coupling of fluorinated aromatics.

Q2: How do I choose the right base for my reaction? I'm concerned about side reactions.

A2: The choice of base is critical as it activates the boronic acid to form a more nucleophilic borate (B1201080) anion, which is necessary for transmetalation.[1] For fluorinated aromatics, especially those activated by electron-withdrawing groups, a common side reaction is nucleophilic aromatic substitution of the fluorine atom. Using a milder base like potassium phosphate (B84403) (K₃PO₄) can help minimize this side reaction.[1] It is advisable to screen a variety of bases to find the optimal one for your specific substrates.

Table 1: Effect of Various Bases on Suzuki-Miyaura Coupling Yield (Data based on a related substrate, providing a starting point for optimization)

EntryBase (2.0 equiv)SolventYield (%)
1K₃PO₄Dioxane/H₂O (4:1)High
2Cs₂CO₃Dioxane/H₂O (4:1)Moderate-High
3K₂CO₃Dioxane/H₂O (4:1)Moderate
4NaOHDioxane/H₂O (4:1)Variable, risk of side reactions

Q3: My starting materials are not fully dissolving. Could this be the cause of the low yield?

A3: Yes, poor solubility of reactants, the catalyst, or the base can significantly hinder the reaction rate and lead to low yields.[1][2] The solvent system must effectively solubilize all components. Common solvents for Suzuki-Miyaura couplings include ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like dimethylformamide (DMF).[1] Often, a mixture of an organic solvent and water is used to dissolve the inorganic base.[1] If solubility is an issue, consider screening different solvents or solvent mixtures.

Q4: I suspect my boronic acid is degrading. What can I do?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that leads to low yields.[1][2] This can be exacerbated by excess water or high temperatures.[1][2] To mitigate this, you can:

  • Use a more stable boronic acid derivative like a pinacol (B44631) ester (BPin), MIDA ester, or a trifluoroborate salt.[2]

  • Employ strictly anhydrous conditions if your substrate is highly sensitive.[2]

  • Run the reaction at the lowest effective temperature.[2]

Issue 2: Challenges in Buchwald-Hartwig Amination of Fluoroarenes

Q1: My Buchwald-Hartwig amination of a fluoroaromatic substrate is not working. What are the key considerations for this type of coupling?

A1: The Buchwald-Hartwig amination of fluoroarenes can be challenging due to the strength of the C-F bond. Success often relies on the appropriate choice of catalyst, ligand, and base. The general order of reactivity for aryl halides in this reaction is I > Br > OTf > Cl > F.[3][4] Therefore, activating a C-F bond requires a highly active catalytic system.

Logical Relationship for Catalyst System Selection:

Buchwald_Hartwig_Catalyst_Selection start Low Yield in Buchwald-Hartwig Amination of Fluoroarene ligand_choice Ligand Selection is Critical (Bulky, electron-rich phosphines) start->ligand_choice buchwald_ligands Consider Buchwald Ligands (e.g., RuPhos, BrettPhos) ligand_choice->buchwald_ligands precatalysts Use Palladium Pre-catalysts (e.g., G3 or G4) buchwald_ligands->precatalysts base_selection Optimize Base (Strong, non-nucleophilic bases like NaOtBu or LHMDS) precatalysts->base_selection outcome Improved C-N Bond Formation base_selection->outcome

Caption: Key considerations for selecting a catalyst system for the Buchwald-Hartwig amination of fluoroarenes.

Q2: What type of ligands are best suited for activating C-F bonds in Buchwald-Hartwig aminations?

A2: Sterically hindered and electron-rich phosphine (B1218219) ligands are generally required to promote the challenging oxidative addition of the C-F bond to the palladium center.[5] The Buchwald laboratory has developed several generations of ligands that are highly effective for these transformations.[6] For primary amines, a ligand like BrettPhos may be suitable, while RuPhos is often used for secondary amines.[6] Using a palladium precatalyst can also be beneficial as it ensures the efficient in situ formation of the active Pd(0) species.[4]

Q3: Which bases are recommended for the amination of fluorinated aromatics?

A3: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4] However, for substrates that are sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, although this may require higher reaction temperatures.[4] The particle size and solubility of inorganic bases can also impact the reaction, so grinding the base or adding celite may be beneficial in scaled-up reactions.[4]

Frequently Asked Questions (FAQs)

Q1: Can nickel catalysts be used for the cross-coupling of fluorinated aromatics?

A1: Yes, nickel complexes have been shown to be effective catalysts for the activation of C-F bonds, sometimes offering complementary reactivity to palladium catalysts.[7][8] Nickel catalysts, particularly those with N-heterocyclic carbene (NHC) or bidentate phosphine ligands, can facilitate the cross-coupling of fluoroaromatics with organozinc reagents or Grignard reagents.[7][9]

Q2: Are there any general tips for improving the reproducibility of my cross-coupling reactions?

A2: To improve reproducibility, it is important to:

  • Ensure inert conditions: Purge the reaction vessel with an inert gas like argon or nitrogen to remove oxygen, which can deactivate the catalyst.[2][3]

  • Use dry solvents: Water can participate in side reactions like protodeboronation.[1]

  • Check the quality of your reagents: The purity of the starting materials, especially the boronic acid and the catalyst, is crucial.[10]

  • Control the reaction temperature accurately: Use a reliable heating mantle or oil bath.[10]

  • Ensure efficient stirring: This is particularly important for heterogeneous mixtures involving inorganic bases.[4]

Q3: What is a general experimental protocol I can start with for a Suzuki-Miyaura coupling of a fluorinated aromatic?

A3: The following is a generalized protocol that should be optimized for your specific substrates.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the fluorinated aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).[1][2]

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[2]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[1][2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand under a positive pressure of inert gas.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress using TLC or LC-MS.[2]

  • Workup: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.[2]

Experimental Workflow Diagram:

Suzuki_Protocol_Workflow setup 1. Combine Reactants & Base in Schlenk Flask degas 2. Purge with Inert Gas setup->degas add_solvent 3. Add Degassed Solvent degas->add_solvent add_catalyst 4. Add Catalyst/Ligand add_solvent->add_catalyst react 5. Heat and Monitor Reaction add_catalyst->react workup 6. Quench and Extract react->workup purify 7. Purify Product workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Thermal Stability of 3-Iodobenzotrifluoride in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the thermal stability of 3-iodobenzotrifluoride and troubleshooting advice for its use in common organic reactions. The following information is designed to help you optimize your experimental conditions, minimize side reactions, and ensure the safe handling of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound?

Q2: What are the common signs of thermal decomposition of this compound in a reaction?

A2: Common indicators of thermal decomposition include a darkening of the reaction mixture, the formation of a black precipitate (often palladium black in palladium-catalyzed reactions), and a decrease in the yield of the desired product. You may also observe the formation of side products, such as the deiodinated compound, benzotrifluoride (B45747).

Q3: How does temperature affect the yield of cross-coupling reactions with this compound?

A3: Temperature is a critical parameter in cross-coupling reactions. While higher temperatures can increase the reaction rate, excessive heat can lead to lower yields due to several factors:

  • Decomposition of the starting material: this compound may decompose at elevated temperatures.

  • Catalyst deactivation: Palladium catalysts can agglomerate and form inactive palladium black at high temperatures.

  • Increased side reactions: Higher temperatures can promote undesired side reactions, such as deiodination (hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom.

Optimization of the reaction temperature is crucial to balance reaction rate and product yield[3].

Q4: What are the typical decomposition products of this compound at high temperatures?

A4: While a detailed analysis of the thermal decomposition products of this compound is not extensively documented, based on the reactivity of similar aryl halides, potential decomposition pathways could involve homolytic cleavage of the C-I bond to form aryl radicals. These radicals could then lead to the formation of various byproducts. In the context of palladium-catalyzed reactions, a common byproduct is the deiodinated species, benzotrifluoride. Decomposition may also release hydrogen fluoride[4].

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling

Issue: Low yield and/or formation of benzotrifluoride (deiodination byproduct) at elevated temperatures.

Possible Cause Suggested Solution
High Reaction Temperature Gradually decrease the reaction temperature in 10 °C increments to find the optimal balance between reaction rate and yield. Many Suzuki couplings proceed efficiently at temperatures between 80-100 °C[5][6].
Prolonged Reaction Time Monitor the reaction progress closely by TLC or GC-MS and stop the reaction once the starting material is consumed to minimize byproduct formation.
Inappropriate Base Stronger bases can sometimes promote deiodination. Consider screening milder bases such as K₂CO₃ or K₃PO₄[7].
Oxygen in the Reaction Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) as oxygen can contribute to catalyst decomposition.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., a mixture of 1,4-dioxane (B91453) and water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Presentation: Effect of Temperature on Suzuki Coupling (Illustrative)

Temperature (°C) Reaction Time (h) Yield of Coupled Product (%) Benzotrifluoride Formation (%)
801275<5
10068510
12046025

Note: This is illustrative data based on general principles of Suzuki reactions and may not represent actual experimental results for this compound.

Heck Reaction

Issue: Catalyst decomposition (formation of palladium black) and low yields at high temperatures.

Possible Cause Suggested Solution
Excessive Temperature Optimize the temperature. While some Heck reactions require elevated temperatures, exceeding the thermal stability of the catalyst or substrate can be detrimental.
Solvent Choice Use a high-boiling point solvent like DMF or DMA to maintain a consistent reaction temperature.
Ligand Decomposition At high temperatures, phosphine (B1218219) ligands can degrade. Consider using more robust phosphine-free catalyst systems if high temperatures are necessary.

Experimental Protocol: General Procedure for Heck Reaction

  • To a reaction vessel, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.), and the solvent (e.g., DMF).

  • Degas the mixture with an inert gas.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and, if required, a phosphine ligand.

  • Heat the reaction to the optimized temperature and stir.

  • Monitor the reaction progress.

  • After completion, cool the mixture, filter off any solids, and perform an aqueous workup.

  • Purify the product by chromatography.

Sonogashira Coupling

Issue: Low yield and formation of homocoupled alkyne (Glaser product) at elevated temperatures.

Possible Cause Suggested Solution
High Temperature Sonogashira couplings with aryl iodides can often be performed at or slightly above room temperature[8]. Avoid unnecessarily high temperatures to minimize side reactions.
Presence of Oxygen Rigorously exclude oxygen from the reaction to prevent the oxidative homocoupling of the terminal alkyne. Use degassed solvents and maintain an inert atmosphere.
Copper Co-catalyst While traditional Sonogashira reactions use a copper co-catalyst, copper-free conditions can sometimes provide cleaner reactions and avoid issues related to copper acetylide homocoupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.1-1.2 equiv.) in an anhydrous, degassed solvent (e.g., THF or DMF).

  • Add the amine base (e.g., Et₃N or DIPA, 2-3 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Visualizing Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues encountered when using this compound in cross-coupling reactions.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_temp Is Reaction Temperature > 100°C? start->check_temp reduce_temp Reduce Temperature to 80-100°C check_temp->reduce_temp Yes check_base Is a Strong Base Used? check_temp->check_base No optimize_catalyst Optimize Catalyst/Ligand System reduce_temp->optimize_catalyst use_mild_base Switch to Milder Base (e.g., K2CO3) check_base->use_mild_base Yes check_atmosphere Is Reaction Under Inert Atmosphere? check_base->check_atmosphere No use_mild_base->optimize_catalyst ensure_inert Ensure Rigorous Degassing and Inert Conditions check_atmosphere->ensure_inert No check_atmosphere->optimize_catalyst Yes ensure_inert->optimize_catalyst

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Troubleshooting_Heck start Pd Black & Low Yield in Heck Reaction check_temp Is Temperature Optimized? start->check_temp optimize_temp Screen Temperatures (e.g., 80-120°C) check_temp->optimize_temp No check_solvent Is Solvent Boiling Point Appropriate? check_temp->check_solvent Yes end Improved Reaction optimize_temp->end use_high_boiling_solvent Use High-Boiling Solvent (DMF, DMA) check_solvent->use_high_boiling_solvent No check_ligand Is Ligand Thermally Stable? check_solvent->check_ligand Yes use_high_boiling_solvent->end use_robust_catalyst Consider Phosphine-Free Catalyst check_ligand->use_robust_catalyst No check_ligand->end Yes use_robust_catalyst->end

Caption: Troubleshooting workflow for Heck reactions.

Troubleshooting_Sonogashira start Low Yield & Homocoupling in Sonogashira check_temp Is Reaction Run at High Temperature? start->check_temp run_at_rt Run Reaction at Room Temperature or Slightly Above check_temp->run_at_rt Yes check_atmosphere Is the System Oxygen-Free? check_temp->check_atmosphere No end Clean Reaction, High Yield run_at_rt->end degas_rigorously Ensure Thorough Degassing of Solvents and Reagents check_atmosphere->degas_rigorously No consider_cu_free Consider Copper-Free Conditions check_atmosphere->consider_cu_free Yes degas_rigorously->end consider_cu_free->end

Caption: Troubleshooting workflow for Sonogashira coupling reactions.

References

Technical Support Center: Purification of Products from 3-Iodobenzotrifluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of reaction products derived from 3-Iodobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound and what are the expected product types?

A1: this compound is a versatile building block primarily used in cross-coupling reactions to introduce the 3-(trifluoromethyl)phenyl group into a target molecule. The most common reactions are:

  • Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form biaryl compounds.

  • Sonogashira Coupling: Reacting with terminal alkynes to form substituted alkynes.

  • Heck Coupling: Reacting with alkenes to form substituted alkenes.

The expected products are typically substituted aromatic compounds containing the 3-(trifluoromethyl)phenyl moiety.

Q2: What are the typical impurities I should expect in my crude reaction mixture?

A2: Besides unreacted starting materials (this compound and the coupling partner), common impurities include:

  • Homo-coupled byproducts: Resulting from the coupling of two molecules of the same starting material (e.g., biphenyl (B1667301) from phenylboronic acid in a Suzuki reaction).

  • Dehalogenated byproducts: Where the iodine atom on this compound is replaced by a hydrogen atom.

  • Protonated starting materials: For instance, in Suzuki reactions, the boronic acid can be protonated.

  • Catalyst residues: Palladium and/or copper residues from the catalyst used in the reaction.

  • Inorganic salts: From the base used in the reaction.

Q3: How does the trifluoromethyl group affect the purification process?

A3: The trifluoromethyl (-CF3) group is strongly electron-withdrawing and increases the lipophilicity (fat-solubility) of the molecule.[1][2] This can influence the choice of purification technique and conditions:

  • Solubility: Products are often more soluble in non-polar organic solvents.

  • Polarity: The -CF3 group increases the polarity of a molecule compared to a methyl group, but also its lipophilicity.[3] This dual nature can be exploited for chromatographic separations.

  • Chromatography: The increased polarity can lead to stronger interactions with silica (B1680970) gel, potentially requiring more polar solvent systems for elution compared to non-fluorinated analogs. The unique properties of fluorinated compounds can also be leveraged by using fluorinated stationary phases for HPLC or flash chromatography for improved separation.[4]

Q4: What are the primary purification techniques for products from this compound reactions?

A4: The two most common and effective purification techniques are:

  • Silica Gel Column Chromatography: A versatile method for separating compounds based on polarity. It is highly effective for removing both polar and non-polar impurities.

  • Recrystallization: An excellent technique for obtaining highly pure crystalline solids, provided a suitable solvent or solvent system can be found.

Other techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), especially with fluorinated stationary phases, can be used for difficult separations or for obtaining very high purity material.

Troubleshooting Guides

Column Chromatography
Issue Potential Cause Solution
Poor Separation of Product and a Close-Running Impurity The polarity of the eluent is not optimal.Perform a gradient elution, starting with a less polar solvent and gradually increasing the polarity. Test a variety of solvent systems using TLC to find the optimal separation. Consider using a different stationary phase, such as alumina (B75360) or a fluorinated phase.
Product is Tailing on the Column The compound is interacting too strongly with the silica gel, which can be acidic.Add a small amount of a modifier to the eluent, such as triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds). Consider using a less acidic stationary phase like neutral alumina.
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. If the compound is still retained, it may be too polar for normal-phase chromatography. Consider reverse-phase chromatography.
Cracking of the Silica Gel Bed Improper packing of the column or running the column dry.Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the silica gel.
Recrystallization
Issue Potential Cause Solution
Product Oiling Out Instead of Crystallizing The cooling process is too rapid, or the solvent is too non-polar for the compound at lower temperatures. The presence of impurities can also inhibit crystallization.Allow the solution to cool slowly to room temperature, then place it in an ice bath. Try a different solvent or a mixed solvent system. If impurities are suspected, first purify the crude product by column chromatography.
No Crystals Form Upon Cooling The solution is not saturated, or the compound is very soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent and then try cooling again. If that fails, try adding an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then heat until it is clear and cool slowly.
Low Recovery of the Product Too much solvent was used, or the product has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities in the Final Crystals The impurities co-crystallized with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious as charcoal can also adsorb some of the desired product.

Quantitative Data Summary

The following tables provide representative data for the purification of typical products from reactions involving this compound. The actual yields and purity will vary depending on the specific reaction conditions and the purity of the starting materials.

Table 1: Purification of 3-(Trifluoromethyl)biphenyl from a Suzuki-Miyaura Coupling Reaction

Purification MethodTypical Yield (%)Typical Purity (%)Notes
Column Chromatography85-95>98Eluent: Hexane/Ethyl Acetate gradient.
Recrystallization70-85>99Solvent: Ethanol/Water or Hexane.

Table 2: Purification of 3-(Phenylethynyl)benzotrifluoride from a Sonogashira Coupling Reaction

Purification MethodTypical Yield (%)Typical Purity (%)Notes
Column Chromatography80-90>97Eluent: Hexane/Dichloromethane (B109758) gradient.
Recrystallization65-80>99Solvent: Methanol.

Table 3: Purification of 3-Styrylbenzotrifluoride from a Heck Reaction

Purification MethodTypical Yield (%)Typical Purity (%)Notes
Column Chromatography75-85>96Eluent: Hexane/Toluene gradient.
Recrystallization60-75>98Solvent: Isopropanol.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to form a slurry. Stir to remove air bubbles.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluting solvent to the top of the column. Start with a low polarity eluent and gradually increase the polarity (gradient elution) if necessary. Apply gentle pressure with air or nitrogen to maintain a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes or small flasks).

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid is completely dissolved. If necessary, add more solvent dropwise until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Remove inorganic salts) start->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentrate Concentration drying->concentrate crude_product Crude Organic Product concentrate->crude_product purification_choice Choose Purification Method crude_product->purification_choice column Column Chromatography purification_choice->column Complex Mixture / Similar Polarity recrystallization Recrystallization purification_choice->recrystallization Solid Product / High Purity Needed pure_product Pure Product column->pure_product recrystallization->pure_product analysis Analysis (NMR, LC-MS, etc.) pure_product->analysis

Caption: General experimental workflow for the purification of products from this compound reactions.

Troubleshooting_Purification start Purification Problem is_column Using Column Chromatography? start->is_column is_recrystallization Using Recrystallization? start->is_recrystallization poor_sep Poor Separation is_column->poor_sep Yes tailing Tailing is_column->tailing Yes no_elution No Elution is_column->no_elution Yes oiling_out Oiling Out is_recrystallization->oiling_out Yes no_crystals No Crystals Form is_recrystallization->no_crystals Yes low_recovery Low Recovery is_recrystallization->low_recovery Yes solution_gradient Try Gradient Elution or Different Solvent System poor_sep->solution_gradient solution_modifier Add Modifier (e.g., Et3N) or Change Stationary Phase tailing->solution_modifier solution_polar_eluent Increase Eluent Polarity no_elution->solution_polar_eluent solution_slow_cool Cool Slowly / Change Solvent oiling_out->solution_slow_cool solution_concentrate Concentrate Solution / Add Anti-solvent no_crystals->solution_concentrate solution_min_solvent Use Minimal Hot Solvent / Cool in Ice Bath low_recovery->solution_min_solvent

Caption: A troubleshooting decision guide for common purification issues.

References

Technical Support Center: Reactivity of 3-Iodobenzotrifluoride with Copper Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of copper stabilizers on the reactivity of 3-iodobenzotrifluoride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the copper stabilizer in this compound?

A1: this compound is stabilized with copper chips to enhance its shelf life and usability in reactions that may require prolonged exposure to heat or light.[1][2] The copper acts as a scavenger for trace impurities and prevents potential degradation of the compound over time, ensuring consistent performance in laboratory settings.[1][2]

Q2: Does the copper stabilizer interfere with my copper-catalyzed reaction?

A2: The metallic copper chip stabilizer is generally not catalytically active under typical cross-coupling conditions and should be physically removed (e.g., by filtration or decantation) before use if your reaction is sensitive to metallic copper. However, for many copper-catalyzed reactions, the small amount of dissolved copper or surface oxides from the chip is negligible compared to the amount of copper catalyst added.

Q3: Should I use stabilized or unstabilized this compound for my reaction?

A3: For most applications, particularly in cross-coupling reactions where a copper catalyst is already being used, the stabilized form is recommended due to its enhanced stability.[1][3] If your experiment is exceptionally sensitive to trace metals or you are conducting a metal-free reaction, you may consider using the unstabilized form, though careful handling and storage are required to prevent degradation.

Q4: How does the reactivity of this compound compare to other aryl halides in copper-catalyzed reactions?

A4: Aryl iodides, such as this compound, are typically more reactive than the corresponding aryl bromides and chlorides in copper-catalyzed cross-coupling reactions.[4][5] This is largely due to the weaker carbon-iodine bond, which facilitates the oxidative addition step in the catalytic cycle.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Copper-Catalyzed Cross-Coupling Reaction

Q: My copper-catalyzed reaction with this compound is resulting in a low yield. What are the potential causes and solutions?

A: Low yields are a common issue in copper-catalyzed reactions and can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed catalyst Is the Copper Catalyst Active? (Cu(I) vs. Cu(II)) start->catalyst reagents Are Reagents Pure & Stoichiometry Correct? start->reagents conditions Are Reaction Conditions Optimal? start->conditions solution_catalyst Troubleshoot Catalyst: - Add fresh reducing agent (e.g., Sodium Ascorbate). - Degas solvents to remove O2. - Use a stabilizing ligand (e.g., Phenanthroline). catalyst->solution_catalyst If No solution_reagents Verify Reagents: - Use high-purity starting materials. - Prepare fresh solutions of sensitive reagents. - Optimize nucleophile:halide ratio (e.g., 1.1-1.5 eq). reagents->solution_reagents If No solution_conditions Optimize Conditions: - Screen different solvents and bases. - Adjust temperature and reaction time. - Optimize ligand:copper ratio. conditions->solution_conditions If No end Yield Improved solution_catalyst->end solution_reagents->end solution_conditions->end G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Cs2CO3, CuI, and 1,10-Phenanthroline to flask prep2 2. Evacuate and backfill with Argon/Nitrogen (3x) prep1->prep2 prep3 3. Add this compound, Amine, and Dioxane via syringe prep2->prep3 react 4. Heat mixture at 110 °C with vigorous stirring prep3->react monitor 5. Monitor progress by TLC or LC-MS react->monitor workup1 6. Cool to RT, dilute with Ethyl Acetate, filter monitor->workup1 Upon completion workup2 7. Wash organic layer with water and brine workup1->workup2 workup3 8. Dry (Na2SO4), filter, and concentrate workup2->workup3 purify 9. Purify by column chromatography workup3->purify

References

Comparative & Alternative

Reactivity Face-Off: 3-Iodobenzotrifluoride vs. 4-Iodobenzotrifluoride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and medicinal chemistry, fluorinated organic molecules are indispensable building blocks. Among these, iodobenzotrifluorides serve as versatile intermediates for introducing the trifluoromethyl (-CF3) group, a moiety known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The constitutional isomers, 3-iodobenzotrifluoride and 4-iodobenzotrifluoride (B1294960), while structurally similar, exhibit distinct reactivity profiles governed by the electronic and steric influence of the trifluoromethyl group. This guide provides a comparative analysis of their reactivity in key synthetic transformations, supported by experimental data and mechanistic insights.

Electronic Effects: A Tale of Two Positions

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[1] This property significantly influences the electron density of the aromatic ring and, consequently, its reactivity. The position of the -CF3 group relative to the iodine atom dictates the magnitude of this electronic effect, a phenomenon that can be quantified using Hammett substituent constants (σ). A higher positive σ value corresponds to a stronger electron-withdrawing effect.

The Hammett constant for the -CF3 group is more positive in the para position (σₚ ≈ +0.57 to +0.61) compared to the meta position (σₘ ≈ +0.44 to +0.52).[1][2] This indicates that 4-iodobenzotrifluoride possesses a more electron-deficient aromatic ring than this compound . This fundamental electronic difference is the primary driver for the observed variations in their chemical reactivity.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reactivity of aryl halides in these transformations is critically dependent on the rate of the oxidative addition step, which is favored by electron-deficient aromatic rings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. Due to the stronger electron-withdrawing nature of the para-trifluoromethyl group, 4-iodobenzotrifluoride is generally expected to exhibit higher reactivity in Suzuki-Miyaura coupling reactions compared to this compound . The more electron-deficient C-I bond in the para isomer facilitates the rate-determining oxidative addition to the Pd(0) catalyst.

FeatureThis compound4-Iodobenzotrifluoride
Predicted Relative Reactivity GoodExcellent
Rationale Moderately electron-deficient aromatic ring.More electron-deficient aromatic ring facilitates faster oxidative addition.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

A mixture of the respective iodobenzotrifluoride (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, typically a mixture of toluene (B28343) and water.[5] The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by techniques like TLC or GC-MS. The product is then isolated through standard workup and purification procedures.[6]

Suzuki_Workflow reagents Combine Aryl Iodide, Boronic Acid, Base, & Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Workup & Purification monitor->workup product Isolated Product workup->product

Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step in the catalytic cycle.[7][8] Consequently, 4-iodobenzotrifluoride is anticipated to be more reactive than this compound in Buchwald-Hartwig amination reactions .

FeatureThis compound4-Iodobenzotrifluoride
Predicted Relative Reactivity GoodExcellent
Rationale Moderately electron-deficient aromatic ring.Stronger electron-withdrawing effect of the para-CF3 group promotes a faster oxidative addition step.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

In an oven-dried reaction vessel under an inert atmosphere, the respective iodobenzotrifluoride (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos), and a strong base (e.g., NaOtBu, 1.4 mmol) are combined in an anhydrous solvent such as toluene.[9][10] The reaction is heated until completion, followed by workup and purification to yield the desired N-aryl product.[11]

Buchwald_Hartwig_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_I Ar-I (Iodobenzotrifluoride) Product Ar-NR2 (N-Aryl Product) Aryl_I->Product Amine R2NH (Amine) Amine->Product Pd_catalyst Pd(0) Catalyst Pd_catalyst->Product catalysis Ligand Phosphine Ligand Ligand->Pd_catalyst Base Strong Base Base->Amine activation

Caption: Key components in the Buchwald-Hartwig amination reaction.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions involve the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. The reaction proceeds through a negatively charged intermediate (Meisenheimer complex), which is stabilized by electron-withdrawing groups.[12]

Given that the -CF3 group is a strong electron-withdrawing substituent, both 3- and 4-iodobenzotrifluoride are activated towards SNAr. However, the extent of this activation is position-dependent. For the reaction to proceed, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.

In the case of 4-iodobenzotrifluoride, the -CF3 group is para to the iodine atom, allowing for direct resonance stabilization of the negative charge that develops on the ipso-carbon during nucleophilic attack. In contrast, the meta-positioned -CF3 group in this compound can only exert an inductive electron-withdrawing effect, which is less effective at stabilizing the Meisenheimer complex. Therefore, 4-iodobenzotrifluoride is expected to be significantly more reactive in SNAr reactions than this compound .

FeatureThis compound4-Iodobenzotrifluoride
Predicted Relative Reactivity Low to ModerateHigh
Rationale The meta-CF3 group offers only inductive stabilization of the Meisenheimer complex.The para-CF3 group provides superior resonance stabilization of the Meisenheimer intermediate.

Conclusion

The reactivity of this compound and 4-iodobenzotrifluoride is primarily dictated by the electronic effects of the trifluoromethyl group. The stronger electron-withdrawing character of the para-CF3 group in 4-iodobenzotrifluoride renders its aromatic ring more electron-deficient compared to the meta isomer. This leads to a predicted higher reactivity for 4-iodobenzotrifluoride in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as in nucleophilic aromatic substitution reactions. For researchers and drug development professionals, understanding these reactivity differences is crucial for selecting the appropriate starting material and optimizing reaction conditions to achieve the desired synthetic outcomes.

References

Aryl Iodides vs. Aryl Bromides in Suzuki Coupling: A Comprehensive Efficiency Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between an aryl iodide and an aryl bromide in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and a visual representation of the catalytic cycle.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide. The reactivity of the organohalide is a key determinant of the reaction's success, with the general trend following the bond dissociation energies: Aryl-I > Aryl-Br > Aryl-Cl.[1][2] This guide focuses on the two most commonly employed halides in this reaction: iodides and bromides.

Performance Comparison: A Data-Driven Analysis

Generally, aryl iodides are more reactive than aryl bromides in Suzuki coupling reactions.[2] This increased reactivity is attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle.[3] Consequently, reactions with aryl iodides often proceed under milder conditions, with lower catalyst loadings and shorter reaction times.

However, this is not a universal rule. Under specific conditions, particularly at lower temperatures and with certain phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃), aryl bromides can exhibit surprisingly higher reactivity than their iodide counterparts.[4] This counterintuitive behavior highlights the nuanced interplay between the substrate, catalyst, ligand, and reaction conditions.

The following table summarizes quantitative data from various studies, comparing the efficiency of aryl iodides and bromides under different reaction conditions.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd(OAc)₂ (0.4)-K₂CO₃Water150 (MW)0.08>95[5]
4-BromoanisolePhenylboronic acidPd(OAc)₂ (0.4)-K₂CO₃Water150 (MW)0.08>95[5]
1-Iodo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801295[6]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801292[6]
4-IodotoluenePhenylboronic acid[Pd(PPh₃)₄] (1.0)PPh₃ (2.0)Na₂CO₃n-PrOH/H₂O (3:1)50215[4]
4-BromotoluenePhenylboronic acid[Pd(PPh₃)₄] (1.0)PPh₃ (2.0)Na₂CO₃n-PrOH/H₂O (3:1)50257[4]
4-IodotoluenePhenylboronic acid[Pd(PPh₃)₄] (1.0)PPh₃ (2.0)Na₂CO₃DMF/H₂O (3:1)50287[4]
4-BromotoluenePhenylboronic acid[Pd(PPh₃)₄] (1.0)PPh₃ (2.0)Na₂CO₃DMF/H₂O (3:1)50261[4]
IodobenzenePhenylboronic acidPd-diimine@SBA-15-K₂CO₃EtOH/H₂O25199[7][8]
BromobenzenePhenylboronic acidPd-diimine@SBA-15-K₂CO₃EtOH/H₂O25198[7][8]

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the comparison table.

General Procedure for Microwave-Assisted Suzuki Coupling in Water: [5] A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.004 mmol, 0.4 mol%) in water (5 mL) is subjected to microwave irradiation at 150 °C for 5-10 minutes. After cooling, the reaction mixture is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired biaryl product.

General Procedure for Suzuki Coupling with Pd(PPh₃)₄: [4] To a reaction tube is added the aryl halide (1.0 equiv), phenylboronic acid (1.2 equiv), [Pd(PPh₃)₄] (0.01 equiv), PPh₃ (0.02 equiv), and Na₂CO₃ (2.0 equiv). The tube is sealed with a septum and purged with nitrogen. The specified solvent (e.g., n-PrOH/H₂O or DMF/H₂O, 3:1) is added, and the mixture is stirred at the indicated temperature for the specified time. The reaction progress is monitored by GC analysis.

The Suzuki-Miyaura Catalytic Cycle

The efficiency of the Suzuki coupling reaction is governed by the smooth progression of its catalytic cycle. The choice of aryl halide directly influences the initial oxidative addition step.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII trans-Ar-Pd(II)L₂-X OxAdd->PdII Ar-X Transmetal Transmetalation PdII->Transmetal PdII_R trans-Ar-Pd(II)L₂-R' Transmetal->PdII_R [R'-B(OR)₂(Base)]⁻ RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' (Biaryl Product) RedElim->Product ArX Ar-X (Aryl Halide) Boronic R'-B(OR)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

A Comparative Guide to Reagents for Introducing the 3-(Trifluoromethyl)phenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of the 3-(trifluoromethyl)phenyl moiety is a critical step in the synthesis of many pharmaceuticals and functional materials. This guide provides an objective comparison of alternative reagents and methodologies for introducing this valuable structural motif, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The introduction of the 3-(trifluoromethyl)phenyl group is most commonly achieved through cross-coupling reactions, with Grignard reagents also offering a viable, though more hazardous, alternative. The choice of reagent is often dictated by the desired bond to be formed (C-C, C-N, etc.), functional group tolerance, and scalability.

dot

Strategies for Introducing the 3-(Trifluoromethyl)phenyl Moiety main 3-(Trifluoromethyl)phenyl Moiety Introduction cat1 Cross-Coupling Reactions main->cat1 cat2 Organometallic Reagents main->cat2 sub1_1 Suzuki-Miyaura Coupling cat1->sub1_1 sub1_2 Buchwald-Hartwig Amination cat1->sub1_2 sub1_3 Ullmann Coupling cat1->sub1_3 sub2_1 Grignard Reagents cat2->sub2_1

Caption: Classification of major synthetic routes.

Comparison of Key Reagents

The following table summarizes the performance of the most common reagents used to introduce the 3-(trifluoromethyl)phenyl group.

Reagent/MethodReaction TypeCoupling PartnerTypical YieldsKey AdvantagesKey Disadvantages
3-(Trifluoromethyl)phenylboronic Acid / Esters Suzuki-Miyaura CouplingAryl/vinyl halides/triflates70-95%High functional group tolerance, mild reaction conditions, commercially available.[1]Palladium catalyst can be expensive; potential for boronic acid decomposition.
3-Halobenzotrifluorides (Cl, Br, I) Buchwald-Hartwig AminationAmines, amides60-90%Excellent for C-N bond formation, broad substrate scope.[2][3][4]Requires a palladium catalyst and a strong base, which may not be compatible with all functional groups.[5]
3-Halobenzotrifluorides (I, Br) Ullmann CouplingAlcohols, amines, thiols40-80%Copper-catalyzed, useful for C-O, C-N, and C-S bond formation.[6][7]Often requires high temperatures and stoichiometric amounts of copper, narrower substrate scope compared to Pd-catalyzed methods.[7]
3-(Trifluoromethyl)phenylmagnesium Halides Grignard ReactionAldehydes, ketones, esters, nitriles50-85%Strong nucleophile for C-C bond formation with carbonyls.[8][9][10]Highly reactive and moisture-sensitive, safety concerns regarding thermal stability, limited functional group tolerance.[11][12]

Experimental Protocols

Below are representative experimental workflows for the key synthetic methods.

dot

General Workflow for a Cross-Coupling Reaction A 1. Reagent Preparation (Aryl Halide, Boronic Acid/Amine) B 2. Reaction Setup (Inert atmosphere, solvent, base) A->B C 3. Catalyst Addition (e.g., Pd catalyst, ligand) B->C D 4. Heating & Monitoring (TLC, GC/MS, LC/MS) C->D E 5. Work-up (Quenching, extraction) D->E F 6. Purification (Column chromatography, recrystallization) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: A typical cross-coupling reaction workflow.

Suzuki-Miyaura Coupling Protocol

Reaction: Coupling of 3-(trifluoromethyl)phenylboronic acid with an aryl bromide.

Materials:

  • 3-(Trifluoromethyl)phenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (B28343)/Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add the aryl bromide, 3-(trifluoromethyl)phenylboronic acid, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene/water solvent mixture, followed by palladium(II) acetate and triphenylphosphine.

  • The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours. The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Buchwald-Hartwig Amination Protocol

Reaction: Coupling of 3-bromobenzotrifluoride (B45179) with a primary amine.

Materials:

  • 3-Bromobenzotrifluoride (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • Xantphos (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • The Schlenk tube is removed from the glovebox, and the aryl bromide, amine, and anhydrous toluene are added under an inert atmosphere.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours. The reaction is monitored by LC-MS.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash chromatography to yield the N-arylated product.

Grignard Reaction Protocol

Reaction: Synthesis of a tertiary alcohol from 3-(trifluoromethyl)phenylmagnesium bromide and a ketone.

Materials:

  • Magnesium turnings (1.1 equiv)

  • 3-Bromobenzotrifluoride (1.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine crystal (catalytic)

  • Ketone (1.0 equiv)

  • Saturated aqueous ammonium chloride

Procedure:

  • A three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer is flame-dried under vacuum and cooled under an inert atmosphere.

  • Magnesium turnings and a small crystal of iodine are added to the flask.

  • A solution of 3-bromobenzotrifluoride in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reagent formation. The reaction is exothermic and may require cooling.

  • After the addition is complete, the mixture is stirred at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • The Grignard reagent is cooled in an ice bath, and a solution of the ketone in anhydrous THF is added dropwise.

  • The reaction is stirred at room temperature for 2-4 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.

  • The mixture is extracted with diethyl ether, and the organic layer is washed with brine, dried, and concentrated.

  • The crude alcohol is purified by recrystallization or column chromatography.

Safety Note: The preparation of trifluoromethyl-substituted Grignard reagents can be hazardous and may lead to detonation under certain conditions.[11] It is crucial to maintain strict control over the reaction temperature and to avoid solvent loss.

Conclusion

The choice of reagent for introducing the 3-(trifluoromethyl)phenyl moiety is a critical decision in synthetic design. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination, offer the most versatile and reliable methods with broad functional group tolerance.[1][2] While Grignard reagents are powerful for specific C-C bond formations, their high reactivity and associated safety risks necessitate careful handling and consideration.[11][12] The classic Ullmann coupling provides a copper-based alternative, though it often requires harsher conditions.[6][7] Researchers should carefully evaluate the specific requirements of their synthetic target to select the most appropriate and efficient methodology.

References

A Researcher's Guide to Palladium Catalysts for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, pivotal for creating carbon-carbon (C-C) bonds.[1][2] These reactions are fundamental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The choice of the palladium catalyst is a critical parameter that directly influences reaction efficiency, substrate scope, yield, and selectivity.[4]

This guide offers a comparative analysis of common palladium catalysts used for cornerstone C-C bond-forming reactions, including the Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck couplings.[1][5] We present a comparison of catalyst performance, detailed experimental protocols, and a visual guide to the experimental workflow and catalyst classes.

Classification of Palladium Catalysts

Palladium catalysts can be broadly divided into two main categories: homogeneous and heterogeneous.

  • Homogeneous Catalysts : These catalysts are soluble in the reaction medium, generally offering high activity, selectivity, and excellent control over the catalytic process.[3] They are typically well-defined molecular complexes featuring phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.[3]

    • Phosphine-Based Catalysts : This is a traditional and widely used class. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are classics.[6] Modern systems often utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂.[6][7] These advanced ligands can enhance catalyst activity and stability, promoting crucial steps in the catalytic cycle.[6][8]

    • N-Heterocyclic Carbene (NHC)-Based Catalysts : Palladium-NHC complexes have emerged as exceptionally active catalysts for cross-coupling reactions.[6][9] NHCs are strong sigma-donating ligands, which facilitates the oxidative addition step even with challenging substrates like aryl chlorides.[10][11] The strong Pd-NHC bond contributes to high thermal stability and a long catalyst lifetime.[9][10] Commercially available precatalysts, such as PEPPSI-IPr, are user-friendly and highly powerful.[6][9]

  • Heterogeneous Catalysts : These catalysts exist in a different phase from the reaction mixture. Their primary advantage lies in their ease of separation from the product, recovery, and reusability, which aligns with the principles of green chemistry.[3]

    • Palladium on Carbon (Pd/C) : As one of the most common heterogeneous catalysts, Pd/C is widely used and has been successfully employed in various coupling protocols, sometimes allowing for reactions under copper- and amine-free conditions.[3]

    • Palladium on Metal Oxides : Supports like Al₂O₃, TiO₂, and CeO₂ can be used to immobilize palladium, creating highly active and robust catalysts for Suzuki reactions.[12]

Performance Data of Palladium Catalysts

The efficiency of a palladium catalyst is highly dependent on the specific reaction, substrates, and conditions. The following tables summarize the performance of various catalysts in representative Suzuki-Miyaura and Sonogashira coupling reactions.

Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Catalyst System Catalyst Loading (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Turnover Number (TON)
Pd(OAc)₂ / XPhos (1:0.8) 0.25 K₃PO₄ MeOH/THF Ambient 18 44 176
Pd(OAc)₂ / XPhos (1:1.2) 0.25 K₃PO₄ MeOH/THF Ambient 18 84 336
Allyl(XPhos)PdCl 0.25 K₃PO₄ MeOH/THF Ambient 18 91 364

Data adapted from a comparative study on palladium precatalysts, highlighting the effect of ligand-to-metal ratio and the consistent performance of well-defined precatalysts.[7]

Table 2: Comparative Performance in the Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

Catalyst System Catalyst Loading (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Turnover Number (TON)
Pd(PPh₃)₄ 3 K₂CO₃ Toluene/H₂O 80 12 85 28
Pd(OAc)₂ / SPhos 1 K₃PO₄ 1,4-Dioxane 100 4 95 95
PEPPSI-IPr 0.5 Cs₂CO₃ t-AmylOH 100 2 98 196

Data represents typical performance for different catalyst classes with challenging substrates. Note: Original source notes this as fictionalized data for clear comparison.[6]

Table 3: Comparative Performance in the Sonogashira Coupling of Aryl Halides

Catalyst System Substrate Base Solvent Temp (°C) Yield (%)
Pd(PPh₃)₂Cl₂ / CuI 2,5-Diiodopyrazine Et₃N THF Room Temp High
Pd(OAc)₂ / Xantphos 2,5-Diiodopyrazine Cs₂CO₃ Dioxane 100 Good
PdCl₂(PPh₃)₂ Aryl Halides TBAF Solvent-Free 80-120 Moderate to Excellent

Performance data compiled from various sources. "Good" and "High" yields are as reported in the respective literature.[4][13]

Visualizations

The following diagrams illustrate a typical experimental workflow and a logical comparison of the main palladium catalyst families.

G cluster_workflow Experimental Workflow start_end start_end process process analysis analysis decision decision A Setup Reaction Vessel (Flame-dried, Inert Gas Purge) B Add Reagents (Aryl Halide, Coupling Partner, Base) A->B C Add Catalyst & Solvent (e.g., Pd(OAc)₂, Ligand, Dioxane) B->C D Reaction (Stirring, Heating) C->D E Monitor Progress (TLC, GC-MS) D->E E->D Incomplete F Work-up (Cool, Filter, Dilute, Extract) E->F Complete G Purification (Flash Chromatography) F->G H Analysis of Product (NMR, MS for Yield & Purity) G->H I Reaction Complete H->I

Caption: Generalized workflow for a palladium-catalyzed C-C cross-coupling reaction.

Caption: Logical comparison of different classes of palladium catalysts.

Experimental Protocols

Detailed and reproducible methodologies are crucial for success. The following are generalized protocols for key C-C coupling reactions, which should be optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling (Phosphine-Based Catalyst)

This protocol describes a typical procedure for the coupling of an aryl halide with an arylboronic acid using a Pd(OAc)₂/SPhos system.[6]

  • Materials & Setup :

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine palladium(II) acetate (B1210297) (1 mol%), SPhos (2 mol%), the aryl halide (1.0 mmol), and the arylboronic acid (1.2 mmol).

    • Add the base (e.g., K₃PO₄, 2.0 mmol) and the solvent (e.g., 1,4-dioxane, 5 mL).

  • Reaction :

    • Seal the flask and stir the mixture at the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Purification :

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling

This protocol outlines a representative procedure for the coupling of a terminal alkyne and an aryl halide using a classic Pd/Cu co-catalyst system.[3][4]

  • Materials & Setup :

    • To a flame-dried reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

    • Seal the vessel and purge with an inert gas for 10-15 minutes.

    • Add the aryl halide (1.0 equiv), the terminal alkyne (1.2 equiv), a suitable solvent (e.g., THF or DMF), and a base (e.g., triethylamine, 2.0 equiv) via syringe.

  • Reaction :

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification :

    • Filter the reaction mixture to remove any precipitated salts and concentrate the filtrate.

    • Dissolve the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride solution and brine.[5]

    • Dry the organic phase, filter, and concentrate under reduced pressure.

    • Purify the final product by flash chromatography.

General Protocol for Mizoroki-Heck Reaction

This protocol details a general method for the coupling of an aryl halide with an alkene.[5]

  • Materials & Setup :

    • In a reaction vessel, dissolve the aryl halide (1.0 equiv) and the alkene (1.2-2.0 equiv) in the chosen solvent (e.g., DMF, Acetonitrile).

    • Add the base (e.g., triethylamine, 1.5-2.5 equiv) to the mixture.

    • Degas the solution with an inert gas (e.g., Argon) for 10-15 minutes.

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) to the reaction mixture.

  • Reaction :

    • Heat the reaction to 80-120 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification :

    • After cooling to room temperature, filter off any precipitated salts and dilute the filtrate with water.

    • Extract the product with an appropriate organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

References

A Comparative Guide to 3-Iodobenzotrifluoride and Its Isomers as Trifluoromethylated Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, is a cornerstone strategy for fine-tuning molecular properties. The CF3 group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the various synthons used to introduce this powerful functional group, iodobenzotrifluorides stand out as versatile building blocks, readily participating in a wide array of cross-coupling reactions.

This guide provides a comparative analysis of 3-iodobenzotrifluoride and its structural isomers, 2-iodobenzotrifluoride (B1329320) and 4-iodobenzotrifluoride (B1294960). We will delve into their physical properties, expected reactivity in key chemical transformations, and provide detailed experimental protocols for their application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Physical and Chemical Properties: A Head-to-Head Comparison

The positional isomerism of the iodo and trifluoromethyl groups on the benzene (B151609) ring imparts distinct physical properties to each building block. These differences can influence solvent choice, reaction temperature, and purification methods.

Property2-IodobenzotrifluorideThis compound4-Iodobenzotrifluoride
CAS Number 444-29-1[1]401-81-0455-13-0[2]
Molecular Formula C₇H₄F₃I[1]C₇H₄F₃I[3]C₇H₄F₃I[2]
Molecular Weight 272.01 g/mol [1]272.01 g/mol [3]272.01 g/mol [2]
Appearance Clear colorless to yellow or pale green liquid[4]Clear slightly yellow liquidClear red to pink liquid[5][6]
Density 1.939 g/mL at 25 °C (lit.)[7]1.887 g/mL at 25 °C (lit.)[3]1.851 g/mL at 25 °C (lit.)[2][5][6]
Boiling Point 197-198 °C/750 mmHg (lit.)[7]82-82.5 °C/25 mmHg (lit.)[3]185-186 °C/745 mmHg (lit.)[2][5][6]
Melting Point N/A-8 °C[3]-8.33 °C (lit.)[2][5][6]
Refractive Index n20/D 1.531 (lit.)[7]n20/D 1.517 (lit.)[3]n20/D 1.516 (lit.)[2][5]

Reactivity in Cross-Coupling Reactions: A Comparative Overview

The electronic and steric environment of the carbon-iodine bond in each isomer is expected to influence its reactivity in palladium-catalyzed cross-coupling reactions. The trifluoromethyl group is a strong electron-withdrawing group. Its position relative to the iodine atom dictates the electrophilicity of the C-I bond and the steric hindrance around the reaction center.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds. The key step influenced by the substrate is the oxidative addition of the aryl halide to the Pd(0) catalyst. Generally, electron-withdrawing groups on the aryl halide accelerate this step.

  • 4-Iodobenzotrifluoride: The CF₃ group is para to the iodine. Its strong electron-withdrawing effect through resonance and induction will make the C-I bond more electron-deficient and thus more susceptible to oxidative addition. This isomer is expected to be the most reactive.

  • 2-Iodobenzotrifluoride: The CF₃ group is ortho to the iodine. While it exerts a strong electron-withdrawing inductive effect, it also introduces significant steric hindrance around the C-I bond. This steric bulk may slow down the approach of the bulky palladium catalyst, potentially leading to lower reaction rates compared to the 4-isomer.

  • This compound: The CF₃ group is meta to the iodine. It exerts a primarily inductive electron-withdrawing effect, which is weaker than the combined resonance and inductive effects in the para position. Therefore, this compound is expected to be less reactive than the 4-isomer but potentially more reactive than the sterically hindered 2-isomer.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond. Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a critical step. The same electronic and steric arguments apply, suggesting a similar trend in reactivity: 4-iodobenzotrifluoride > this compound > 2-iodobenzotrifluoride.

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These should serve as a starting point for researchers, and optimization may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 3-(Trifluoromethyl)biphenyl

Materials:

  • This compound (1.0 mmol, 272 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (B28343) (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add toluene, ethanol, and water via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford 3-(trifluoromethyl)biphenyl.

Buchwald-Hartwig Amination: Synthesis of N-Phenyl-3-(trifluoromethyl)aniline

Materials:

  • This compound (1.0 mmol, 272 mg)

  • Aniline (B41778) (1.2 mmol, 112 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • Xantphos (0.02 mmol, 11.6 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous toluene and aniline via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-3-(trifluoromethyl)aniline.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further aid in the understanding of these critical reactions, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and experimental workflows.

Suzuki_Miyaura_Catalytic_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Ar-I oxidative_addition Oxidative Addition (Ar-I) biaryl_pd_complex Ar-Pd(II)(Ar')L₂ pd_complex->biaryl_pd_complex Ar'-B(OH)₂ / Base transmetalation Transmetalation (Ar'-B(OH)₂ + Base) biaryl_pd_complex->pd0 product Ar-Ar' biaryl_pd_complex->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Ar-I oxidative_addition Oxidative Addition (Ar-I) pd_amine_complex [Ar-Pd(II)(I)(NHR₂)L₂] pd_complex->pd_amine_complex R₂NH amine_coordination Amine Coordination (R₂NH) pd_amido_complex Ar-Pd(II)(NR₂)L₂ pd_amine_complex->pd_amido_complex Base deprotonation Deprotonation (Base) pd_amido_complex->pd0 product Ar-NR₂ pd_amido_complex->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir for Specified Time solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Dilute, Wash, Dry) monitoring->workup purification Purify by Flash Column Chromatography workup->purification product Isolate Pure Product purification->product end End product->end

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Analysis of the Reactivity of 2-Iodobenzotrifluoride and 3-Iodobenzotrifluoride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. This guide provides a detailed comparison of the reactivity of 2-Iodobenzotrifluoride (B1329320) and 3-Iodobenzotrifluoride in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. This analysis is supported by a discussion of the underlying steric and electronic effects and includes generalized experimental protocols.

The differential placement of the trifluoromethyl (-CF₃) group in 2-Iodobenzotrifluoride and this compound significantly influences their reactivity in palladium-catalyzed cross-coupling reactions. The -CF₃ group is a strong electron-withdrawing group, which can impact the electron density of the aromatic ring and the C-I bond. Furthermore, its steric bulk, particularly in the ortho position, plays a crucial role in the accessibility of the reaction center to the bulky palladium catalyst.

Comparative Reactivity: Steric Hindrance and Electronic Effects

The primary factor governing the reactivity differences between these two isomers is the steric hindrance imposed by the trifluoromethyl group in the ortho position of 2-Iodobenzotrifluoride. This steric bulk can impede the approach of the palladium catalyst to the carbon-iodine bond, which is a critical step for the initial oxidative addition in the catalytic cycles of Suzuki, Heck, and Buchwald-Hartwig reactions.

In contrast, the trifluoromethyl group in the meta position of this compound exerts a primarily electronic effect. Its strong electron-withdrawing nature can make the aromatic ring more electron-deficient, which can influence the rates of the various steps in the catalytic cycle. However, the absence of significant steric hindrance around the C-I bond generally leads to higher reactivity compared to its ortho-substituted counterpart.

One study on a palladium-catalyzed redox-paired alkene difunctionalization reaction provided a direct comparison, noting that while this compound participated effectively to give the desired product in good yield, 2-iodobenzotrifluoride was found to be ineffective, a result attributed to steric hindrance.[1] This observation aligns with the general principles of steric effects in cross-coupling reactions.

Quantitative Data Summary

While direct, side-by-side quantitative comparisons of these two specific isomers in Suzuki, Heck, and Buchwald-Hartwig reactions are not extensively reported in the literature under identical conditions, the available data and established chemical principles allow for a qualitative and semi-quantitative assessment. The following table summarizes the expected and observed reactivity trends.

Feature2-IodobenzotrifluorideThis compoundRationale
General Reactivity LowerHigherThe ortho -CF₃ group in 2-iodobenzotrifluoride presents significant steric hindrance, impeding catalyst coordination.
Suzuki Coupling Lower yields and/or requires more forcing conditionsHigher yields under milder conditionsSteric bulk of the ortho-substituent hinders the approach of the palladium catalyst and the transmetalation step.
Heck Reaction Lower yields and/or slower reaction ratesHigher yields and faster reaction ratesThe bulky ortho group can disfavor the formation of the key palladium-alkene intermediate.
Buchwald-Hartwig Amination Significantly lower reactivity, may require specialized bulky ligandsGenerally good reactivity with a range of aminesThe steric hindrance around the C-I bond is a major barrier for the oxidative addition and subsequent steps.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which can be adapted for both 2-Iodobenzotrifluoride and this compound. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve optimal results for a specific substrate combination.

Suzuki-Miyaura Coupling

Reaction:

Suzuki_Miyaura A Aryl-I C Aryl-Aryl' A->C Pd Catalyst, Base B Aryl'-B(OH)₂ B->C

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Procedure: To a flame-dried Schlenk flask are added the iodobenzotrifluoride isomer (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture, such as toluene (B28343)/ethanol/water (4:1:1, 5 mL), is then added. The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, with the progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Heck Reaction

Reaction:

Heck_Reaction A Aryl-I C Substituted Alkene A->C Pd Catalyst, Base B Alkene B->C

Caption: Generalized Heck cross-coupling reaction.

Procedure: In a sealed tube, the iodobenzotrifluoride isomer (1.0 mmol), an alkene such as styrene (B11656) or an acrylate (B77674) (1.2 mmol), a palladium catalyst like Pd(OAc)₂ (0.02 mmol), a phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol), and a base such as triethylamine (B128534) (1.5 mmol) are combined in a suitable solvent like DMF or acetonitrile (B52724) (5 mL). The tube is sealed and heated to 80-120 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product is purified by column chromatography.

Buchwald-Hartwig Amination

Reaction:

Buchwald_Hartwig A Aryl-I C Aryl-NR₂ A->C Pd Catalyst, Base B Amine (R₂NH) B->C

Caption: Generalized Buchwald-Hartwig amination reaction.

Procedure: A Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. The iodobenzotrifluoride isomer (1.0 mmol), the amine (1.2 mmol), and an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) are then added. The mixture is heated to 80-110 °C for 4-24 hours. After completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Experimental Workflow Visualization

The general workflow for these palladium-catalyzed cross-coupling reactions can be visualized as follows:

Experimental_Workflow A Reactant & Catalyst Loading B Inert Atmosphere Setup A->B C Solvent Addition B->C D Reaction Heating & Stirring C->D E Reaction Monitoring (TLC/GC-MS) D->E E->D Continue Reaction F Workup & Extraction E->F Reaction Complete G Purification (Chromatography) F->G H Product Characterization G->H

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

References

Evaluating 3-Iodobenzotrifluoride in Medicinal Chemistry Discovery Programs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug design. The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. 3-Iodobenzotrifluoride has emerged as a key building block for introducing the 3-(trifluoromethyl)phenyl motif, a common feature in a variety of targeted therapies. This guide provides an objective comparison of this compound with its bromo- and chloro-analogs in pivotal cross-coupling reactions, supported by experimental data, detailed protocols, and visualizations to inform rational decision-making in discovery programs.

Performance in Key Cross-Coupling Reactions

The utility of this compound primarily lies in its reactivity in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of many drug molecules. The choice of the halogen atom on the benzotrifluoride (B45747) scaffold significantly impacts reaction efficiency, including reaction times, catalyst loading, and achievable yields. The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl, a trend largely attributed to the decreasing bond dissociation energy of the carbon-halogen bond.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. The higher reactivity of the carbon-iodine bond in this compound often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo and chloro counterparts.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O802>95
3-Bromobenzotrifluoride Phenylboronic acidPd(PPh₃)₄ (4 mol%)K₂CO₃Toluene/H₂O10012~85
3-Chlorobenzotrifluoride Phenylboronic acidPd(dba)₂/XPhos (5 mol%)K₃PO₄Dioxane12024~70

Note: The data presented is a representative summary compiled from various sources and may vary based on specific reaction conditions and substrates.[1][3][4]

Sonogashira Coupling

The Sonogashira coupling is instrumental in the synthesis of aryl alkynes, a structural motif present in numerous biologically active compounds. The superior reactivity of this compound is particularly advantageous in this reaction, often enabling copper-free conditions and proceeding at lower temperatures.[5]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Et₃NTHF253>95
3-Bromobenzotrifluoride PhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%) / CuI (10 mol%)Et₃NDMF8012~80
3-Chlorobenzotrifluoride PhenylacetylenePd₂(dba)₃/XPhos (5 mol%) / CuI (10 mol%)Cs₂CO₃Toluene11024~50

Note: The data presented is a representative summary compiled from various sources and may vary based on specific reaction conditions and substrates.[6][7][8]

Heck Reaction

The Heck reaction facilitates the synthesis of substituted alkenes from aryl halides. While generally requiring higher temperatures, the use of this compound can lead to cleaner reactions with fewer side products compared to less reactive halo-derivatives.[9]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound StyrenePd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)Et₃NDMF1006~90
3-Bromobenzotrifluoride StyrenePd(OAc)₂ (3 mol%) / PPh₃ (6 mol%)Et₃NDMF12018~75
3-Chlorobenzotrifluoride StyrenePd₂(dba)₃/PCy₃ (5 mol%)K₂CO₃Dioxane14036~40

Note: The data presented is a representative summary compiled from various sources and may vary based on specific reaction conditions and substrates.[10][11][12]

Application in Kinase Inhibitor Synthesis: The Bcr-Abl Pathway

The 3-(trifluoromethyl)phenyl moiety, readily introduced using this compound, is a key component of several kinase inhibitors, including the Bcr-Abl inhibitor Nilotinib, used in the treatment of chronic myeloid leukemia (CML).[13][14] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives aberrant cell proliferation. Nilotinib and other inhibitors bind to the ATP-binding site of the Bcr-Abl kinase domain, blocking its activity and downstream signaling pathways that lead to cell growth and survival.[15]

Bcr_Abl_Signaling_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Nilotinib Nilotinib (Synthesized using a 3-(trifluoromethyl)phenyl precursor) Nilotinib->BCR_ABL Experimental_Workflow Start Start Reagents Combine Reactants, Catalyst, Base, & Solvent Start->Reagents Degas Degas Mixture (e.g., Ar sparging) Reagents->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End Halogen_Comparison Iodo This compound Reactivity Reactivity Iodo->Reactivity High Cost Cost Iodo->Cost High Conditions Reaction Conditions Iodo->Conditions Mild Bromo 3-Bromobenzotrifluoride Bromo->Reactivity Moderate Bromo->Cost Moderate Bromo->Conditions Moderate Chloro 3-Chlorobenzotrifluoride Chloro->Reactivity Low Chloro->Cost Low Chloro->Conditions Harsh

References

The Trifluoromethyl Moiety in Focus: A Cost-Effectiveness Analysis of 3-Iodobenzotrifluoride for Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, the incorporation of the trifluoromethyl (CF3) group is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of molecules. For researchers and process chemists, the choice of the trifluoromethyl-bearing building block is a critical decision that profoundly impacts the economic viability and efficiency of large-scale synthetic campaigns. This guide provides an objective comparison of 3-Iodobenzotrifluoride and its common alternative, 3-Bromobenzotrifluoride, in the context of large-scale cross-coupling reactions, supported by experimental data and detailed protocols.

At a Glance: Reactivity vs. Cost

The fundamental trade-off between this compound and 3-Bromobenzotrifluoride lies in the inherent reactivity of the carbon-halogen bond. The weaker carbon-iodine bond in this compound generally leads to faster reaction kinetics and allows for milder reaction conditions, which can translate to lower energy consumption and potentially reduced catalyst loadings. Conversely, the higher cost of iodine often renders this compound a more expensive starting material on a per-kilogram basis.

Quantitative Comparison: A Large-Scale Suzuki-Miyaura Coupling Scenario

To illustrate the cost-effectiveness of each reagent, we present a comparative analysis for a hypothetical large-scale Suzuki-Miyaura coupling reaction to produce a key biaryl intermediate.

Table 1: Reagent Cost Comparison

CompoundCAS NumberMolecular Weight ( g/mol )Typical Bulk Price (per kg)Cost per mole
This compound401-81-0272.01~$350 - $500~$95.20 - $136.00
3-Bromobenzotrifluoride401-78-5225.01~$150 - $250~$33.75 - $56.25

Table 2: Performance Data in a Representative Large-Scale Suzuki-Miyaura Coupling

ParameterThis compound3-Bromobenzotrifluoride
Reaction Time 4 - 8 hours12 - 24 hours
Typical Catalyst Loading (mol%) 0.1 - 0.50.5 - 2.0
Typical Reaction Temperature 60 - 80 °C80 - 110 °C
Typical Yield 90 - 98%85 - 95%
Purification Often simpler due to cleaner reaction profilesMay require more extensive purification to remove byproducts

Experimental Protocols

General Procedure for Kilogram-Scale Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates and equipment.

Materials:

  • Aryl Halide (this compound or 3-Bromobenzotrifluoride) (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.3 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)2 with a suitable phosphine (B1218219) ligand like SPhos or XPhos)

  • Base (e.g., K2CO3, K3PO4) (2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene, 2-MeTHF, or aqueous ethanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas.

  • Reagent Charging: Charge the reactor with the aryl halide, arylboronic acid, and base under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

  • Catalyst Addition: In a separate, inerted glovebox or under a strong inert gas flow, prepare a solution of the palladium catalyst and ligand in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature with efficient stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to partition the product. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. The crude product can be purified by crystallization, distillation, or column chromatography. For large-scale operations, crystallization is often the preferred method.

Mandatory Visualizations

Logical Workflow for Reagent Selection in Large-Scale Cross-Coupling

G start Initiate Large-Scale Cross-Coupling Project cost_analysis Cost Analysis: Starting Material Price start->cost_analysis reactivity_consideration Reactivity Consideration: Reaction Time & Conditions start->reactivity_consideration process_efficiency Process Efficiency: Catalyst Loading & Throughput start->process_efficiency purification_demands Purification Demands: Impurity Profile & Final Purity start->purification_demands decision Select Optimal Reagent cost_analysis->decision reactivity_consideration->decision process_efficiency->decision purification_demands->decision iodo This compound: Higher Reactivity, Higher Initial Cost decision->iodo Faster kinetics & milder conditions are critical bromo 3-Bromobenzotrifluoride: Lower Initial Cost, Harsher Conditions decision->bromo Lower upfront cost is the primary driver

Caption: Decision workflow for selecting between this compound and 3-Bromobenzotrifluoride.

Simplified Bcr-Abl Signaling Pathway and Inhibition by a Nilotinib Analogue

The synthesis of the Bcr-Abl kinase inhibitor Nilotinib is a prominent application where trifluoromethylated building blocks are employed. This pathway illustrates the mechanism of action for such inhibitors.

G cluster_cell Leukemic Cell Bcr_Abl Bcr-Abl (Constitutively Active Kinase) ATP ATP Bcr_Abl->ATP binds Substrate Substrate Protein Bcr_Abl->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Proliferation Uncontrolled Cell Proliferation & Survival Phospho_Substrate->Proliferation Inhibitor Nilotinib Analogue (Synthesized from 3-halobenzotrifluoride) Inhibitor->Bcr_Abl inhibits ATP binding

Caption: Inhibition of the Bcr-Abl signaling pathway by a tyrosine kinase inhibitor.

Conclusion: A Strategic Choice Based on Process Priorities

The decision to use this compound over its bromo counterpart in large-scale synthesis is not merely a matter of upfront cost. While 3-Bromobenzotrifluoride offers a lower initial investment, the higher reactivity of this compound can lead to significant downstream cost savings. These savings can manifest as reduced reaction times, leading to increased reactor throughput; lower catalyst loadings, which is particularly impactful with expensive palladium catalysts; and milder reaction conditions, resulting in lower energy consumption and a potentially better safety profile. Furthermore, the often cleaner reaction profiles observed with aryl iodides can simplify purification processes, reducing solvent usage and waste generation, and ultimately leading to a higher overall process mass intensity (PMI).

For projects where speed, efficiency, and a streamlined downstream process are paramount, the higher initial cost of this compound can be a justifiable and, in the final analysis, more cost-effective choice. Conversely, for processes where the initial raw material cost is the primary driver and longer reaction times or more demanding conditions are acceptable, 3-Bromobenzotrifluoride remains a viable alternative. A thorough process hazard analysis and cost modeling are essential for making an informed decision tailored to the specific requirements of each large-scale synthesis campaign.

Greener Pathways for Trifluoromethylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of emerging green chemistry approaches to trifluoromethylation reactions. It delves into electrochemical, photoredox, biocatalytic, and flow chemistry methods, presenting supporting experimental data, detailed protocols, and visual workflows to inform the selection of more sustainable synthetic strategies.

The introduction of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal and agricultural chemistry, profoundly enhancing the metabolic stability, lipophilicity, and bioavailability of molecules.[1] However, traditional trifluoromethylation methods often rely on harsh reagents and conditions, posing significant environmental and safety concerns.[2] The principles of green chemistry are now guiding the development of more benign and efficient alternatives. This guide offers a comparative overview of these cutting-edge approaches.

Comparative Performance of Green Trifluoromethylation Methods

The following tables summarize quantitative data for various green trifluoromethylation techniques, offering a snapshot of their efficiency and applicability across different substrates.

Electrochemical Trifluoromethylation

Electrosynthesis offers a powerful, reagent-minimal approach to generating trifluoromethyl radicals, often from inexpensive and stable precursors like sodium trifluoromethanesulfinate (CF3SO2Na).[3][4] These methods typically avoid the need for stoichiometric chemical oxidants or reductants, relying on the clean power of electricity.[5]

SubstrateCF3 SourceCatalyst/MediatorSolventYield (%)Reference
N-AllylamidesCF3SO2Na-MeCN/H2Oup to 71%[3]
ThiophenolsCF3SO2Na--Moderate to Good[4]
GlycalsCF3SO2NaMnBr2-60-90%[1]
AlkenesSodium Triflinate---[6]
Isoquinoline & Oxindole PrecursorsIMDN-SO2CF3---[5]
Photoredox-Catalyzed Trifluoromethylation

Visible-light photoredox catalysis has emerged as a particularly attractive green method, utilizing low-energy photons to drive reactions under mild conditions.[7] This approach enables the generation of trifluoromethyl radicals from various precursors, including the widely used Togni's reagent and trifluoroiodomethane (CF3I).[8][9]

SubstrateCF3 SourcePhotocatalystSolventYield (%)Reference
AlkenesCF3IRu(Phen)3Cl2--[9]
Indoles (Dearomative Carboxylation)Fluorinated Radical Precursors--High[10]
ortho-VinylphenylisocyanidesTogni's Reagent--Good[8]
HeterocyclesTrifluoroacetic Anhydride (B1165640)Ruthenium Catalyst-High[11]
ArenesCF3SO2Cl---[12]
Biocatalytic Trifluoromethylation

Harnessing the exquisite selectivity of enzymes, biocatalytic trifluoromethylation offers a promising route to chiral trifluoromethylated compounds.[13][14] Directed evolution and enzyme engineering are expanding the scope of these reactions, enabling transformations not found in nature.[15][16]

SubstrateCF3 SourceEnzymeYield (%)Enantiomeric Ratio (e.r.)Reference
AlkenesHypervalent Iodine(III) ReagentsEngineered Hydroxymandelate Synthase (AoHMS)up to 73%up to 96:4[13][14]
Unprotected PhenolsLanglois' or Baran's ReagentLaccase--[17]
Carbene PrecursorsTrifluorodiazoalkanesEngineered Cytochrome c52% (preparative scale)97:3[15]
Flow Chemistry Approaches to Trifluoromethylation

Continuous-flow processing provides significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or gaseous starting materials like fluoroform (CF3H).[18][19][20] The precise control over reaction parameters in microreactors often leads to higher yields and cleaner reactions.[18]

SubstrateCF3 SourceKey AdvantageYield (%)Reference
Amines (for N-fused heterocycles)Trifluoroacetic Acid/AnhydrideRapid, mild conditions, scalableHigh[18]
AldehydesFluoroform (CF3H)Complete consumption of greenhouse gas75-97%[20]
PyrrolesTrifluoroacetic AnhydrideHigh throughput (20 g/h)High[11]

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the reproducibility and adoption of new synthetic methods. Below are representative protocols for the key green trifluoromethylation approaches discussed.

General Procedure for Electrochemical Trifluoromethylation of N-Allylamides[3]

In an undivided electrolytic cell equipped with a graphite (B72142) rod anode and a platinum plate cathode, the N-allylamide substrate, sodium trifluoromethanesulfinate (CF3SO2Na), and potassium carbonate (K2CO3) are dissolved in a mixture of acetonitrile (B52724) (MeCN) and water. The reaction is carried out under a constant current at room temperature. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the trifluoromethylated oxazoline (B21484) product.

Representative Protocol for Photoredox-Catalyzed Trifluoromethylation of Alkenes[9]

To a solution of the alkene substrate, CF3I, and 1,8-diazabicycloundec-7-ene (DBU) in a suitable solvent is added the photoredox catalyst, such as Ru(Phen)3Cl2. The reaction mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature until the starting material is consumed. The resulting mixture is concentrated and purified by chromatography to afford the desired alkenyl-CF3 product.

Typical Biocatalytic Trifluoromethylation of Alkenes[13][14]

In a buffered aqueous solution, the engineered enzyme (e.g., an evolved variant of hydroxymandelate synthase) is combined with the alkene substrate and a hypervalent iodine(III) trifluoromethylating reagent. The reaction is typically conducted at or near room temperature with gentle agitation. After the reaction period, the product is extracted with an organic solvent and purified, often by chromatographic methods, to yield the enantiomerically enriched trifluoromethylated product.

Continuous-Flow Trifluoromethylation of Heterocycles[18]

Solutions of the heterocyclic starting material and trifluoroacetic anhydride are prepared in a suitable solvent and are pumped through separate channels into a microreactor. The microreactor is maintained at a specific temperature, and the residence time is controlled by the flow rate. The output stream is collected, and the product is isolated after solvent removal, often without the need for further purification.

Visualizing the Workflows and Mechanisms

To better illustrate the processes involved in these green trifluoromethylation reactions, the following diagrams, generated using the DOT language, depict generalized experimental workflows and key mechanistic steps.

experimental_workflow cluster_electro Electrochemical Trifluoromethylation cluster_photo Photoredox Trifluoromethylation cluster_bio Biocatalytic Trifluoromethylation cluster_flow Flow Chemistry Trifluoromethylation el_start Substrate + CF3 Source + Electrolyte in Solvent el_reaction Electrolysis (Constant Current) el_start->el_reaction el_workup Solvent Evaporation el_reaction->el_workup el_purification Column Chromatography el_workup->el_purification el_product Trifluoromethylated Product el_purification->el_product ph_start Substrate + CF3 Source + Photocatalyst ph_reaction Visible Light Irradiation ph_start->ph_reaction ph_workup Solvent Removal ph_reaction->ph_workup ph_purification Chromatography ph_workup->ph_purification ph_product Trifluoromethylated Product ph_purification->ph_product bio_start Substrate + CF3 Source in Buffer with Enzyme bio_reaction Incubation (Room Temp) bio_start->bio_reaction bio_workup Product Extraction bio_reaction->bio_workup bio_purification Purification bio_workup->bio_purification bio_product Chiral Trifluoromethylated Product bio_purification->bio_product flow_start Reagent Solutions flow_pump Pumping into Microreactor flow_start->flow_pump flow_reaction Reaction in Flow flow_pump->flow_reaction flow_collection Product Collection flow_reaction->flow_collection flow_product Trifluoromethylated Product flow_collection->flow_product

Caption: Generalized experimental workflows for green trifluoromethylation.

reaction_mechanisms cluster_radical_generation CF3 Radical Generation Pathways cluster_electro_mech Electrochemical cluster_photo_mech Photoredox cluster_bio_mech Biocatalytic cluster_radical_reaction Radical Propagation el_source CF3SO2Na el_radical •CF3 el_source->el_radical Anodic Oxidation start_radical •CF3 ph_source CF3-X (e.g., CF3I, Togni's) ph_radical •CF3 ph_source->ph_radical SET ph_catalyst [PC]* (Excited Photocatalyst) ph_catalyst->ph_source bio_source CF3 Precursor bio_enzyme Enzyme Active Site bio_source->bio_enzyme bio_radical •CF3 bio_enzyme->bio_radical Enzymatic Activation substrate Organic Substrate (e.g., Alkene) radical_adduct [Substrate-CF3]• substrate->radical_adduct product Final Product radical_adduct->product Further Reaction (e.g., H-atom transfer, cyclization) start_radical->substrate Addition

Caption: Simplified mechanisms of CF3 radical generation and reaction.

Conclusion

The development of green trifluoromethylation methodologies is rapidly advancing, offering a diverse toolkit for chemists to incorporate this vital functional group in a more sustainable manner. Electrochemical and photoredox methods provide broad applicability and mild reaction conditions, while biocatalysis excels in stereoselective synthesis. Flow chemistry presents a scalable and safe platform for these transformations. The choice of method will ultimately depend on the specific substrate, desired scale, and available resources. By embracing these greener alternatives, the scientific community can continue to innovate while minimizing environmental impact.

References

A Comparative Guide to Coupling Reactions: Transition-Metal Catalyzed vs. Metal-Free Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the construction of complex molecules that are pivotal in pharmaceuticals, agrochemicals, and materials science. For decades, transition-metal catalysis has been the cornerstone of these transformations, offering powerful and versatile methods for bond formation. However, the pursuit of greener, more sustainable, and cost-effective chemistry has spurred the development of metal-free alternatives. This guide provides an objective comparison of the performance, mechanisms, and experimental considerations of transition-metal-catalyzed and metal-free coupling reactions, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic endeavors.

At a Glance: Key Differences

FeatureTransition-Metal-Catalyzed CouplingMetal-Free Coupling
Catalyst Typically Palladium, Nickel, Copper, etc.Often photoredox catalysts, strong bases, or radical initiators.
Advantages High efficiency, broad substrate scope, well-established, high yields.[1][2]Avoids toxic and expensive metals, milder conditions in some cases, simplified purification.[3][4]
Disadvantages Cost and toxicity of metal catalysts, potential for metal contamination in products, often requires specialized ligands.[4]Can have a more limited substrate scope, may require specific activators (e.g., light), and can sometimes result in lower regioselectivity.[4][5]
Typical Reactions Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig.[6]Ullmann Condensation, Photocatalytic Couplings, Base-Mediated Couplings.[3][5][7]

Performance Comparison: A Quantitative Look

The choice between a transition-metal-catalyzed and a metal-free coupling method often hinges on factors such as yield, reaction conditions, and catalyst loading. The following tables provide a comparative overview of these parameters for the formation of biaryl compounds, a common objective in drug discovery.

Table 1: Biaryl Synthesis via Suzuki-Miyaura Coupling (Transition-Metal-Catalyzed)

EntryAryl HalideArylboronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic AcidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O100295
24-ChloroanisolePhenylboronic AcidPd₂(dba)₃ (1), XPhos (2)K₃PO₄Dioxane1001292
31-Bromo-4-nitrobenzenePhenylboronic AcidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801290
42-Bromopyridine3-Methoxyphenylboronic AcidPdCl₂(dppf) (3)K₂CO₃DMF901688

Table 2: Biaryl Synthesis via Metal-Free Coupling Methods

EntryCoupling TypeAryl Halide/PrecursorCoupling PartnerConditionsSolventTime (h)Yield (%)
1Photocatalytic4-BromobenzonitrilePhenylboronic AcidEosin Y (2 mol%), Blue LEDDMSO2485
2Base-MediatedIodobenzeneBenzeneKOtBu (3 equiv), 1,10-Phenanthroline (40 mol%)Benzene2475[5]
3Photocatalytic4-IodoanisoleAnisoleAcridinium photocatalyst, Blue LEDCH₃CN1291[8]
4Ullmann Reaction1-Iodo-4-nitrobenzeneAnisoleCuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs₂CO₃Dioxane12024

Mechanistic Insights: Visualizing the Pathways

The underlying mechanisms of these two classes of reactions are fundamentally different. Transition-metal-catalyzed couplings typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. In contrast, metal-free reactions often involve radical intermediates or proceed through nucleophilic aromatic substitution pathways.

Transition-Metal-Catalyzed Pathway: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a stalwart of C-C bond formation, relying on a palladium catalyst to couple an organoboron species with an organohalide.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OR)₂ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 PdII_R1R2->Pd0 Regeneration RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² RedElim->Product Photocatalytic_Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Light) SET1 Single Electron Transfer (SET) PC_excited->SET1 Aryl Halide (Ar-X) Aryl_Radical Aryl Radical (Ar•) SET1->Aryl_Radical PC_reduced PC•⁻ SET1->PC_reduced Radical_Adduct [Ar-Arene]• Aryl_Radical->Radical_Adduct + Arene Coupling_Partner Coupling Partner (e.g., Arene) SET2 SET Radical_Adduct->SET2 SET2->PC Regeneration Product Biaryl Product SET2->Product PC_reduced->PC Oxidation

References

Safety Operating Guide

Proper Disposal of 3-Iodobenzotrifluoride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Iodobenzotrifluoride (CAS No. 401-81-0), a halogenated organic compound. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).[2][3]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Impervious chemical-resistant gloves (e.g., Nitrile, Viton™).[4]
Eye Protection Safety glasses with side-shields or chemical splash goggles.[2]
Protective Clothing A fully-buttoned lab coat.[4]
Respiratory Protection Use only in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary.[1]

In the event of exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound is managed by treating it as a hazardous halogenated organic waste. The primary disposal method for this category of chemical waste is incineration at a regulated hazardous waste facility.[5]

Step 1: Segregation of Waste

  • Designate a specific, clearly labeled waste container for halogenated organic compounds. These containers are often color-coded green.[5]

  • Crucially, do not mix this compound with non-halogenated organic wastes, as the disposal costs and procedures for these waste streams differ significantly.[6] Also, avoid mixing with incompatible materials such as strong acids, bases, metals, and oxidizing agents.[4]

Step 2: Waste Collection

  • Collect the this compound waste in a compatible container, such as a polyethylene (B3416737) carboy provided by your institution's Environmental Health & Safety (EHS) department.[4]

  • Ensure the container is in good condition, has a secure lid, and is not filled beyond 90% capacity to prevent spills and accommodate vapor expansion.[7]

  • Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from sources of ignition.[1][4]

Step 3: Labeling and Documentation

  • Properly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Record the approximate quantity (mass or volume) of the waste added to the container on a composite sheet or waste log.[5]

Step 4: Arranging for Disposal

  • Contact your institution's EHS or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.

  • Follow all institutional and local regulations for hazardous waste disposal.[1]

Spill Management

In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, follow these steps:

  • Wear the appropriate PPE, including double nitrile or Viton™ gloves, chemical splash goggles, and a lab coat.[4]

  • Absorb the spill with an inert, dry material such as sand, silica (B1680970) gel, or a universal binder.[1][4]

  • Collect the absorbent material and place it in a suitable, sealed container for disposal as hazardous waste.[1][2]

  • For larger spills, evacuate the area and contact your institution's emergency response team.

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit segregate Segregate as Halogenated Organic Waste spill_kit->segregate container Use Designated, Labeled Container (e.g., Green Carboy) segregate->container collect Collect Waste in Container (<90% Full) container->collect storage Store Securely in Ventilated Area collect->storage document Document Waste on Log Sheet storage->document contact_ehs Contact EHS for Pickup document->contact_ehs end_node Dispose via Approved Hazardous Waste Plant (Incineration) contact_ehs->end_node

References

Comprehensive Safety and Handling Guide for 3-Iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Iodobenzotrifluoride (CAS No. 401-81-0). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Immediate Safety and Logistical Information

Chemical Identifier: this compound Synonyms: 1-Iodo-3-(trifluoromethyl)benzene, 3-Iodo-α,α,α-trifluorotoluene[1][2] Signal Word: Warning or Danger[3][4] Primary Hazards:

  • Combustible liquid.[1][3]

  • Causes skin irritation and may cause severe skin burns.[2][3][4]

  • Causes serious eye irritation and potential for severe eye damage.[2][3][4]

  • May cause respiratory irritation.[3][5]

Emergency First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[3]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Get medical attention.[3][4][5]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[3][4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Get immediate medical attention.[3][4]

Key Physical and Chemical Properties

A summary of important quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C7 H4 F3 I
Molecular Weight 272.01 g/mol
Appearance Colorless to light yellow/light red liquid
Density 1.887 g/mL at 25 °C
Boiling Point 82 - 82.5 °C at 25 mmHg
Flash Point 70 °C / 158 °F (closed cup)
Incompatible Materials Strong oxidizing agents

(Source:[1][3][6])

Operational Plan: Step-by-Step Handling Protocol

Adherence to this protocol is critical for minimizing exposure and ensuring a safe working environment. All handling should occur within a chemical fume hood.[5]

1. Engineering Controls and Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Keep fire extinguishing media appropriate for combustible liquids (dry sand, dry chemical, or alcohol-resistant foam) readily available.[3]

  • Remove all sources of ignition such as open flames, hot surfaces, and sparks from the immediate area.[3][6]

2. Personal Protective Equipment (PPE) Protocol:

  • Eye/Face Protection: Wear chemical safety goggles that meet ANSI Z.87.1 standards. A face shield is required if there is a splash hazard.[7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile). Inspect gloves for any tears or punctures before use. Dispose of gloves immediately after handling or if contact with the chemical occurs.[7][8]

  • Body Protection: Wear a flame-resistant lab coat, buttoned completely. Long pants and closed-toe, chemical-resistant shoes are mandatory.[7][9]

  • Respiratory Protection: Use only in a well-ventilated area or chemical fume hood.[3] If engineering controls are insufficient, a respirator may be required after a formal hazard evaluation.[7]

3. Chemical Handling Procedure:

  • Keep the container tightly closed when not in use.[3]

  • Avoid breathing vapors or mist.[3][6]

  • Prevent all contact with skin and eyes.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3][4]

4. Spill Management:

  • In case of a spill, eliminate all ignition sources.[5]

  • Absorb the spillage with an inert, non-combustible material such as sand, silica (B1680970) gel, or a universal binder.[3][5]

  • Collect the absorbed material into a suitable, closed container for disposal.[3]

  • Do not allow the chemical to enter the environment.[3][6]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental harm and comply with regulations.

  • Waste Collection: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealed, and suitable container.

  • Disposal Route: Dispose of the contents and container to an approved hazardous waste disposal plant.[3][6] Do not dispose of it down the drain or with general laboratory waste.

  • Documentation: Follow all local, state, and federal regulations for hazardous waste disposal, including proper labeling and documentation.

Procedural Workflow Diagram

The following diagram outlines the logical relationship and workflow for the safe handling of this compound, from initial preparation to final disposal.

G Workflow for Handling this compound prep 1. Preparation & Controls ppe 2. Don PPE prep->ppe Verify Safety Equipment handle 3. Chemical Handling (In Fume Hood) ppe->handle Proceed to Task spill Spill Occurs handle->spill post_handle 4. Post-Handling handle->post_handle Task Complete spill_response Spill Response Protocol spill->spill_response Isolate & Absorb disposal 5. Waste Disposal spill_response->disposal Collect Waste decontam Decontaminate & Doff PPE post_handle->decontam Clean Workspace decontam->disposal Segregate Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodobenzotrifluoride
Reactant of Route 2
3-Iodobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.